PF-06424439 Mesylate
Descripción
Propiedades
IUPAC Name |
[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFDNQQOJUJFL-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06424439 Mesylate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Lipid Metabolism in Disease
Metabolic reprogramming is a hallmark of numerous diseases, including cancer and metabolic disorders. The aberrant accumulation of lipids, stored in organelles known as lipid droplets (LDs), is increasingly recognized as a critical contributor to disease progression.[1][2] Central to the biosynthesis of these lipid droplets is the enzyme Diacylglycerol Acyltransferase 2 (DGAT2). This guide provides a comprehensive technical overview of PF-06424439 mesylate, a potent and selective inhibitor of DGAT2, elucidating its mechanism of action and its therapeutic potential.[3][4][5]
PF-06424439 is an orally bioavailable small-molecule inhibitor that has demonstrated significant preclinical activity in modulating lipid metabolism and impacting disease models.[3][4][5][6] This document will delve into the molecular intricacies of its interaction with DGAT2, the downstream cellular consequences, and the experimental methodologies used to characterize its activity.
The Target: Diacylglycerol Acyltransferase 2 (DGAT2) and the Triglyceride Synthesis Pathway
DGAT2 is a key enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[6] It esterifies diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form a triglyceride. These triglycerides are then stored in lipid droplets, serving as a crucial energy reserve and a source of lipids for membrane synthesis and signaling molecules.
The inhibition of DGAT2 presents a compelling therapeutic strategy to curtail the excessive lipid accumulation associated with various pathologies. By blocking this terminal step, it is possible to reduce intracellular lipid stores and modulate the associated downstream signaling pathways that contribute to disease phenotypes.
Signaling Pathway Overview
The following diagram illustrates the central role of DGAT2 in the triglyceride synthesis pathway and the point of intervention for PF-06424439.
Caption: The Triglyceride Synthesis Pathway and the inhibitory action of PF-06424439 on DGAT2.
Molecular Mechanism of Action of this compound
PF-06424439 is a highly potent and selective inhibitor of DGAT2, with a reported IC50 of 14 nM.[3][4][7] Its mechanism of action is characterized by a slowly reversible, time-dependent inhibition, distinguishing it from classical competitive inhibitors.[3][4][8]
Binding Kinetics and Mode of Inhibition
Detailed kinetic analyses have revealed that PF-06424439 inhibits DGAT2 through a two-step binding mechanism.[8] Initially, the inhibitor and enzyme form a complex (EI), which then undergoes an isomerization to a more stable, higher-affinity complex (EI*).[8] This two-step process contributes to the long residence time of the inhibitor on the enzyme.[8]
The inhibition is noncompetitive with respect to the acyl-CoA substrate, indicating that PF-06424439 does not bind to the active site for acyl-CoA.[3][4][8] This suggests an allosteric or a distinct binding site. Mutagenesis studies have identified that histidine residues H161 and H163 of DGAT2 are critical for the binding of imidazopyridine-based inhibitors like PF-06424439.[8]
| Parameter | Value | Reference |
| IC50 (DGAT2) | 14 nM | [3][4][7] |
| Mode of Inhibition | Slowly reversible, time-dependent, noncompetitive with acyl-CoA | [3][4][8] |
| Binding Mechanism | Two-step: EI ↔ EI* | [8] |
| Key Binding Residues | H161, H163 | [8] |
Cellular and In Vivo Effects of DGAT2 Inhibition by PF-06424439
The potent and selective inhibition of DGAT2 by PF-06424439 translates into significant effects on cellular lipid metabolism and has demonstrated therapeutic potential in preclinical models of cancer and metabolic diseases.
Impact on Lipid Metabolism and Lipid Droplet Formation
Treatment of cells with PF-06424439 leads to a marked reduction in triglyceride synthesis and a subsequent decrease in the abundance of lipid droplets.[2][5] This has been observed in various cell types, including human hepatocytes and cancer cells.[7]
In vivo studies in mouse models have shown that oral administration of PF-06424439 reduces plasma triglyceride and cholesterol levels.[3][4]
Anti-Cancer Activity
The role of lipid metabolism in cancer is increasingly appreciated, with lipid droplets being implicated in promoting tumor aggressiveness and chemoresistance.[1] By targeting DGAT2, PF-06424439 has demonstrated notable anti-cancer effects.
-
Inhibition of Metastasis: In models of gastric cancer, PF-06424439 has been shown to suppress peritoneal metastasis.[1]
-
Radiosensitization: In breast cancer cells, pre-treatment with PF-06424439 enhances their sensitivity to radiation therapy.[2][9] This effect is linked to the reduction of lipid droplet content.[2]
-
Inhibition of Cell Migration: PF-06424439 has been observed to inhibit the migration of cancer cells.[2][10]
-
Modulation of Gene Expression: The compound has been shown to affect the expression of genes involved in lipid metabolism and the epithelial-mesenchymal transition (EMT).[9]
Experimental Protocols for Characterizing DGAT2 Inhibitors
The following section outlines standardized experimental protocols for assessing the mechanism of action of DGAT2 inhibitors like PF-06424439.
In Vitro DGAT2 Enzyme Activity Assay
This protocol is designed to determine the potency (IC50) of a test compound against DGAT2.
Principle: The assay measures the incorporation of a radiolabeled acyl-CoA into diacylglycerol to form triglycerides. The amount of radiolabeled triglyceride formed is quantified to determine the enzyme's activity.
Step-by-Step Methodology:
-
Enzyme Preparation: Utilize a microsomal preparation from cells overexpressing DGAT2 or a purified recombinant DGAT2 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing diacylglycerol, a detergent to solubilize the lipids, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Lipid Extraction: Extract the lipids into the heptane phase.
-
Quantification: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride using a phosphorimager or liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro DGAT2 enzyme activity assay.
Cellular Lipid Droplet Quantification Assay
This protocol assesses the effect of a DGAT2 inhibitor on lipid droplet formation in cultured cells.
Principle: Cells are treated with the test compound and then stained with a fluorescent neutral lipid dye. The fluorescence intensity, which correlates with the amount of lipid droplets, is quantified.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a multi-well format and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-72 hours).
-
Lipid Loading (Optional): To enhance lipid droplet formation, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA).
-
Staining: Fix the cells and stain with a fluorescent neutral lipid dye such as BODIPY 493/503 or Nile Red.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.
-
Data Analysis: Plot the quantified lipid droplet parameters against the compound concentration to determine the cellular potency.
Pharmacokinetic Properties of PF-06424439
Preclinical studies have provided insights into the pharmacokinetic profile of PF-06424439, highlighting its suitability for oral administration.
| Species | Clearance | Half-life (t1/2) | Oral Bioavailability | Reference |
| Rat | 18 mL/min/kg | 1.4 hours | >100% | [6] |
| Dog | 18 mL/min/kg | 1.2 hours | >100% | [6] |
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of DGAT2 with a distinct, slowly reversible mechanism of action. Its ability to modulate lipid metabolism has demonstrated significant therapeutic potential in preclinical models of cancer and metabolic diseases. The in-depth understanding of its interaction with DGAT2 and its cellular effects provides a strong foundation for its continued investigation and development as a therapeutic agent.
Future research should focus on further elucidating the downstream signaling consequences of DGAT2 inhibition in various disease contexts, exploring potential combination therapies, and advancing its clinical translation.
References
-
The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in - ResearchGate. (URL: [Link])
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed Central. (URL: [Link])
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed. (URL: [Link])
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - MDPI. (URL: [Link])
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - NIH. (URL: [Link])
-
Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed. (URL: [Link])
-
Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. | BioWorld [bioworld.com]
- 7. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 8. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the DGAT2 Inhibition Kinetics of PF-06424439 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the inhibition kinetics of PF-06424439 Mesylate, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to understand and potentially replicate and expand upon these findings.
Introduction: The Significance of DGAT2 in Metabolic Disease
Diacylglycerol Acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in the synthesis of triglycerides.[1] This process is central to energy storage in the form of lipid droplets. Dysregulation of triglyceride synthesis is a hallmark of several metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] Consequently, DGAT2 has emerged as a promising therapeutic target for the management of these conditions.[3]
PF-06424439 is an orally bioavailable, potent, and selective imidazopyridine-based inhibitor of DGAT2.[4][5] Its mesylate salt form is often utilized in research and development. Understanding the precise kinetic interactions between PF-06424439 and DGAT2 is paramount for optimizing its therapeutic application and for the development of next-generation DGAT2 inhibitors.
The Molecular Mechanism of PF-06424439: A Time-Dependent, Slow-Reversible Inhibition
PF-06424439 exhibits a sophisticated inhibition mechanism characterized as slowly reversible and time-dependent.[4][6] This is distinct from simple competitive or noncompetitive inhibitors. The interaction follows a two-step binding model, where an initial encounter complex between the enzyme (E) and the inhibitor (I) undergoes a conformational change to form a more stable, higher-affinity complex (EI*).[6]
This two-step process can be represented as:
E + I ⇌ EI ⇌ EI *
The initial binding is reversible, but the subsequent isomerization to the EI* complex is a slower process, leading to the time-dependent nature of the inhibition. The dissociation of the inhibitor from the highly stable EI* complex is also slow, resulting in a long residence time of the inhibitor on the enzyme.[6]
Visualizing the Inhibition Pathway
Caption: Two-step binding mechanism of PF-06424439 with DGAT2.
Quantitative Analysis of Inhibition Kinetics
The kinetic parameters of PF-06424439 have been determined through detailed enzymatic assays. These values provide a quantitative measure of the inhibitor's potency and its dynamic interaction with DGAT2.
| Parameter | Value | Description | Reference |
| IC50 | 14 nM | The concentration of inhibitor required to reduce DGAT2 activity by 50% under specific assay conditions. | [4][7] |
| Kiapp | 16.7 nM | The overall apparent inhibition constant for the two-step binding mechanism, reflecting the high affinity of the stable EI complex. | [6] |
| Dissociation Half-Life (t1/2) | 1.2 hours | The time required for half of the stable EI* complex to dissociate, indicating a long residence time. | [6] |
| Mode of Inhibition | Noncompetitive | The inhibitor does not compete with the acyl-CoA substrate for binding to the enzyme. | [4][6] |
Experimental Protocols for Determining DGAT2 Inhibition Kinetics
The characterization of PF-06424439's inhibition kinetics relies on robust and reproducible in vitro enzyme assays. Below are detailed methodologies synthesized from established protocols.
Preparation of Recombinant Human DGAT2
For precise kinetic studies, a purified source of the enzyme is essential. Recombinant human DGAT2 can be expressed in and purified from various systems, such as E. coli or insect cells (Sf9).[8]
Workflow for DGAT2 Expression and Purification:
Caption: General workflow for recombinant DGAT2 expression and purification.
In Vitro DGAT2 Enzyme Activity Assay (Radiometric Method)
This method directly measures the enzymatic activity of DGAT2 by quantifying the incorporation of a radiolabeled acyl-CoA into triglycerides.
Materials:
-
Enzyme: Purified recombinant human DGAT2 or microsomal preparations.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4).[9]
-
Substrates:
-
Inhibitor: this compound dissolved in DMSO.
-
Quenching Solution: Chloroform:Methanol (2:1, v/v).[6]
-
TLC Plate: Silica gel.
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v).[6]
-
Scintillation Fluid and Counter.
Step-by-Step Protocol:
-
Reaction Setup: In a microfuge tube, combine the assay buffer, a specified amount of DGAT2 enzyme, and varying concentrations of PF-06424439 or DMSO (for control).
-
Pre-incubation (for time-dependent inhibition): Incubate the enzyme and inhibitor mixture for various time points to allow for the formation of the stable EI* complex.
-
Initiate Reaction: Add the substrates (DAG and [14C]oleoyl-CoA) to start the enzymatic reaction. A typical reaction mixture may contain 100 µM DAG and 25 µM [14C]oleoyl-CoA.[9]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the plate using the developing solvent. This separates the triglyceride product from the unreacted substrates.
-
Quantification: Scrape the silica corresponding to the triglyceride spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of triglyceride formation at each inhibitor concentration and time point. For time-dependent inhibitors, plot the observed rate constant of inhibition (k_obs) against the inhibitor concentration to determine the kinetic parameters.
LC-MS/MS Method for Triglyceride Quantification
As a non-radiometric alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying the triglyceride product.[5][10]
General Procedure:
-
Enzyme Assay: Perform the DGAT2 assay as described above, but using a non-radiolabeled acyl-CoA substrate.
-
Lipid Extraction: After stopping the reaction, perform a lipid extraction.
-
LC-MS/MS Analysis: Inject the extracted lipid sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable column (e.g., C18) to separate the triglyceride product from other lipids.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the triglyceride product.
-
-
Quantification: Use an internal standard to accurately quantify the amount of triglyceride produced.
Concluding Remarks for the Research Professional
The detailed kinetic analysis of PF-06424439 reveals it to be a highly potent DGAT2 inhibitor with a sophisticated, slow-reversible, and time-dependent mechanism of action. This long residence time on the target enzyme is a desirable property in drug development, as it can lead to a more sustained pharmacological effect in vivo. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the kinetics of PF-06424439 and other DGAT2 inhibitors. A thorough understanding of these kinetic principles is crucial for the rational design and development of novel therapeutics for metabolic diseases.
References
- Cases, S., et al. (1998). Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis. Proceedings of the National Academy of Sciences, 95(22), 13018-13023.
- Pabst, B., et al. (2018).
- Wang, H., et al. (2020). Structure and catalytic mechanism of a human triglyceride synthesis enzyme.
- Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024). International Journal of Molecular Sciences, 25(11), 5593.
- Choi, C. S., et al. (2007). Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance. Journal of Biological Chemistry, 282(31), 22678-22688.
- Yen, C. L. E., et al. (2005). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research, 46(8), 1584-1595.
- Smith, S. J., et al. (2000). Obesity resistance and multiple mechanisms of triglyceride synthesis in mice lacking Dgat.
- Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173-7185.
- Mader, L. K., & Keillor, J. W. (2025).
- Chen, H. C., & Farese, R. V., Jr. (2002). DGAT and triglyceride synthesis: a new therapeutic target for obesity. Trends in cardiovascular medicine, 12(5), 188-192.
- Stone, S. J., et al. (2006). A novel fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of lipid research, 47(8), 1813-1820.
- Shockey, J. M., et al. (2011). Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2. Lipids, 46(10), 943-953.
- Harris, C. A., et al. (2011). A novel high-content, high-throughput LC/MS/MS-based cellular assay for determining DGAT activity. Journal of lipid research, 52(5), 1046-1055.
- Stone, S. J., et al. (2009). Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. Journal of Biological Chemistry, 284(44), 30524-30534.
- McFie, P. J., & Stone, S. J. (2011). Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. Journal of Biological Chemistry, 286(43), 37337-37346.
- Chen, H. C., et al. (2002). Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis. Journal of Biological Chemistry, 277(50), 48939-48948.
- Stone, S. J., et al. (2004). DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes. Journal of lipid research, 45(8), 1438-1446.
- Bezerra, R. M. N., et al. (2025).
- Addona, G. H., et al. (2015). Identification of DGAT2 Inhibitors Using Mass Spectrometry. Journal of biomolecular screening, 20(10), 1188-1196.
-
Waters Corporation. (n.d.). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
-
UniProt. (n.d.). DGAT2 - Diacylglycerol O-acyltransferase 2 - Homo sapiens (Human). Retrieved from [Link]
Sources
- 1. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Expression and purification of recombinant tung tree diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to PF-06424439 Mesylate: A Potent and Selective DGAT2 Inhibitor
This guide provides a comprehensive technical overview of PF-06424439 Mesylate, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2). Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, mechanism of action, pharmacological profile, and key experimental protocols.
Introduction: Targeting Triglyceride Synthesis
Elevated levels of triglycerides are a key risk factor in the pathogenesis of numerous metabolic diseases. Diacylglycerol Acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides—the esterification of diacylglycerol with a fatty acyl-CoA. Its pivotal role in lipid metabolism has made it an attractive therapeutic target. PF-06424439 has emerged as a significant research tool and potential therapeutic agent due to its high potency and selectivity for DGAT2.[1][2] This guide aims to provide a detailed understanding of its scientific attributes.
Chemical Structure and Physicochemical Properties
This compound is the methanesulfonate salt form of the active parent compound. The salt form often confers improved solubility and stability.
Chemical Identifiers:
-
Synonym: [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinyl-methanone methanesulfonate
-
CAS Number: 1469284-79-4[3]
-
Molecular Formula: C₂₂H₂₆ClN₇O · CH₄O₃S[3]
-
Molecular Weight: 536.05 g/mol [3]
Physicochemical Data Summary Table:
| Property | Value | Source(s) |
| Appearance | White to light brown powder | Generic |
| Purity | ≥98% (HPLC) | [3] |
| Solubility | Water: 53.6 mg/mL (100 mM) | |
| DMSO: 53.6 mg/mL (100 mM) | ||
| Storage | Desiccate at room temperature | [3] |
Chemical Structure Representation:
-
SMILES String: ClC(C=N1)=CN1C2(CC2)C3=NC4=CC=C(N5CCCC5)N=C4N3.O=S(C)(O)=O
-
InChI Key: ZSTFDNQQOJUJFL-XFULWGLBSA-N
Mechanism of Action and Signaling Pathway
PF-06424439 is a potent and highly selective inhibitor of the DGAT2 enzyme, with a reported IC₅₀ of 14 nM for human DGAT2.[3][4][5] Its inhibitory profile is characterized by slow reversibility and time-dependent kinetics, indicating a two-step binding mechanism. Initially, an enzyme-inhibitor complex is formed, which then isomerizes to a more stable, higher-affinity complex. This results in a prolonged residence time on the target enzyme.[4]
Crucially, PF-06424439 exhibits high selectivity for DGAT2 over the related acyltransferases DGAT1, MGAT1, MGAT2, and MGAT3 (IC₅₀s >50 µM), which is critical for minimizing off-target effects.[3] The inhibition is noncompetitive with respect to the acyl-CoA substrate.[4][5]
The DGAT2-Mediated Triglyceride Synthesis Pathway
The following diagram illustrates the central role of DGAT2 in the final step of triglyceride synthesis and the point of inhibition by PF-06424439.
Caption: Role of DGAT2 in triglyceride synthesis and its inhibition by PF-06424439.
Pharmacological Profile
In Vitro Potency
PF-06424439 demonstrates potent inhibition of DGAT2 across multiple species, a key attribute for translational research.
In Vitro Potency (IC₅₀) Summary Table:
| Species | IC₅₀ (nM) | Source(s) |
| Human | 14 | [3][4][5] |
| Dog | - | - |
| Rat | - | - |
Note: While specific IC₅₀ values for rat and dog DGAT2 were not found in the provided search results, the compound has demonstrated in vivo efficacy in these species, implying potent inhibition.
In Vivo Pharmacokinetics
Pharmacokinetic studies in rats and dogs have shown that PF-06424439 is orally bioavailable with moderate clearance.[6][7]
Pharmacokinetic Parameters Summary Table:
| Species | Parameter | Value | Source(s) |
| Rat | Half-life (t₁/₂) | 1.4 hours | [6] |
| Clearance (CL) | 18 mL/min/kg | [6] | |
| Oral Bioavailability (F) | >100% | [6] | |
| Dog | Half-life (t₁/₂) | 1.2 hours | [6] |
| Clearance (CL) | 18 mL/min/kg | [6] | |
| Oral Bioavailability (F) | >100% | [6] |
The oral bioavailability exceeding 100% in preclinical species can sometimes be attributed to factors such as non-linear clearance or differences in first-pass metabolism between the portal and systemic circulation, and requires careful interpretation.
In Vivo Efficacy
Oral administration of PF-06424439 has been shown to effectively reduce plasma and hepatic triglyceride and cholesterol levels in rodent models of dyslipidemia.[3][8] In a study with LDL receptor knockout mice on a high-fat, high-cholesterol diet, a daily dose of 60 mg/kg reduced plasma and hepatic triglycerides.[4][5]
Preclinical Safety and Toxicology
Preclinical safety evaluations are crucial for any compound advancing towards clinical development. For an imidazopyridine DGAT2 inhibitor, referred to as "compound 1" and identified as PF-06424439, 14-day and 1-month exploratory and GLP-compliant toxicity studies were conducted in Wistar Han rats and Beagle dogs.[7] While the detailed findings of these studies are not publicly available, their completion indicates a standard preclinical safety assessment was undertaken to support potential human trials.[7] It is standard practice in such programs to evaluate genetic toxicity (e.g., Ames test for mutagenicity) and cardiovascular safety (e.g., hERG assay for potential QT prolongation).[9][10]
Experimental Protocols
The following protocols are provided as examples of standard methodologies for evaluating DGAT2 inhibitors like PF-06424439.
In Vitro DGAT2 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of an inhibitor against DGAT2 using a radiolabeled substrate.
Workflow Diagram:
Caption: Workflow for an in vitro DGAT2 enzyme inhibition assay.
Step-by-Step Protocol:
-
Enzyme Source Preparation: Prepare microsomal fractions from cells or tissues expressing DGAT2 (e.g., Sf9 cells overexpressing human DGAT2). Determine protein concentration using a standard method like the BCA assay.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Reaction Setup: In a microcentrifuge tube, combine a buffer (e.g., 50 mM Tris-HCl, pH 7.4), a defined amount of microsomal protein (e.g., 50 µg), and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding the substrates: unlabeled diacylglycerol (e.g., 200 µM, dissolved in a minimal amount of acetone) and radiolabeled [¹⁴C]oleoyl-CoA (e.g., 25 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
-
Stop Reaction & Lipid Extraction: Terminate the reaction by adding a solvent mixture like chloroform:methanol (2:1, v/v). Add water to induce phase separation.
-
Lipid Separation: Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Thin-Layer Chromatography (TLC): Resuspend the dried lipids in a small volume of chloroform and spot them onto a silica TLC plate. Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate triglycerides from other lipids.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica corresponding to the triglyceride band into a scintillation vial. Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Triglyceride Synthesis Assay
This assay measures the de novo synthesis of triglycerides in a cellular context by monitoring the incorporation of a labeled fatty acid precursor.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 or MCF7) in a suitable multi-well plate and allow them to adhere and grow to a desired confluency.[2]
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., in serum-free media) for a specified period (e.g., 1-4 hours).
-
Labeling: Add a radiolabeled fatty acid, such as [¹⁴C]oleic acid, complexed to fatty acid-free bovine serum albumin (BSA), to the culture medium. Incubate for a period sufficient to allow for its incorporation into triglycerides (e.g., 2-6 hours).
-
Cell Lysis and Lipid Extraction: Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated label. Lyse the cells and extract the total lipids using a method such as the Bligh and Dyer extraction (chloroform:methanol:water).
-
Lipid Separation and Quantification: Dry, resuspend, and separate the extracted lipids by TLC as described in the enzymatic assay protocol (Section 5.1).
-
Data Analysis: Quantify the radioactivity in the triglyceride bands. Normalize the data to the total protein content of the cell lysate from a parallel well. Calculate the percent inhibition of triglyceride synthesis and determine the IC₅₀ as described previously.
Conclusion
This compound is a well-characterized, potent, and selective DGAT2 inhibitor with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical species has established it as a valuable tool for investigating the role of DGAT2 in metabolic diseases and as a lead compound in drug discovery programs. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a critical resource for scientists working to further understand and exploit the therapeutic potential of DGAT2 inhibition.
References
- Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (2014, August 14). BioWorld Science.
- Pabst B, et al. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry. 2018 Dec 26;57(51):6997-7010.
- PF-06424439 methanesulfonate | DG
- PF 06424439 | Diacylglycerol O-Acyltransferase (DG
- Ames Test Protocol.
- PF 06424439 | Diacylglycerol O-Acyltransferase. Tocris Bioscience.
- Inhibition of the human ether-a-go-go-related gene (hERG)
- Futatsugi K, et al. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. 2015 Sep 24;58(18):7173-85.
- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.
- Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica.
- hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment. Journal of Cardiovascular Electrophysiology.
- Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. MedChemComm.
- Diacylglycerol acyltransferase 2 inhibitors.
- PF-06424439 (CAS 1469284-79-4). Enzo Life Sciences.
- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences. 2021 Sep 18;22(18):10102.
- Computational determination of hERG-related cardiotoxicity of drug candidates.
- Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candid
- Integrative analysis of loss-of-function variants in clinical and genomic data reveals novel genes associated with cardiovascular traits. BMC Medical Genomics.
- Preclinical Toxicology. Pacific BioLabs.
- Preclinical Safety Assessment: General and Genetic Toxicology. Request PDF.
- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radi
- Diacylglycerol acyl transferase 2 inhibitors.
- Metabolism Distribution and Excretion of a Matrix Metalloproteinase-13 Inhibitor... in Rats and Dogs.
Sources
- 1. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of PF-06424439: A Potent and Selective DGAT2 Inhibitor
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of PF-06424439, a potent, selective, and orally bioavailable inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). As a key enzyme in triglyceride synthesis, DGAT2 has emerged as a promising therapeutic target for metabolic diseases. This document details the scientific rationale for targeting DGAT2, the high-throughput screening process that identified the initial imidazopyridine-based hit, the subsequent lead optimization guided by structure-activity relationship (SAR) studies, and a detailed, step-by-step description of the chemical synthesis of PF-06424439. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and development of novel therapeutics for metabolic disorders.
Introduction: The Rationale for Targeting DGAT2
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) biosynthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified. While both enzymes catalyze the same reaction, they share no sequence homology and exhibit distinct tissue distribution and physiological roles. DGAT1 is predominantly expressed in the intestine and is involved in the absorption of dietary fats, while DGAT2 is highly expressed in the liver and plays a central role in hepatic TG synthesis and the secretion of very-low-density lipoproteins (VLDL).
Elevated hepatic TG levels are a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition that can progress to more severe liver damage, including non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. By inhibiting DGAT2, it is hypothesized that hepatic TG synthesis can be reduced, thereby ameliorating hepatic steatosis and its associated pathologies. This has made DGAT2 a compelling target for the development of therapeutics for NAFLD and other metabolic disorders characterized by dyslipidemia. PF-06424439 emerged from a dedicated drug discovery program aimed at identifying potent and selective DGAT2 inhibitors with favorable pharmacokinetic properties.
The Triglyceride Synthesis Pathway and the Role of DGAT2
The synthesis of triglycerides is a fundamental metabolic process for energy storage. The pathway involves several enzymatic steps, culminating in the action of DGAT2.
Caption: The final step of triglyceride synthesis is catalyzed by DGAT1 and DGAT2.
The Discovery of PF-06424439: From Hit to Preclinical Candidate
The discovery of PF-06424439 was a result of a systematic and iterative drug discovery process that began with a high-throughput screening (HTS) campaign and progressed through rigorous lead optimization.
High-Throughput Screening and Hit Identification
A high-throughput screening of the Pfizer compound library was conducted to identify novel inhibitors of human DGAT2. The primary assay utilized a liquid chromatography/mass spectrometry (LC/MS) method to directly measure the enzymatic product, providing a robust and sensitive platform for identifying true inhibitors.
The screening cascade was designed to eliminate non-specific inhibitors and prioritize compounds with desirable drug-like properties.
Caption: The discovery workflow for PF-06424439.
The screening of approximately 20,000 compounds led to the identification of a promising imidazopyridine-based hit.[1] This initial hit, while demonstrating DGAT2 inhibitory activity, possessed suboptimal properties, including low lipophilic efficiency (LipE) and potential metabolic liabilities.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial hit underwent extensive lead optimization to improve its potency, selectivity, and pharmacokinetic profile. The medicinal chemistry strategy focused on two key areas of the molecule: the solvent-exposed region and the core structure.
Key Structural Modifications and SAR Insights:
-
Pyrrolidine Amide: A significant improvement in lipophilic efficiency was achieved by introducing a pyrrolidine amide moiety. This modification enhanced the binding affinity of the compound to DGAT2.
-
sp³-Hybridized Carbon Center: To address metabolic liabilities, specifically N-glucuronidation, and to improve off-target pharmacology, an sp³-hybridized carbon atom was incorporated into the core of the molecule.[2]
These systematic modifications, guided by iterative rounds of synthesis and biological testing, led to the identification of PF-06424439 as a preclinical candidate with an optimized balance of properties.
| Compound | R Group | hDGAT2 IC₅₀ (nM)[2] | Lipophilic Efficiency (LipE)[2] |
| Initial Hit | (CH₂)₂N(CH₃)₂ | 150 | 2.8 |
| Intermediate 1 | Pyrrolidine | 50 | 4.2 |
| PF-06424439 | (R)-3-piperidinyl-pyrrolidinyl-methanone | 14 | 5.1 |
Chemical Synthesis of PF-06424439
The synthesis of PF-06424439 is a multi-step process that involves the construction of the core imidazopyridine ring system followed by the coupling of the side chains. A scalable synthesis has been developed to produce kilogram quantities of the compound.[3]
Synthesis Workflow
The synthesis begins with the commercially available 6-chloro-3-nitro-2-aminopyridine, which undergoes a series of transformations to build the imidazopyridine core. Key steps include a nucleophilic aromatic substitution, reduction of the nitro group, and cyclization to form the imidazole ring.
Caption: A simplified schematic of the synthesis of PF-06424439.
Detailed Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of PF-06424439.
Step 1: Synthesis of the Imidazopyridine Core
-
Nucleophilic Aromatic Substitution: 6-Chloro-3-nitro-2-aminopyridine is reacted with the appropriate amine nucleophile under basic conditions to displace the chloride.
-
Nitro Group Reduction: The nitro group is reduced to an amine using a standard reducing agent such as hydrogen gas with a palladium catalyst.
-
Imidazole Ring Formation: The resulting triaminopyridine intermediate, which is sensitive to oxidation, is reacted with an appropriate aldehyde or carboxylic acid derivative, followed by cyclodehydration to form the imidazopyridine core.[3]
Step 2: Coupling of the Side Chains
-
Amide Bond Formation: The imidazopyridine core is coupled with the piperidinyl-pyrrolidinyl-methanone side chain using standard peptide coupling reagents.
-
Final Deprotection and Salt Formation: Any protecting groups are removed, and the final compound is isolated, often as a methanesulfonate salt to improve its solid-state properties.[3]
Biological Activity and Pharmacokinetic Profile
PF-06424439 is a potent and selective inhibitor of DGAT2 with excellent oral bioavailability.
In Vitro Potency and Selectivity
PF-06424439 exhibits potent inhibition of human DGAT2 with an IC₅₀ of 14 nM.[4][5][6][7] It demonstrates high selectivity over other related acyltransferases, including DGAT1 and monoacylglycerol acyltransferases (MGATs).[4][7]
| Enzyme | IC₅₀ (nM)[4][7] |
| hDGAT2 | 14 |
| hDGAT1 | >10,000 |
| hMGAT1 | >10,000 |
| hMGAT2 | >10,000 |
| hMGAT3 | >10,000 |
In Vivo Efficacy
In preclinical animal models of dyslipidemia, orally administered PF-06424439 has been shown to significantly reduce plasma triglyceride and cholesterol levels.[4][7] In a rat dyslipidemia model, PF-06424439 reduced plasma triglycerides in a dose-dependent manner.[7]
Pharmacokinetic Properties
PF-06424439 displays favorable pharmacokinetic properties, including good oral bioavailability in multiple species.
| Species | Oral Bioavailability (%)[8] | Half-life (h)[8] | Clearance (mL/min/kg)[8] |
| Rat | >100 | 1.4 | 18 |
| Dog | >100 | 1.2 | 18 |
Conclusion
PF-06424439 is a potent and selective DGAT2 inhibitor discovered and developed through a systematic drug discovery effort. Its promising preclinical profile, characterized by potent in vitro activity, in vivo efficacy in models of dyslipidemia, and favorable pharmacokinetic properties, highlights its potential as a therapeutic agent for the treatment of metabolic diseases such as NAFLD. The successful synthesis of PF-06424439 on a kilogram scale demonstrates the feasibility of its production for further development. This technical guide provides a comprehensive overview of the discovery and synthesis of this important research compound, offering valuable insights for scientists in the field of drug discovery and development. The compound has also been investigated for its potential in sensitizing breast cancer cells to radiation.[9][10]
References
-
ResearchGate. Discovery of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors with a 1H-Pyrrolo[2,3-b]Pyridine Core. Available from: [Link]
-
Clarivate. Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. 2014. Available from: [Link]
-
National Center for Biotechnology Information. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Cell Commun Signal. 2024;22(1):123. Available from: [Link]
-
ACS Publications. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. J Med Chem. 2023;66(15):10436-10447. Available from: [Link]
-
National Center for Biotechnology Information. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. Int J Mol Sci. 2021;22(18):10102. Available from: [Link]
-
ResearchGate. The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. Available from: [Link]
-
National Center for Biotechnology Information. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). J Med Chem. 2015;58(18):7173-7185. Available from: [Link]
-
Patsnap. What are DGAT2 inhibitors and how do they work?. 2024. Available from: [Link]
-
National Center for Biotechnology Information. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. Int J Mol Sci. 2024;25(17):9192. Available from: [Link]
-
National Center for Biotechnology Information. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice. Hepatol Commun. 2018;2(9):1047-1060. Available from: [Link]
-
National Center for Biotechnology Information. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. Int J Mol Sci. 2021;22(18):10102. Available from: [Link]
-
UT Southwestern Medical Center. How an experimental drug reverses fatty liver disease. 2024. Available from: [Link]
-
National Center for Biotechnology Information. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. Clin Ther. 2023;45(1):e1-e12. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Novel Multiplexed High Throughput Screening of Selective Inhibitors for Drug-Metabolizing Enzymes Using Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APOE4 disrupts intracellular lipid homeostasis in human iPSC-derived glia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Technical Guide to PF-06424439: Mechanism and Experimental Analysis of its Impact on Triglyceride Synthesis
Abstract
Triglyceride synthesis is a fundamental metabolic process, and its dysregulation is a hallmark of numerous metabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. The final, committed step of this pathway is catalyzed by diacylglycerol O-acyltransferases (DGAT). PF-06424439 is a potent, selective, and orally bioavailable small molecule inhibitor of DGAT2, one of the two key enzymes responsible for triglyceride synthesis.[1][2][3] This guide provides an in-depth examination of the molecular mechanism by which PF-06424439 modulates lipid metabolism, its profound effects on triglyceride synthesis, and detailed, field-proven protocols for its experimental validation. We will explore the causality behind its mechanism, provide self-validating experimental workflows, and ground all claims in authoritative scientific literature.
The Central Role of DGAT2 in Triglyceride Synthesis
Triglycerides (TGs) are the primary form of energy storage in eukaryotes. Their synthesis is a multi-step process occurring primarily in the endoplasmic reticulum (ER). The canonical pathway, known as the glycerol-3-phosphate pathway, culminates in the esterification of a diacylglycerol (DAG) with a long-chain fatty acyl-CoA. This final, rate-limiting step is catalyzed by two distinct enzymes, DGAT1 and DGAT2.[4][5]
While both enzymes catalyze the same reaction, they are evolutionarily unrelated and exhibit different tissue expression profiles and physiological roles.[4][6] DGAT1 is expressed broadly and is involved in the re-esterification of dietary fatty acids in the intestine.[6] DGAT2 is the predominant isoform in the liver and adipose tissue, playing a crucial role in hepatic TG synthesis for packaging into very low-density lipoproteins (VLDL) and for storage in adipocyte lipid droplets.[5][6] Because of its central role in hepatic lipid accumulation, DGAT2 has emerged as a high-value therapeutic target for metabolic diseases.[7][8]
Signaling Pathway: Canonical Triglyceride Synthesis
The following diagram illustrates the key steps in the de novo synthesis of triglycerides, highlighting the critical position of DGAT2.
Caption: The glycerol-3-phosphate pathway for triglyceride synthesis.
PF-06424439: A Selective DGAT2 Inhibitor
PF-06424439 is an imidazopyridine-based compound identified as a potent, selective, and slowly reversible, time-dependent inhibitor of the DGAT2 enzyme.[1][2] It exhibits a high degree of selectivity for DGAT2, with an IC50 of 14 nM for the human enzyme, and shows no significant activity against DGAT1 or related acyltransferases like MGAT1-3.[1] This specificity is critical, as indiscriminate inhibition of both DGAT isoforms can lead to undesirable gastrointestinal side effects, which have been attributed to DGAT1 inhibition.[9]
Mechanism of Inhibition
The inhibitory action of PF-06424439 blocks the final step of triglyceride synthesis. By binding to DGAT2, it prevents the condensation of DAG with a fatty acyl-CoA, thereby directly reducing the flux of substrates into the triglyceride pool. This leads to a measurable decrease in the synthesis of new triglycerides and a subsequent reduction in the formation and storage of lipid droplets within the cell.[10]
Caption: PF-06424439 directly inhibits the DGAT2 enzyme.
Experimental Validation: Protocols & Methodologies
To rigorously assess the impact of PF-06424439 on triglyceride synthesis, a multi-tiered experimental approach is required, moving from direct enzyme kinetics to cellular metabolic assays. The following protocols provide a self-validating framework for characterizing DGAT2 inhibition.
Protocol 1: Cellular Triglyceride Synthesis Assay
Causality: This assay directly measures the rate of de novo triglyceride synthesis in a biologically relevant context (e.g., hepatocytes). By using a labeled fatty acid precursor, we can quantify the amount of newly synthesized TG, providing a direct functional readout of DGAT2 activity in intact cells.
Step-by-Step Methodology:
-
Cell Culture: Plate HepG2 cells (or primary hepatocytes) in 12-well plates and allow them to reach 80-90% confluency.
-
Compound Treatment: Pre-incubate cells with varying concentrations of PF-06424439 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours in serum-free media.
-
Metabolic Labeling: Add [¹⁴C]-oleic acid (complexed to BSA, final concentration ~0.2 µCi/mL and 100 µM) to each well. Incubate for 4-6 hours.
-
Cell Lysis & Lipid Extraction: Wash cells twice with ice-cold PBS. Lyse the cells and extract total lipids using a 2:1 chloroform:methanol solvent system (Folch method).
-
Lipid Separation: Spot the extracted lipids onto a silica thin-layer chromatography (TLC) plate. Develop the plate using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Include a triglyceride standard in a separate lane.
-
Quantification: Expose the TLC plate to a phosphor screen overnight. Image the screen and quantify the radioactivity of the band corresponding to triglycerides using densitometry software.
-
Data Analysis: Normalize the triglyceride band intensity to total radioactivity in the lane or to total protein content. Plot the dose-response curve to determine the IC50 of PF-06424439.
Caption: Workflow for the Cellular Triglyceride Synthesis Assay.
Protocol 2: Lipid Droplet Formation Analysis via Fluorescence Microscopy
Causality: Triglycerides are stored in cytosolic lipid droplets (LDs). A direct consequence of inhibiting TG synthesis is a reduction in the cell's ability to form these organelles. This imaging-based assay provides a powerful visual and quantitative confirmation of the cellular effects of PF-06424439.
Step-by-Step Methodology:
-
Cell Culture: Plate MCF7 or HepG2 cells on glass-bottom imaging dishes or 96-well imaging plates.
-
Oleic Acid Loading & Treatment: To induce robust lipid droplet formation, supplement the culture medium with oleic acid (200-400 µM complexed to BSA). Concurrently, treat cells with PF-06424439 (e.g., 10 µM) or vehicle control for 24-72 hours.[10]
-
Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain for neutral lipids by incubating with BODIPY 493/503 (1 µg/mL) for 15-30 minutes.
-
Stain nuclei with a counterstain like DAPI (300 nM) for 5 minutes.
-
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate channels for BODIPY (green) and DAPI (blue).
-
Image Analysis:
-
Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment cells based on the DAPI signal.
-
Within each cell, identify and quantify the lipid droplets from the BODIPY signal.
-
Measure key parameters: total lipid droplet area per cell, number of droplets per cell, and average droplet size.
-
-
Data Presentation: Present the quantified data graphically, comparing the vehicle-treated group to the PF-06424439-treated group.
Caption: Workflow for Lipid Droplet Formation Analysis.
Preclinical Efficacy & Data Summary
The potent in vitro activity of PF-06424439 translates to significant efficacy in preclinical in vivo models of dyslipidemia. Oral administration of the compound has been shown to robustly decrease both circulating and hepatic lipid levels.[11]
| Parameter | Animal Model | Dose & Administration | Key Finding | Reference |
| Plasma Triglycerides | Ldlr-/- Mice | 60 mg/kg/day (p.o.) for 3 days | Significant reduction in plasma TG levels | [1][2] |
| Plasma Cholesterol | Ldlr-/- Mice | 60 mg/kg/day (p.o.) for 3 days | Significant reduction in plasma cholesterol | [1][2] |
| Pharmacokinetics | Rat | 1 mg/kg (i.v.) | Moderate clearance, short half-life (1.39 h) | [1] |
| Oral Bioavailability | Rat & Dog | N/A | >100% | [3] |
| Intestinal Effects | C57BL/6J Mice | Co-dosed with DGAT1i | Severe diarrhea, indicating distinct roles of DGAT1 and DGAT2 | [9] |
Note: p.o. = per os (oral administration); i.v. = intravenous.
These findings underscore the critical role of DGAT2 in maintaining lipid homeostasis and validate its inhibition as a viable therapeutic strategy. The development of selective DGAT2 inhibitors like PF-06424439 is part of a broader therapeutic strategy aimed at treating metabolic diseases like NASH, with other DGAT2 inhibitors advancing into clinical trials.[12]
Conclusion and Future Directions
PF-06424439 is a highly selective and potent inhibitor of DGAT2, the enzyme catalyzing the terminal step of triglyceride synthesis in key metabolic tissues. By directly blocking this enzymatic activity, PF-06424439 effectively reduces the production of triglycerides, leading to decreased lipid droplet storage in cells and lower circulating lipid levels in preclinical models.[1][11] The experimental protocols detailed in this guide provide a robust framework for researchers to validate and explore the effects of this compound and others in its class.
Future research should continue to delineate the distinct and overlapping functions of DGAT1 and DGAT2 to optimize therapeutic windows and avoid off-target effects.[4] Investigating the long-term metabolic consequences of sustained DGAT2 inhibition and exploring its potential in combination therapies for multifactorial diseases like NASH will be critical next steps in realizing the full therapeutic potential of this drug class.
References
-
Flowers, M. T., & Ntambi, J. M. (2008). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current opinion in lipidology. [Link]
-
Rogowski, M. P., Flowers, M. T., Stamatikos, A. D., Ntambi, J. M., & Paton, C. M. (2016). SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice. Journal of lipid research. [Link]
-
Sans, A., Sriburi, R., & Corcoran, B. A. (2018). Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes. American journal of physiology. Endocrinology and metabolism. [Link]
-
Brown, J. M., & Goldstein, J. L. (2008). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current opinion in lipidology. [Link]
-
Kirad, S., Puri, S., Deepa, P. R., & Sankaranarayanan, M. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC medicinal chemistry. [Link]
-
Brown, J. M., Chung, S., Sawyer, J. K., Degirolamo, C., Alger, H. M., Nguyen, T., Zhu, X., Wilson, M. D., Kent, C. R., Rudel, L. L., & Parks, J. S. (2008). Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) Dissociates Insulin Resistance and Obesity From Atherosclerosis. Circulation. [Link]
-
Wikipedia contributors. (2023). Stearoyl-CoA 9-desaturase. Wikipedia, The Free Encyclopedia. [Link]
-
Gutiérrez-Juárez, R., Pocai, A., Mulas, C., Ono, H., Bhanot, S., Monia, B. P., & Rossetti, L. (2006). Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance. The Journal of clinical investigation. [Link]
-
Dow, R. L., et al. (2012). Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver. Royal Society of Chemistry. [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. [Link]
-
BioWorld Science. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. BioWorld. [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International journal of molecular sciences. [Link]
-
Carbone, A., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International journal of molecular sciences. [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International journal of molecular sciences. [Link]
-
Okuma, C., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological reports. [Link]
-
Chitraju, C., et al. (2020). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of lipid research. [Link]
-
Amin, N. B., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ open. [Link]
-
Chen, H. C., & Farese, R. V., Jr. (2000). DGAT and triglyceride synthesis: a new target for obesity treatment?. Trends in cardiovascular medicine. [Link]
-
Chen, H. C., & Farese, R. V. (2000). DGAT and Triglyceride Synthesis A New Target for Obesity Treatment?. Trends in Cardiovascular Medicine. [Link]
-
Fu, Z., Chen, Q., Zhang, K., & Zhang, R. (2024). A Comparison Between Canonical and Alternative Pathways in Triglyceride Synthesis. Journal of Endocrinology and Metabolism. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison Between Canonical and Alternative Pathways in Triglyceride Synthesis | Fu | Journal of Endocrinology and Metabolism [jofem.org]
- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT and triglyceride synthesis: a new target for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Potency of PF-06424439 on Human DGAT2
This guide provides an in-depth technical overview of the potent and selective human diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06424439. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale for targeting DGAT2, the biochemical and cellular mechanisms of PF-06424439's inhibitory action, and comprehensive, field-proven protocols for assessing its in vitro potency.
The Scientific Imperative for DGAT2 Inhibition in Metabolic Disease
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) biosynthesis.[1][2] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule.[2] In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, perform this function.[1] Despite catalyzing the same reaction, they share no sequence homology and possess distinct physiological roles.[2] DGAT2 is predominantly expressed in the liver and plays a crucial role in hepatic TG synthesis and the secretion of very-low-density lipoproteins (VLDL).[3][4]
The overproduction and accumulation of triglycerides are central to the pathophysiology of numerous metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][5] Consequently, the inhibition of DGAT2 has emerged as a promising therapeutic strategy to mitigate these conditions by reducing the burden of excess lipids.[1][5] DGAT2 inhibitors effectively block the synthesis of triglycerides, leading to decreased lipid accumulation in tissues such as the liver and adipose tissue, and a reduction in circulating triglyceride levels.[1]
PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of human DGAT2 developed by Pfizer.[6][7][8][9] Its high selectivity for DGAT2 over DGAT1 and other acyltransferases minimizes off-target effects, a critical consideration in therapeutic development.[10][11][12] This guide will elucidate the methods to quantify the potent inhibitory activity of PF-06424439 on human DGAT2 in vitro.
Quantitative Assessment of PF-06424439 Potency
The in vitro potency of PF-06424439 against human DGAT2 is primarily determined by its half-maximal inhibitory concentration (IC50). Published data indicates a human DGAT2 IC50 for PF-06424439 of 14 nM .[7][8][10][11][12][13]
| Compound | Target | IC50 (nM) | Inhibition Mechanism |
| PF-06424439 | Human DGAT2 | 14 | Slowly reversible, time-dependent, and noncompetitive with respect to acyl-CoA substrate.[7][8][13][14][15] |
Mechanistic Insights into PF-06424439 Inhibition
PF-06424439 exhibits a complex and potent mechanism of action. It is characterized as a slowly reversible, time-dependent inhibitor of DGAT2.[7][8][13][14][15] Detailed kinetic analyses have revealed a two-step binding mechanism.[14][15] Initially, PF-06424439 forms an enzyme-inhibitor complex (EI). This complex then undergoes an isomerization to a much higher affinity complex (EI*), which dissociates very slowly.[14][15] This long residence time on the target enzyme contributes to its sustained inhibitory activity. Furthermore, PF-06424439 acts as a noncompetitive inhibitor with respect to the acyl-CoA substrate.[7][8][13][14][15]
Figure 1: Simplified workflow of PF-06424439's two-step inhibition of DGAT2.
Experimental Protocols for In Vitro Potency Determination
The following protocols are designed to be self-validating systems for the accurate determination of the in vitro potency of DGAT2 inhibitors like PF-06424439.
Biochemical Assay for Human DGAT2 Activity
This protocol describes a robust method to determine the IC50 of an inhibitor using a biochemical assay with recombinant human DGAT2. The principle lies in measuring the enzymatic conversion of a labeled substrate in the presence of varying concentrations of the inhibitor. A fluorescent-based method is detailed below as a safer and more cost-effective alternative to traditional radio-labeled assays.[6][7]
4.1.1 Materials and Reagents
-
Human DGAT2 Enzyme: Recombinant human DGAT2 expressed in and purified from Sf9 insect cells.
-
Substrates:
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA substrate)
-
-
Inhibitor: PF-06424439
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4-7.6), 1 mM MgCl2.
-
Other Reagents: Bovine Serum Albumin (BSA), acetone, DMSO, chloroform, methanol, acetic acid.
-
Equipment: 37°C incubator, thin-layer chromatography (TLC) plates, fluorescent imaging system.
4.1.2 Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of 1,2-Dioleoyl-sn-glycerol in acetone.
-
Prepare a stock solution of NBD-palmitoyl-CoA in 20 mM Tris-HCl (pH 7.6).
-
Prepare a stock solution of PF-06424439 in DMSO. Create a serial dilution of the inhibitor in DMSO to cover a range of concentrations (e.g., from 1 pM to 100 µM).
-
Prepare the assay buffer.
-
-
Enzyme Reaction:
-
In a glass test tube, prepare a master mix containing Tris-HCl, MgCl2, 1,2-Dioleoyl-sn-glycerol, BSA, and NBD-palmitoyl-CoA.
-
Add a small volume of the serially diluted PF-06424439 or DMSO (for the control) to individual tubes.
-
Initiate the reaction by adding the human DGAT2 enzyme preparation. The final reaction volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solution of chloroform:methanol (e.g., 2:1 or 3:1 v/v).
-
Add water to induce phase separation.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
-
Product Detection and Quantification:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform.
-
Spot the resuspended lipids onto a TLC plate.
-
Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1 v/v) to separate the NBD-triglyceride product from the unreacted NBD-palmitoyl-CoA.
-
Visualize and quantify the fluorescent NBD-triglyceride spots using a fluorescent imaging system.
-
-
Data Analysis:
-
Calculate the percentage of DGAT2 inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Workflow for the biochemical determination of DGAT2 inhibition.
Cell-Based Assay for Triglyceride Synthesis Inhibition
This protocol outlines a method to assess the ability of PF-06424439 to inhibit triglyceride synthesis in a cellular context, such as in human hepatocytes or other relevant cell lines (e.g., HepG2).[16][17] This assay provides a more physiologically relevant measure of the inhibitor's potency.
4.2.1 Materials and Reagents
-
Cell Line: Human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM).
-
Inhibitor: PF-06424439.
-
Labeled Substrate: [14C]oleic acid or a stable isotope-labeled fatty acid (e.g., [13C18]oleic acid).
-
Other Reagents: DMSO, PBS, cell lysis buffer, reagents for lipid extraction (as in the biochemical assay), scintillation cocktail (for radiolabeling) or LC/MS system (for stable isotopes).
-
Equipment: Cell culture incubator, multi-well plates, scintillation counter or LC/MS system.
4.2.2 Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Plate the cells in multi-well plates at a suitable density and allow them to adhere and grow to a desired confluency.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of PF-06424439 in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or DMSO (for the control).
-
Pre-incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours) to allow for cell penetration.
-
-
Substrate Labeling:
-
Add the labeled fatty acid (e.g., [14C]oleic acid) to each well.
-
Incubate the cells for a further period (e.g., 2-4 hours) to allow for the incorporation of the labeled fatty acid into triglycerides.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS to remove any unincorporated labeled substrate.
-
Lyse the cells using a suitable lysis buffer.
-
Perform lipid extraction from the cell lysate as described in the biochemical assay protocol.
-
-
Quantification of Labeled Triglycerides:
-
For radiolabeled substrate: Separate the extracted lipids by TLC, identify the triglyceride band, scrape it, and quantify the radioactivity using a scintillation counter.
-
For stable isotope-labeled substrate: Analyze the extracted lipids using an LC/MS system to quantify the amount of labeled triglyceride.[18]
-
-
Data Analysis:
-
Normalize the amount of labeled triglyceride to the total protein content in each well.
-
Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Figure 3: Workflow for the cell-based determination of DGAT2 inhibition.
Conclusion
PF-06424439 is a highly potent and selective inhibitor of human DGAT2, representing a valuable tool for investigating the role of DGAT2 in metabolic diseases and a promising therapeutic candidate. The protocols detailed in this guide provide a robust framework for the in vitro characterization of PF-06424439 and other DGAT2 inhibitors. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of DGAT2 enzymology and facilitating the development of novel therapies for metabolic disorders.
References
-
BioWorld. (2014, August 14). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. [Link]
-
Bio-Techne. PF 06424439 (6348) by Tocris. [Link]
-
Patsnap Synapse. (2024, June 21). What are DGAT2 inhibitors and how do they work?[Link]
-
Rong, X., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Reports Medicine, 4(5), 101035. [Link]
-
Naik, R., et al. (2024). Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives. Molecules, 29(15), 3429. [Link]
-
Amin, N. B., et al. (2023). Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. Clinical Therapeutics, 45(1), 55-70. [Link]
-
Malaguarnera, R., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(16), 8933. [Link]
-
Park, H., et al. (2022). Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes. Metabolites, 12(11), 1083. [Link]
-
Li, J., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine, 22(1), 268. [Link]
-
Onorato, J. M., et al. (2015). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. Journal of Lipid Research, 56(2), 411-421. [Link]
-
Choi, K., et al. (2015). Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity. Biological and Pharmaceutical Bulletin, 38(1), 93-99. [Link]
-
Futatsugi, K., et al. (2015). The Discovery and Pharmacology of a Novel Class of Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors. Journal of Medicinal Chemistry, 58(18), 7173-7185. [Link]
-
Stone, S. J., et al. (2006). DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes. Journal of Lipid Research, 47(8), 1772-1782. [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102. [Link]
-
pharmaphorum. (2026, January 12). Madrigal eyes combination MASH therapy with Pfizer deal. [Link]
-
Ace Therapeutics. DGAT-Targeted Drug Development for Diabetes. [Link]
-
Davis, M. A., et al. (2022). DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. Function, 3(6), zqac046. [Link]
-
Wikipedia. Diacylglycerol O-acyltransferase 2. [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102. [Link]
-
Pabst, B. A., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(51), 6997-7010. [Link]
-
McFie, P. J., & Stone, S. L. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 52(9), 1760-1764. [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102. [Link]
-
Wikipedia. (2023, December 1). Diacylglycerol O-acyltransferase 2. [Link]
-
Walker, J. R., et al. (2019). Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. Science Translational Medicine, 11(520), eaaw0558. [Link]
-
Pabst, B. A., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(51), 6997-7010. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mmpc.org [mmpc.org]
- 4. mmpc.org [mmpc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity [agris.fao.org]
- 8. A NOVEL ASSAY OF ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE ACTIVITY UTILIZING FLUORESCENT SUBSTRATE(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation [mdpi.com]
- 15. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to PF-06424439 Mesylate for Lipid Metabolism Research
Introduction: Targeting the Final Step of Triglyceride Synthesis
In the intricate landscape of lipid metabolism, the synthesis of triglycerides (TGs) represents a critical control point. Dysregulation of this process is a hallmark of numerous metabolic disorders, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and obesity.[1][2] Diacylglycerol acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final, committed step in TG biosynthesis.[3][4] Unlike its isoform DGAT1, DGAT2 is highly expressed in the liver and preferentially utilizes fatty acids derived from de novo lipogenesis, making it a prime therapeutic target for hepatic steatosis.[5][6]
PF-06424439 mesylate has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of DGAT2.[7][8][9] Its utility in preclinical research has provided profound insights into the role of DGAT2 in metabolic diseases. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the mechanism of action of PF-06424439, field-proven experimental protocols, and its application in lipid metabolism research.
Core Mechanism of Action: A Dual-Pronged Approach to Lipid Regulation
PF-06424439 exhibits a sophisticated mechanism that extends beyond simple enzymatic inhibition. It is a slowly reversible, time-dependent inhibitor of DGAT2 with a potent IC50 of 14 nM.[7][10] The inhibition is non-competitive with respect to the acyl-CoA substrate.[7][10]
The truly compelling aspect of DGAT2 inhibition by PF-06424439 is its dual-action effect on hepatic lipid metabolism.[5][6]
-
Direct Inhibition of Triglyceride Synthesis: By directly blocking the DGAT2 enzyme, PF-06424439 prevents the esterification of diacylglycerol (DAG) to form TG. This immediately curtails the liver's capacity to accumulate and store excess fat.[3][6]
-
Suppression of Lipogenesis via SREBP-1 Cleavage: Pharmacological inhibition of DGAT2 with PF-06424439 leads to an increase in phosphatidylethanolamine (PE) content within the endoplasmic reticulum (ER).[5] This enrichment of ER PE prevents the cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of genes involved in fatty acid and TG synthesis.[5][6] The suppression of SREBP-1 activation effectively shuts down the entire de novo lipogenesis pathway, further reducing the substrate pool for TG synthesis.[5]
This dual mechanism—blocking the final assembly of TGs while simultaneously halting the production of their fatty acid building blocks—makes PF-06424439 an exceptionally effective tool for studying and mitigating hepatic steatosis.[5][6]
Research Applications and Preclinical Findings
PF-06424439 is a cornerstone tool for investigating metabolic diseases, particularly those characterized by ectopic lipid accumulation.
Nonalcoholic Steatohepatitis (NASH)
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) involving liver inflammation and damage.[2] Given the central role of DGAT2 in hepatic TG synthesis, PF-06424439 and other DGAT2 inhibitors are extensively studied in this context.[1][6] In rodent models of diet-induced obesity and NASH, administration of DGAT2 inhibitors leads to significant reductions in hepatic steatosis.[2][6] For instance, oral administration of PF-06424439 at 60 mg/kg/day for 3 days in Ldlr-/- mice reduced both plasma triglyceride and cholesterol levels.[7][10]
Dyslipidemia
PF-06424439 has demonstrated efficacy in various rodent models of dyslipidemia.[3][9] Its ability to lower both hepatic and circulating triglycerides makes it a valuable compound for studying the interplay between liver fat metabolism and plasma lipid profiles.
Cancer Research
Emerging research indicates a role for lipid metabolism and lipid droplets in cancer progression.[11][12] DGAT2 inhibition by PF-06424439 has been shown to reduce lipid droplet content in breast cancer cells (MCF7) and inhibit cell migration.[11][12][13] Furthermore, combining PF-06424439 with radiation therapy enhanced the radiosensitivity of these cancer cells, suggesting a potential role in sensitizing tumors to treatment.[11][12] In gastric cancer models, PF-06424439 suppressed metastasis in vivo.[10][11]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 | 14 nM | Human DGAT2 | [3][7][9] |
| Mechanism | Slowly reversible, time-dependent, non-competitive with Acyl-CoA | - | [7][10] |
| In Vivo Efficacy | Reduces plasma TG and cholesterol | Ldlr-/- Mice (p.o., 60 mg/kg/day for 3 days) | [7][10] |
| Pharmacokinetics (t1/2) | 1.4 hours | Rats | |
| Pharmacokinetics (t1/2) | 1.2 hours | Dogs | |
| Oral Bioavailability | >100% | Rats and Dogs | |
| Solubility | Up to 100 mM | Water and DMSO | [3][9] |
Experimental Protocols
The following protocols are synthesized from established methodologies and provide a robust framework for utilizing PF-06424439 in your research.
Protocol 1: In Vitro DGAT2 Enzymatic Activity Assay (Radiometric)
This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides. It is a highly sensitive and direct measure of enzyme activity.
Materials:
-
Membrane fraction containing DGAT2 (from transfected cells or liver tissue)
-
PF-06424439 (as inhibitor)
-
1,2-dioleoyl-sn-glycerol (DAG)
-
[14C]oleoyl-CoA
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl2
-
Reaction stop solution: Chloroform:Methanol (2:1, v/v)
-
TLC plates (silica gel)
-
TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PF-06424439 in DMSO. Serially dilute to desired concentrations.
-
Prepare a 200 µM solution of DAG in acetone.
-
Prepare a 25 µM solution of [14C]oleoyl-CoA.
-
-
Assay Reaction:
-
In a glass tube, add 5-10 µg of membrane protein.
-
Add PF-06424439 at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for control. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate mix containing Assay Buffer, 200 µM DAG, and 25 µM [14C]oleoyl-CoA. The final reaction volume is typically 200 µL.[5][7]
-
Incubate for 10-15 minutes at 37°C.[5]
-
-
Lipid Extraction:
-
Stop the reaction by adding 2 mL of the chloroform:methanol stop solution.[5]
-
Add 400 µL of water and vortex thoroughly to separate the phases.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the lower organic phase.
-
-
Quantification:
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the extract onto a TLC plate and develop the plate using the specified solvent system.
-
Visualize the triglyceride band (co-spotted with a non-radiolabeled TG standard).
-
Scrape the silica corresponding to the TG band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of PF-06424439 compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Lipid Accumulation Assay
This protocol uses the fluorescent dye BODIPY 493/503 to visualize and quantify neutral lipid droplets in cultured cells, providing a functional readout of DGAT2 inhibition.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
PF-06424439
-
Fatty acid solution (e.g., 2:1 mixture of oleic acid:palmitic acid complexed to BSA)
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding:
-
Seed hepatocytes in a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-06424439 in cell culture medium. Typical concentrations range from 10 nM to 10 µM.
-
Aspirate the old medium and add the medium containing PF-06424439 or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
-
Lipid Loading:
-
Add the fatty acid solution to the wells to induce lipid droplet formation (a final concentration of 0.5-1.0 mM is common). Include a control group with no fatty acid treatment.
-
Incubate for 16-24 hours.
-
-
Staining:
-
Prepare a staining solution containing 1-2 µM BODIPY 493/503 and a nuclear stain (e.g., 1 µg/mL Hoechst 33342) in PBS.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the staining solution and incubate for 15-30 minutes at room temperature, protected from light.[7]
-
-
Imaging and Quantification:
-
Wash the cells three times with PBS. Leave the final wash on for imaging.
-
Acquire images using a fluorescence microscope or high-content imager. Use appropriate channels for BODIPY (FITC/GFP channel) and the nuclear stain (DAPI channel).
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.
-
First, identify the nuclei to count the number of cells.
-
Then, identify and measure the total fluorescence intensity or area of the BODIPY-stained lipid droplets within each cell.
-
Normalize the lipid droplet signal to the cell count for each well.
-
-
Data Analysis:
-
Calculate the percentage reduction in lipid accumulation for each PF-06424439 concentration relative to the fatty acid-treated vehicle control.
-
Plot the results to generate a dose-response curve.
-
Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical study to evaluate the efficacy of PF-06424439 in a preclinical model of metabolic disease.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-Fat Diet (HFD, e.g., 60% kcal from fat) and control chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 1% methylcellulose)
-
Gavage needles
-
Equipment for blood collection and analysis (glucose, triglycerides, cholesterol)
-
Equipment for tissue harvesting and processing
Procedure:
-
Induction of Obesity:
-
Dosing Formulation and Administration:
-
Prepare the dosing solution of PF-06424439 in the vehicle. A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been described. The solution should be prepared fresh daily.
-
After the diet-induction period, randomize the HFD-fed mice into treatment groups (e.g., vehicle control, PF-06424439 at 10, 30, 60 mg/kg).
-
Administer the compound or vehicle via oral gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
-
Monitoring and Endpoints:
-
Continue to monitor body weight and food intake.
-
Perform metabolic assessments, such as an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT), before and after the treatment period.
-
Collect blood samples (e.g., via tail vein) at baseline and at the end of the study to measure plasma levels of triglycerides, cholesterol, and liver enzymes (ALT, AST).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice.
-
Collect blood via cardiac puncture for final plasma analysis.
-
Harvest the liver and other relevant tissues (e.g., adipose tissue).
-
Weigh the liver and take sections for histological analysis (H&E and Oil Red O staining) and for measurement of hepatic triglyceride content.
-
-
Data Analysis:
-
Statistically compare the treatment groups to the vehicle control group for all measured parameters.
-
Conclusion and Future Directions
PF-06424439 is an invaluable pharmacological tool for probing the function of DGAT2 in lipid metabolism. Its high potency, selectivity, and dual mechanism of action provide researchers with a reliable means to modulate triglyceride synthesis and de novo lipogenesis both in vitro and in vivo. The protocols detailed in this guide offer a validated starting point for incorporating this inhibitor into studies of NASH, dyslipidemia, and other metabolic diseases. As research continues to unravel the complex interplay of lipid pathways in health and disease, selective inhibitors like PF-06424439 will remain at the forefront of discovery, helping to validate novel therapeutic targets and elucidate fundamental biological processes.
References
- Rong, S., et al. (2024). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism.
- Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1913.
- BenchChem. (2025).
- de Vadder, F. (2018). Diet-induced obesity murine model. protocols.io.
- Clarivate. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. BioWorld Science.
- BenchChem. (2025).
- BenchChem. (2025). Protocol for Diacylglycerol O-Acyltransferase (DGAT) Activity Assay in Liver Microsomes. [Online].
- Chitraju, C., et al. (2017). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research, 58(7), 1410–1421.
- Takemoto, K., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports, 8(15), e14542.
- Zuniga, A., et al. (2016). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research, 57(5), 903–911.
-
ResearchGate. (2020). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. [Online]. Available: [Link]
- Rong, S., et al. (2024). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER.
- Takemoto, K., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. PubMed.
- Aversa, I., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102.
- Tan, E. T., & Few, W. C. (2020). Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments. Frontiers in Pharmacology, 11, 603926.
- Aversa, I., et al. (2021).
- Aversa, I., et al. (2021).
- Farese, R. V., & Walther, T. C. (2009). DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research, 50(Supplement), S125–S130.
- Stone, S. J., et al. (2006). Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. Journal of Biological Chemistry, 281(52), 40273–40282.
- Cheng, D., et al. (2009). Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. Journal of Biological Chemistry, 284(43), 29502–29511.
- Cases, S., et al. (1998). Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis. Proceedings of the National Academy of Sciences, 95(22), 13018–13023.
- Harris, C. A., et al. (2011). DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes. Journal of Lipid Research, 52(4), 657–667.
- Patsnap Synapse. (2024). What are DGAT2 inhibitors and how do they work?. [Online].
Sources
- 1. researchgate.net [researchgate.net]
- 2. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 3. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Lipid Metabolism: A Technical Guide to the Role of DGAT2 in Metabolic Disease Models
This guide provides an in-depth exploration of Diacylglycerol O-acyltransferase 2 (DGAT2), a pivotal enzyme in triglyceride synthesis, and its profound implications in the pathophysiology of metabolic diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for investigating DGAT2's function in various disease models.
Introduction: Beyond a Simple Enzyme, A Critical Metabolic Regulator
In the intricate web of metabolic pathways, the synthesis of triacylglycerols (TGs) represents a crucial control point for energy storage. TGs are the primary form of stored energy in eukaryotes, and their dysregulation is a hallmark of prevalent metabolic disorders, including obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD)[1][2]. The final, committed step in TG synthesis is catalyzed by Diacylglycerol O-acyltransferase (DGAT) enzymes[1][3]. Mammals possess two distinct DGAT enzymes, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are products of convergent evolution, sharing no sequence homology and exhibiting unique biochemical properties and physiological roles[4][5][6][7].
DGAT2, in particular, has emerged as a central player in metabolic health and disease. Its strategic location in the endoplasmic reticulum (ER) and on the surface of lipid droplets, coupled with its preference for endogenously synthesized fatty acids, positions it as a key regulator of hepatic de novo lipogenesis (DNL) and TG accumulation[4][8][9][10][11]. This guide will dissect the multifaceted role of DGAT2, from its fundamental biochemistry to its validation as a therapeutic target in preclinical and clinical settings.
The Tale of Two DGATs: Distinct and Non-Redundant Roles of DGAT1 and DGAT2
While both DGAT1 and DGAT2 esterify diacylglycerol to form triglycerides, their substrate preferences, tissue distribution, and physiological functions are markedly different, underscoring their non-redundant roles in lipid metabolism[4][5][6].
| Feature | DGAT1 | DGAT2 |
| Gene Family | Member of the acyl-CoA:cholesterol acyltransferase (ACAT) family | Belongs to a distinct gene family with no homology to DGAT1 |
| Substrate Specificity | Broad substrate specificity; can esterify various acyl-CoAs and utilizes exogenous fatty acids. Also exhibits acyl-CoA:retinol acyltransferase (ARAT) activity.[4][8][9] | More specific for TG synthesis; preferentially utilizes endogenously synthesized fatty acids from de novo lipogenesis.[8][11][12] |
| Tissue Distribution | Ubiquitously expressed, with high levels in the small intestine. | Predominantly expressed in the liver and adipose tissue.[8][13][14] |
| Subcellular Localization | Primarily localized to the endoplasmic reticulum (ER).[6] | Found in the ER, on the surface of lipid droplets, and in mitochondria-associated membranes (MAM).[6][10][15] |
| Physiological Role | Crucial for dietary fat absorption in the intestine and protecting the ER from lipotoxicity.[4][5] | Considered the predominant enzyme for TG storage and hepatic TG synthesis.[4][16][17] |
The profound differences between these two enzymes are starkly illustrated in knockout mouse models. Global knockout of Dgat1 results in viable mice that are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity[4][6][17]. In stark contrast, global Dgat2 knockout mice die shortly after birth due to a greater than 90% reduction in whole-body TG content and a compromised skin barrier, leading to rapid dehydration[4][5][6][17]. This perinatal lethality underscores the critical, non-redundant role of DGAT2 in maintaining energy homeostasis and has necessitated the development of tissue-specific knockout models to dissect its function in adult metabolic regulation.
DGAT2 in Metabolic Disease: A Cause-and-Effect Relationship
The central role of DGAT2 in TG synthesis directly implicates it in the pathogenesis of several metabolic diseases characterized by ectopic lipid accumulation.
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
MASLD is defined by the excessive accumulation of fat in the liver, a condition strongly linked to insulin resistance and an increased risk of progression to more severe liver disease, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, and cirrhosis[1][2][18]. DGAT2 is a key driver of hepatic steatosis due to its role in esterifying fatty acids derived from DNL, a pathway that is often upregulated in MASLD[9][12].
Hepatocyte-specific deletion of Dgat2 in mice fed a high-fructose, high-fat diet significantly reduces hepatic TG levels by approximately 70% without exacerbating inflammation or fibrosis[12]. This highlights the therapeutic potential of targeting DGAT2 to specifically reduce liver fat. Furthermore, inhibition of DGAT2 has been shown to not only block the final step of TG synthesis but also to suppress the expression of key lipogenic genes by downregulating the master transcriptional regulator, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)[2][18][19][20].
Signaling Pathway: DGAT2 and Hepatic De Novo Lipogenesis
Caption: DGAT2's central role in hepatic triglyceride synthesis and its inhibition.
Insulin Resistance and Type 2 Diabetes
The relationship between DGAT2 and insulin resistance is complex and tissue-dependent. In the liver, reducing DGAT2 activity and the associated hepatic steatosis can improve insulin sensitivity[21]. Suppression of DGAT2 with antisense oligonucleotides in diet-induced obese rats reversed both hepatic steatosis and insulin resistance[21]. This improvement is thought to be mediated by a reduction in hepatic diacylglycerol (DAG) content, which can activate protein kinase C epsilon (PKCε), a known inhibitor of insulin signaling[21].
Conversely, in skeletal muscle, the role of DGAT2 is more nuanced. Overexpression of DGAT2 specifically in glycolytic muscle fibers of mice leads to increased intramyocellular lipid accumulation and promotes insulin resistance[22][23]. This suggests that in muscle, DGAT2-mediated TG synthesis may contribute to the accumulation of lipotoxic intermediates that impair insulin signaling[22][23]. However, other studies suggest that DGAT2's role in esterifying fatty acids could be protective against lipotoxicity by sequestering them into less harmful TGs[24][25].
Experimental Models for Investigating DGAT2 Function
A variety of experimental models are available to probe the function of DGAT2, ranging from in vitro enzymatic assays to complex in vivo animal models.
In Vitro DGAT2 Activity Assays
Measuring DGAT2 activity in vitro is fundamental to understanding its enzymatic properties and for screening potential inhibitors. The most common methods involve quantifying the formation of TG from its substrates, DAG and a fatty acyl-CoA, using a microsomal fraction from cells or tissues.
Protocol: Fluorescent In Vitro DGAT Activity Assay
This protocol is adapted from established methods and offers a non-radioactive alternative for quantifying DGAT activity[26].
Materials:
-
Microsomal protein fraction (from cells or tissue homogenates)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.625 mg/ml BSA
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA substrate)
-
Chloroform:Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Mobile Phase: Diethyl ether/hexane/methanol/acetic acid (55:45:5:1, v/v/v/v)
-
Fluorescence imager
Procedure:
-
Prepare Substrate Mix: Prepare a fresh solution of DAG and NBD-palmitoyl-CoA in the assay buffer. Final concentrations in the reaction should be optimized but can start at 200 µM for DAG and 25 µM for NBD-palmitoyl-CoA.
-
Reaction Setup: In a microcentrifuge tube, add 10-50 µg of microsomal protein and bring the volume up with assay buffer. Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate Reaction: Add the substrate mix to the reaction tubes to initiate the reaction. The final reaction volume is typically 200 µl.
-
Incubation: Incubate the reaction at 37°C for 10-20 minutes. The reaction time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding 600 µl of chloroform:methanol (2:1). Vortex thoroughly to extract the lipids.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Lipid Separation: Carefully collect the lower organic phase and spot it onto a TLC plate. Allow the solvent to evaporate completely.
-
Chromatography: Develop the TLC plate in the mobile phase until the solvent front is near the top.
-
Visualization and Quantification: Air dry the TLC plate. Visualize the fluorescent NBD-TG product using a fluorescence imager. Quantify the spot intensity using appropriate software. A standard curve with known amounts of NBD-TG should be run for accurate quantification.
Experimental Workflow: In Vitro DGAT2 Inhibitor Screening
Caption: Workflow for high-throughput screening of DGAT2 inhibitors.
Cell-Based Models
Cultured cells, such as HepG2 human hepatoma cells or differentiated 3T3-L1 adipocytes, provide a valuable system to study DGAT2 function in a more physiological context. These models allow for the investigation of DGAT2's role in lipid droplet formation, its interaction with other cellular components, and the effects of gene silencing (e.g., using siRNA) or overexpression.
In Vivo Animal Models
Animal models are indispensable for understanding the systemic effects of DGAT2 modulation on metabolic health.
-
Tissue-Specific Knockout Mice: Due to the perinatal lethality of global Dgat2 knockout, conditional knockout models using the Cre-loxP system are essential. Adipocyte-specific (Adipoq-Cre) and hepatocyte-specific (Alb-Cre) Dgat2 knockout mice have been instrumental in defining the tissue-specific roles of DGAT2[4][12]. For instance, deleting both Dgat1 and Dgat2 in adipocytes leads to mice that are resistant to diet-induced obesity due to increased energy expenditure, despite having reduced TG storage capacity[27][28].
-
Diet-Induced Obesity and MASLD Models: Wild-type mice fed a high-fat or high-fructose diet are commonly used to model obesity, insulin resistance, and MASLD. These models are crucial for evaluating the therapeutic efficacy of DGAT2 inhibitors[12][21].
-
Genetic Models of Obesity: Mice with genetic predispositions to obesity, such as ob/ob mice (deficient in leptin), provide a model of severe steatosis and are useful for testing the ability of DGAT2-targeted therapies to reverse established disease[13].
Therapeutic Targeting of DGAT2: A Promising Strategy for Metabolic Diseases
The compelling genetic and preclinical evidence supporting the role of DGAT2 in metabolic diseases has made it an attractive target for therapeutic intervention[1][29]. Several small molecule inhibitors of DGAT2 have been developed and have shown promise in clinical trials[1][19][20][30].
Key Findings from DGAT2 Inhibition Studies:
-
Reduced Liver Fat: DGAT2 inhibitors consistently and robustly reduce liver fat content in patients with MASLD[8][30].
-
Improved Lipid Profiles: Inhibition of DGAT2 leads to a significant decrease in circulating triglyceride levels[8][29][30].
-
Good Tolerability: DGAT2 inhibitors have generally been well-tolerated in clinical trials, with fewer gastrointestinal side effects compared to DGAT1 inhibitors[8].
The mechanism of action of DGAT2 inhibitors extends beyond simply blocking TG synthesis. As mentioned, they also downregulate SREBP-1c, thereby reducing the entire lipogenic program in the liver[2][18][19]. This dual action makes DGAT2 inhibition a particularly effective strategy for treating MASLD. Combination therapies, for instance, pairing a DGAT2 inhibitor with a thyroid hormone receptor-β (THR-β) agonist or an acetyl-CoA carboxylase (ACC) inhibitor, are also being explored to achieve synergistic effects on liver health[20].
Future Directions and Concluding Remarks
The study of DGAT2 has significantly advanced our understanding of lipid metabolism and its role in metabolic diseases. While DGAT2 inhibitors are progressing through clinical development for MASLD, several areas warrant further investigation:
-
Long-term Safety and Efficacy: The long-term consequences of chronic DGAT2 inhibition need to be thoroughly evaluated.
-
Tissue-Specific Effects: A deeper understanding of the role of DGAT2 in extrahepatic tissues, such as the heart and pancreas, is needed.
-
Combination Therapies: Identifying the most effective combination strategies to treat the multifaceted aspects of MASH, including inflammation and fibrosis, is a key priority.
References
-
Stone, S. J., et al. (2019). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research, 60(6), 1112–1120. [Link]
-
Owen, O. E., et al. (2013). Hepatic triacylglycerol synthesis and secretion: DGAT2 as the link between glycaemia and triglyceridaemia. Biochemical Journal, 451(1), 1–12. [Link]
-
Kantartzis, K., et al. (2009). The DGAT2 gene is a candidate for the dissociation between fatty liver and insulin resistance in humans. Clinical Science, 116(6), 531–537. [Link]
-
Lieu, H. D., et al. (2009). Increased lipid accumulation and insulin resistance in transgenic mice expressing DGAT2 in glycolytic (type II) muscle. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E584–E592. [Link]
-
Choi, C. S., et al. (2007). Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance. Journal of Biological Chemistry, 282(31), 22678–22688. [Link]
-
Newsom, S. A., et al. (2018). The roles of DGAT1 and DGAT2 in human myotubes are dependent on donor patho-physiological background. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(1), 52–62. [Link]
-
Kantartzis, K., et al. (2009). The DGAT2 gene is a candidate for the dissociation between fatty liver and insulin resistance in humans. Clinical Science, 116(6), 531–537. [Link]
-
Lieu, H. D., et al. (2009). Increased lipid accumulation and insulin resistance in transgenic mice expressing DGAT2 in glycolytic (type II) muscle. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E584–E592. [Link]
-
Stone, S. J., et al. (2019). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research, 60(6), 1112–1120. [Link]
-
Patsnap Synapse. (2024). What are DGAT2 inhibitors and how do they work?. Patsnap. [Link]
-
McFie, P. J., et al. (2014). Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. Journal of Biological Chemistry, 289(41), 28346–28356. [Link]
-
Di Mauro, S., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(16), 8963. [Link]
-
Lo, C. M., et al. (2014). Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat. Journal of Lipid Research, 55(8), 1646–1659. [Link]
-
ResearchGate. (n.d.). The role of DGAT2 in the synthesis pathway of triacylglycerol. ResearchGate. [Link]
-
Li, Y., et al. (2024). The role of DGAT1 and DGAT2 in tumor progression via fatty acid metabolism: A comprehensive review. International Journal of Biological Macromolecules, 278(Pt 3), 134835. [Link]
-
Chitraju, C., et al. (2023). Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity. eLife, 12, e85951. [Link]
-
Beaudoin, L. D., et al. (2019). Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice. Hepatology, 70(4), 1138–1151. [Link]
-
Chitraju, C., et al. (2023). Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity. eLife, 12, e85951. [Link]
-
UT Southwestern Medical Center. (2024). How an experimental drug reverses fatty liver disease. UT Southwestern Medical Center. [Link]
-
Al-Khami, A. A. (2024). Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives. Pharmaceuticals, 17(8), 969. [Link]
-
UT Southwestern Medical Center. (2024). How an experimental drug reverses fatty liver disease. UT Southwestern Medical Center. [Link]
-
BioWorld. (2024). DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine. BioWorld. [Link]
-
Brown, K. T., et al. (2021). An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis. Molecular Therapy - Nucleic Acids, 24, 769–781. [Link]
-
ResearchGate. (n.d.). Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. ResearchGate. [Link]
-
Kim, J. Y., et al. (2021). Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes. Journal of Microbiology and Biotechnology, 31(1), 127–136. [Link]
-
Madrigal Pharmaceuticals. (2026). Madrigal Expands its MASH Pipeline with Exclusive Global License Agreement for Ervogastat, a Phase 2 Oral DGAT-2 Inhibitor. Madrigal Pharmaceuticals. [Link]
-
McFie, P. J., et al. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Lipids in Health and Disease, 10, 169. [Link]
-
Lawitz, E. J., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ Open, 12(3), e054471. [Link]
-
Di Mauro, S., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(16), 8963. [Link]
-
Semantic Scholar. (n.d.). High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity. Semantic Scholar. [Link]
-
ResearchGate. (2008). (PDF) Thematic Review Series: Glycerolipids. DGAT enzymes and triacylglycerol biosynthesis. ResearchGate. [Link]
-
Yen, C. L. E., et al. (2008). DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research, 49(11), 2283–2301. [Link]
-
Stone, S. J., et al. (2009). The Endoplasmic Reticulum Enzyme DGAT2 Is Found in Mitochondria-associated Membranes and Has a Mitochondrial Targeting Signal That Promotes Its Association with Mitochondria. Journal of Biological Chemistry, 284(8), 5352–5361. [Link]
-
ResearchGate. (n.d.). Hypothetical model for intracellular roles of DGAT1 and DGAT2. ResearchGate. [Link]
-
Futatsugi, K., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(32), 4849–4857. [Link]
-
National Center for Biotechnology Information. (2025). Gene Result DGAT2 diacylglycerol O-acyltransferase 2 [ (human)]. NCBI. [Link]
-
Wang, Y., et al. (2025). Comprehensive bioinformatics analysis and experimental verification identify mitochondrial gene Dgat2 as a novel therapeutic biomarker for myocardial ischemia-reperfusion. Journal of Thoracic Disease, 17(5), 2974–2990. [Link]
-
Zhang, Y., et al. (2022). Overexpression of DGAT2 Stimulates Lipid Droplet Formation and Triacylglycerol Accumulation in Bovine Satellite Cells. Animals, 12(19), 2636. [Link]
Sources
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes [agris.fao.org]
- 6. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Endoplasmic Reticulum Enzyme DGAT2 Is Found in Mitochondria-associated Membranes and Has a Mitochondrial Targeting Signal That Promotes Its Association with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DGAT2 diacylglycerol O-acyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 19. How an experimental drug reverses fatty liver disease: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 20. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Increased lipid accumulation and insulin resistance in transgenic mice expressing DGAT2 in glycolytic (type II) muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. The roles of DGAT1 and DGAT2 in human myotubes are dependent on donor patho-physiological background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]
- 28. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity | eLife [elifesciences.org]
- 29. Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of PF-06424439 Mesylate in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Introduction
PF-06424439 is a potent and selective, orally bioavailable inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3][4] While initially explored for its therapeutic potential in metabolic diseases[5][6], emerging research has highlighted a novel role for DGAT inhibitors in oncology.[7][8] Cancer cells often exhibit altered lipid metabolism to support rapid proliferation and survival.[7] By targeting DGAT2, PF-06424439 disrupts this metabolic adaptation, presenting a promising therapeutic strategy. In vivo studies have shown that PF-06424439 can impede tumor growth in xenograft models of colon and gastric cancer and enhance the radiosensitivity of breast cancer cells.[7][9][10][11][12]
These application notes provide a detailed in vivo experimental protocol for evaluating the anti-tumor efficacy of PF-06424439 Mesylate in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC). PDX models are increasingly favored in preclinical research as they closely recapitulate the histopathological and molecular characteristics of the primary tumors from which they were derived.[13][14][15]
Mechanism of Action: Targeting Tumor Lipid Metabolism
Diacylglycerol Acyltransferase 2 (DGAT2) is a key enzyme in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and acyl-CoA.[3][7][16] In the context of cancer, rapidly proliferating tumor cells exhibit an increased demand for lipids for membrane biogenesis, energy storage, and signaling molecule production. This metabolic reprogramming often involves the upregulation of pathways leading to the synthesis and storage of neutral lipids in the form of lipid droplets (LDs).[7]
PF-06424439, as a selective DGAT2 inhibitor, intervenes in this process.[1][2][4] By blocking triglyceride synthesis, it is hypothesized to induce lipotoxicity in cancer cells due to the accumulation of free fatty acids and diacylglycerol, leading to cellular stress and apoptosis. Furthermore, the inhibition of LD formation can sensitize cancer cells to other stressors, such as radiation therapy.[10][11][12]
Caption: this compound inhibits DGAT2, blocking triglyceride synthesis.
Experimental Protocol: In Vivo Efficacy in an NSCLC PDX Model
This protocol is designed to assess the anti-tumor activity of this compound in an established NSCLC patient-derived xenograft mouse model. All animal procedures should be conducted in accordance with institutional guidelines and regulations.[17][18][19][20][21]
Materials and Reagents
-
Test Compound: this compound
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water). The choice of vehicle should be based on the solubility and stability of the compound.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains) are recommended for establishing patient-derived xenografts.[13][15]
-
NSCLC PDX Model: Well-characterized, serially transplantable NSCLC PDX tissue.
-
Cell Culture Media and Reagents: As required for any in vitro expansion of tumor cells if applicable.
-
Surgical and Dosing Equipment: Sterile surgical instruments, syringes, oral gavage needles, etc.
-
Tumor Measurement Tools: Calipers for measuring tumor dimensions.
-
Anesthetics and Analgesics: As per approved animal care protocols.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Step-by-Step Methodology
-
Animal Acclimatization and Housing:
-
House immunodeficient mice in a specific pathogen-free (SPF) facility.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
Provide ad libitum access to sterile food and water.
-
-
NSCLC PDX Implantation:
-
Surgically implant a small fragment (approximately 20-30 mm³) of the NSCLC PDX tissue subcutaneously into the flank of each mouse.
-
Monitor the animals for post-surgical recovery.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Once tumors are palpable, measure tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
-
-
Treatment Groups and Dosing Regimen:
| Group | Treatment | Dose | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound | 30 mg/kg | Oral Gavage | Daily |
| 3 | This compound | 60 mg/kg | Oral Gavage | Daily |
| 4 | Positive Control (e.g., standard-of-care chemotherapy) | Varies | Varies | Varies |
-
Compound Administration:
-
Prepare fresh formulations of this compound in the vehicle daily.
-
Administer the compound or vehicle via oral gavage at the specified doses.
-
-
In-Life Monitoring and Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Secondary endpoints can include body weight changes as an indicator of toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
-
Terminal Procedures and Sample Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR) and another portion fixed in formalin for histopathological examination.
-
Collect blood samples for pharmacokinetic analysis if required.
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical observations, and gross pathology at necropsy.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the experimental results, the following measures should be implemented:
-
Positive Control: Including a positive control group treated with a known effective therapy for NSCLC provides a benchmark for the efficacy of PF-06424439.
-
Blinding: Whenever possible, measurements of tumor volume should be performed by an individual blinded to the treatment groups.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the plasma concentration of PF-06424439 with its effect on tumor growth and target engagement in the tumor tissue can validate the in vivo activity of the compound.[22]
-
Histopathological Analysis: Histological examination of tumors can confirm the on-target effects of PF-06424439, such as changes in lipid droplet accumulation or induction of apoptosis.
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of this compound in a clinically relevant NSCLC PDX model. By elucidating its anti-tumor efficacy and mechanism of action in a preclinical setting, these studies are a critical step in the development of this novel therapeutic agent for the treatment of cancer. The successful execution of this protocol will provide valuable data to support further clinical investigation.
References
- Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (n.d.). Google Scholar.
- Lung Cancer Xenograft. (n.d.). Altogen Labs.
- Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. (2017). The Journal of Nuclear Medicine.
- The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery.
- Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. (n.d.). PubMed Central.
- Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (2014). BioWorld Science.
- PF-06424439 | Acyltransferase Inhibitor. (n.d.). MedChemExpress.
- FDA Requirements for Preclinical Studies. (n.d.). Karger Publishers.
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
- Preclinical research strategies for drug development. (2025). AMSbiopharma.
- The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. (2024). PubMed Central.
- Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). (2015). PubMed.
- Step 2: Preclinical Research. (2018). FDA.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
- DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. (n.d.). National Institutes of Health.
- PF-06424439 methanesulfonate | DGAT2 Inhibitor. (n.d.). MedChemExpress.
- A novel role for DGATs in cancer. (n.d.). OUCI.
- PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors. (n.d.). R&D Systems.
- Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). (2018). PubMed.
- The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. (n.d.). ResearchGate.
- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). MDPI.
- (PDF) Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2025). ResearchGate.
- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). PubMed.
- PF 06424439 (6348). (n.d.). Tocris Bioscience.
- Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz. (2021). YouTube.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF 06424439 (6348) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel role for DGATs in cancer [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. namsa.com [namsa.com]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 20. Step 2: Preclinical Research | FDA [fda.gov]
- 21. fda.gov [fda.gov]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for PF-06424439 Mesylate in Mouse Models of Nonalcoholic Steatohepatitis (NASH)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PF-06424439 Mesylate, a potent and selective Diacylglycerol Acyltransferase 2 (DGAT2) inhibitor, in preclinical mouse models of Nonalcoholic Steatohepatitis (NASH). This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes based on available preclinical data.
Introduction: The Rationale for Targeting DGAT2 in NASH
Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis and cirrhosis. A key pathological feature of NASH is the excessive accumulation of triglycerides in the liver, largely driven by de novo lipogenesis (DNL).
Diacylglycerol Acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final step in triglyceride synthesis.[1] Inhibition of DGAT2 presents a direct therapeutic strategy to reduce hepatic steatosis. PF-06424439 is an oral, potent, and selective imidazopyridine DGAT2 inhibitor with an IC50 of 14 nM.[2][3] Preclinical studies have demonstrated its ability to decrease circulating and hepatic lipids in rodent models.[1] Furthermore, a related DGAT2 inhibitor, PF-06427878, has shown histological improvements in steatosis, ballooning, and fibrosis in a mouse model of NASH, supporting the therapeutic potential of this mechanism of action for treating NASH.[4][5]
Mechanistically, beyond the direct inhibition of triglyceride synthesis, DGAT2 inhibition has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that governs the expression of lipogenic genes. This dual action makes PF-06424439 a compelling candidate for mitigating the primary driver of NASH.
Signaling Pathway of DGAT2 Inhibition
Caption: DGAT2 inhibition by PF-06424439 blocks triglyceride synthesis and reduces hepatic steatosis.
Recommended Mouse Models for NASH Evaluation
The selection of an appropriate mouse model is critical for evaluating the efficacy of anti-NASH therapeutics. Diet-induced models are highly relevant as they mimic the metabolic dysfunction observed in human NASH.
| Mouse Model | Diet Composition | Duration to NASH Phenotype | Key Features |
| Western Diet (WD) Model | High-Fat (40-60%), High-Fructose/Sucrose (20-40%), High-Cholesterol (0.2-2%) | 16-24 weeks | Obesity, insulin resistance, steatosis, inflammation, and fibrosis.[6] |
| GAN (Gubra-Amylin) Diet Model | High-Fat (40% kcal), Fructose (22%), Cholesterol (2%), Trans-fat free (palm oil substituted) | 26+ weeks for fibrosis | Steatosis, lobular inflammation, hepatocyte ballooning, and mild to moderate fibrosis.[4] |
| WD + CCl4 Model | Western Diet + weekly low-dose Carbon Tetrachloride (CCl4) injections | 8-12 weeks | Accelerated and more robust fibrosis development compared to diet alone.[7][8] |
For initial efficacy studies of PF-06424439, the Western Diet-induced NASH model in C57BL/6J mice is recommended due to its high clinical relevance and well-characterized pathology.
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is soluble in various vehicles suitable for in vivo studies. The following are recommended formulations:
-
Option 1 (Suspension): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Option 2 (Solution): 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Option 3 (Oil-based): 10% DMSO, 90% Corn Oil.
Preparation Protocol (Example with Option 1):
-
Weigh the required amount of this compound.
-
Dissolve in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and vortex until a clear solution is formed.
-
Finally, add saline to the final volume and mix well. Prepare fresh daily.
Western Diet-Induced NASH Model and PF-06424439 Treatment
This protocol describes the induction of NASH in C57BL/6J mice and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice, 8 weeks of age.
-
Western Diet (e.g., D12079B, Research Diets Inc. or equivalent).
-
Standard chow diet (Control).
-
This compound.
-
Vehicle for oral gavage (see section 3.1).
Experimental Workflow:
Caption: Experimental workflow for evaluating PF-06424439 in a diet-induced NASH mouse model.
Step-by-Step Protocol:
-
Acclimatization (1 week): House male C57BL/6J mice (8 weeks old) in a temperature and light-controlled environment with ad libitum access to water and standard chow.
-
NASH Induction (16-24 weeks):
-
Control Group (n=8-10): Continue feeding with a standard chow diet.
-
NASH Group (n=24-30): Switch to a Western Diet. Monitor body weight and food intake weekly.
-
-
Treatment Phase (4-8 weeks):
-
At the end of the induction period, randomize the Western Diet-fed mice into two groups:
-
Vehicle Group (n=12-15): Administer the selected vehicle daily via oral gavage.
-
PF-06424439 Group (n=12-15): Administer this compound daily via oral gavage.
-
-
Dosage Rationale: Based on preclinical data, a starting dose of 10-30 mg/kg/day is recommended. A study using 0.004% PF-06424439 in chow, which translates to approximately 6 mg/kg/day, showed effects on hepatic steatosis. A higher dose may be required for efficacy on inflammation and fibrosis.
-
-
Endpoint Analysis:
-
At the end of the treatment period, fast mice for 4-6 hours before sacrifice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides, cholesterol).
-
Perfuse the liver with PBS and collect tissue for histology and gene expression analysis.
-
Histological Analysis: Fix liver sections in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining (for NAFLD Activity Score - NAS) and Sirius Red staining (for fibrosis).
-
Gene Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of key genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Il-6, Ccl2).
-
Expected Outcomes and Data Interpretation
Based on the mechanism of action and data from related compounds, the following outcomes are anticipated:
| Parameter | Expected Outcome with PF-06424439 | Method of Analysis |
| Hepatic Steatosis | Significant reduction | H&E staining, Liver triglyceride content |
| Hepatocyte Ballooning | Improvement | H&E staining (component of NAS) |
| Lobular Inflammation | Potential reduction | H&E staining (component of NAS) |
| NAFLD Activity Score (NAS) | Overall reduction | Composite score from H&E |
| Hepatic Fibrosis | Potential attenuation or reversal | Sirius Red staining, Collagen content |
| Serum Transaminases (ALT, AST) | Reduction | Biochemical assays |
| Serum Lipids | Reduction in triglycerides | Biochemical assays |
| Fibrotic Gene Expression | Downregulation of Col1a1, Timp1, Acta2 | qRT-PCR |
| Inflammatory Gene Expression | Downregulation of Tnf-α, Il-6, Ccl2 | qRT-PCR |
Interpretation of Results:
-
A significant reduction in hepatic steatosis is the primary expected outcome.
-
The effects on inflammation and fibrosis may be more modest and dependent on the duration of treatment and the severity of the disease model.[9] Studies with genetic inhibition of DGAT2 have shown reduced steatosis without worsening of inflammation or fibrosis in a diet-induced NASH model.[7]
-
It is crucial to correlate histological findings with gene expression and serum biomarker data for a comprehensive assessment of efficacy.
References
-
Yenilmez, B., et al. (2022). An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis. Molecular Therapy, 30(3), 1329-1342. Available at: [Link]
-
Tsuchida, T., et al. (2018). A simple diet- and chemical-induced murine NASH model with rapid progression of steatohepatitis, fibrosis and liver cancer. Journal of Hepatology, 69(2), 385-395. Available at: [Link]
-
Ramezani-Moghadam, M., et al. (2021). A fast and accurate mouse model for inducing non-alcoholic steatohepatitis. Hepatitis Monthly, 21(5), e111849. Available at: [Link]
-
Boland, M. L., et al. (2019). Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source. World Journal of Gastroenterology, 25(33), 4904-4920. Available at: [Link]
-
Rong, X., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Journal of Clinical Investigation, 133(15), e168869. Available at: [Link]
-
Zhang, Y., et al. (2019). Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice. Hepatology, 70(5), 1597-1610. Available at: [Link]
-
Yenilmez, B., et al. (2023). Dual targeting of hepatocyte DGAT2 and stellate cell FASN alleviates nonalcoholic steatohepatitis in mice. bioRxiv. Available at: [Link]
-
Amin, N. B., et al. (2019). Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. Science Translational Medicine, 11(520), eaav9701. Available at: [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173-7185. Available at: [Link]
-
Tsuchida, T., et al. (2018). A diet-induced animal model of non-alcoholic fatty liver disease and hepatocellular cancer. Journal of Hepatology, 69(2), 385-395. Available at: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of hepatocyte DGAT2 and stellate cell FASN alleviates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PF-06424439 in Breast Cancer Cell Line Studies
Authored by a Senior Application Scientist
Introduction: Targeting Lipid Metabolism in Breast Cancer with PF-06424439
The landscape of breast cancer research is increasingly focused on exploiting metabolic vulnerabilities of tumor cells. One such promising target is the altered lipid metabolism that characterizes many aggressive cancers. Lipid droplets, once considered mere inert storage depots, are now recognized as dynamic organelles that play a significant role in cancer progression, providing energy for rapid proliferation and protecting cells from lipotoxicity.[1][2] A key enzyme in the final step of triglyceride synthesis and lipid droplet formation is Diacylglycerol O-acyltransferase 2 (DGAT2).[1][2]
Recent studies have highlighted the potential of targeting DGAT2 in oncology. The selective DGAT2 inhibitor, PF-06424439, has emerged as a critical tool for investigating the role of lipid metabolism in cancer biology.[1][2] In breast cancer cell lines, such as MCF7, inhibition of DGAT2 by PF-06424439 has been shown to reduce lipid droplet content, inhibit cell migration, and enhance the efficacy of radiation therapy.[1][2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PF-06424439 in breast cancer cell line studies. It provides not only detailed experimental protocols but also the scientific rationale behind these procedures, ensuring a thorough understanding of the experimental design and data interpretation.
PF-06424439: A Selective DGAT2 Inhibitor
PF-06424439 is a potent and selective inhibitor of DGAT2, with a reported IC50 of 14 nM.[4] Its selectivity for DGAT2 over DGAT1 and other acyltransferases makes it a precise tool for dissecting the specific roles of DGAT2 in cellular processes.
| Property | Value | Source |
| Target | Diacylglycerol O-acyltransferase 2 (DGAT2) | |
| IC50 | 14 nM | [4] |
| CAS Number | 1469284-79-4 | [5] |
| Molecular Formula | C21H21N5O2 | Inferred |
| Molecular Weight | 375.42 g/mol | Inferred |
| Solubility | Soluble in DMSO | Common knowledge for this type of compound |
The Role of DGAT2 in Breast Cancer: A Rationale for Inhibition
DGAT2 is a crucial enzyme in the synthesis of triglycerides, which are subsequently stored in lipid droplets. In the context of cancer, particularly breast cancer, elevated lipid metabolism and an increased number of lipid droplets are associated with a more aggressive phenotype.[1][2] These lipid stores can be utilized by cancer cells to fuel rapid proliferation, and they also play a role in signaling pathways that promote cell survival and migration. By inhibiting DGAT2 with PF-06424439, researchers can effectively starve cancer cells of this critical energy source and investigate the downstream consequences on cell behavior.
Figure 1: Mechanism of PF-06424439 action and its effects on breast cancer cells.
Experimental Protocols for Studying PF-06424439 in Breast Cancer Cell Lines
The following protocols are designed to provide a robust framework for investigating the effects of PF-06424439 on breast cancer cell lines. It is crucial to adapt these protocols to the specific cell line and experimental conditions being used.
Cell Culture and Maintenance
Consistent and proper cell culture techniques are fundamental to obtaining reproducible results. Breast cancer cell lines such as MCF-7 and T-47D are commonly used.[6]
Materials:
-
Breast cancer cell line (e.g., MCF-7, ATCC HTB-22)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add 2-3 mL of trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[7]
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density.
Preparation of PF-06424439 Stock Solution
Proper preparation and storage of the inhibitor are critical for maintaining its activity.
Materials:
-
PF-06424439 powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of PF-06424439 in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9] It measures the metabolic activity of cells, which is an indicator of cell health.
Materials:
-
96-well plates
-
Breast cancer cells
-
PF-06424439
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of PF-06424439 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[10]
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][11]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to study collective cell migration in vitro.[12][13][14]
Materials:
-
6-well or 12-well plates
-
Breast cancer cells
-
PF-06424439
-
Sterile 200 µL pipette tip
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping with a sterile 200 µL pipette tip.[12][15]
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing different concentrations of PF-06424439 or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.[12]
-
Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).
Transwell Migration Assay
The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells through a porous membrane.[16][17][18]
Materials:
-
Transwell inserts (8 µm pore size is common for cancer cells)
-
24-well plates
-
Breast cancer cells
-
PF-06424439
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Pre-hydrate the Transwell inserts with serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend breast cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Add different concentrations of PF-06424439 to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[18]
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.[19]
-
Stain the fixed cells with crystal violet.[19]
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
Colony Formation (Clonogenic) Assay
This assay evaluates the long-term survival and proliferative capacity of single cells.[20][21]
Materials:
-
6-well plates
-
Breast cancer cells
-
PF-06424439
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of PF-06424439 for a defined period (e.g., continuously or for 24 hours).
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15-20 minutes, and then stain with crystal violet for 20-30 minutes.[22]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[20]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the downstream effects of PF-06424439 on signaling pathways.[23][24][25]
Materials:
-
Breast cancer cells treated with PF-06424439
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and quantify the protein concentration.[23]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.[25]
-
Transfer the separated proteins to a membrane.[25]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., antibodies against proteins involved in lipid metabolism or cell migration).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[26]
Sources
- 1. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. clyte.tech [clyte.tech]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. clyte.tech [clyte.tech]
- 19. researchhub.com [researchhub.com]
- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 21. Cancer Research - TekTalk Newsletter [agilent.com]
- 22. ossila.com [ossila.com]
- 23. algentbio.com [algentbio.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. addgene.org [addgene.org]
Application Notes and Protocols for Studying Lipid Droplets in Cancer with PF-06424439 Mesylate
Authored by: A Senior Application Scientist
Introduction: The Emerging Role of Lipid Droplets in Oncology
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] A key feature of this altered metabolism is the increased accumulation of lipid droplets (LDs), dynamic organelles that serve as hubs for lipid storage and metabolism.[1][3][4][5] Far from being inert fat reservoirs, LDs are now recognized as critical players in cancer progression, contributing to energy homeostasis, membrane biosynthesis, signaling, and resistance to chemotherapy.[3][4][5][6] The abundance of LDs often correlates with cancer aggressiveness and poor prognosis, making them an attractive therapeutic target.[4][7]
This guide provides a comprehensive overview and detailed protocols for utilizing PF-06424439 Mesylate, a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), to investigate the role of lipid droplets in cancer biology.[8][9][10][11][12] DGAT2 is a crucial enzyme in the terminal step of triglyceride synthesis, a key process in the formation of lipid droplets.[8][13][14][15] By inhibiting DGAT2, PF-06424439 provides a powerful tool to dissect the functional significance of LDs in various cancer models.
Mechanism of Action: Targeting Lipid Droplet Formation via DGAT2 Inhibition
PF-06424439 is an orally bioavailable small-molecule inhibitor of DGAT2 with a high degree of selectivity.[9][10][12] It acts as a slowly reversible, time-dependent inhibitor, noncompetitive with respect to the acyl-CoA substrate.[9][16] The inhibition of DGAT2 by PF-06424439 directly impedes the synthesis of triglycerides, the primary neutral lipids stored within the core of lipid droplets.[8][11] This leads to a reduction in the formation and accumulation of LDs in cancer cells, as has been demonstrated in various cancer cell lines, including breast and gastric cancer.[8][17]
The following diagram illustrates the central role of DGAT2 in lipid droplet biogenesis and the point of intervention for PF-06424439.
Caption: Inhibition of DGAT2 by PF-06424439 blocks triglyceride synthesis.
Experimental Protocols
Part 1: Preparation of this compound Stock Solution
The solubility of this compound can vary depending on the specific salt form and desired solvent. It is crucial to consult the manufacturer's datasheet for batch-specific information.[18]
Materials:
-
This compound powder (e.g., from MedChemExpress, Selleck Chemicals, Tocris Bioscience)[10][16][18]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).[18]
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
To aid dissolution, sonicate and/or warm the solution (e.g., to 60°C) as recommended by the supplier.[16]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[16]
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [16][18] |
| Stock Concentration | 10-100 mM | [18] |
| Storage | -20°C or -80°C | [16] |
Part 2: In Vitro Treatment of Cancer Cells
The optimal concentration and treatment duration for PF-06424439 will vary depending on the cancer cell line and the specific experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
Materials:
-
Cancer cell line of interest (e.g., MCF7, BGC823, HGC27)[8][17]
-
Complete cell culture medium
-
PF-06424439 stock solution
-
Multi-well plates for cell culture
Protocol:
-
Seed the cancer cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare a series of working concentrations of PF-06424439 by diluting the stock solution in complete cell culture medium. It is important to ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of PF-06424439 or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Studies have shown effects on lipid droplet content after 72 hours of treatment.[8][14][15]
-
Proceed with downstream analysis, such as lipid droplet staining, cell viability assays, or molecular analysis.
| Parameter | Recommendation | Reference |
| Starting Concentration Range | 1 - 20 µM | [11][13] |
| Treatment Duration | 24 - 72 hours | [8][14][15] |
| Vehicle Control | DMSO (at the same final concentration as the highest drug concentration) | N/A |
Part 3: Staining and Visualization of Lipid Droplets
Several fluorescent dyes are available for the specific staining of neutral lipids within lipid droplets. The choice of dye will depend on the available microscope filter sets and the need for multiplexing with other fluorescent probes.
Commonly Used Lipid Droplet Dyes:
| Dye | Excitation (nm) | Emission (nm) | Advantages | Reference |
| BODIPY 493/503 | ~493 | ~503 | High specificity, narrow emission spectrum, suitable for live and fixed cells. | [19][][21] |
| Nile Red | Varies with lipid environment | Varies with lipid environment | Can distinguish between neutral lipids and phospholipids based on emission spectra. | [1] |
| LipidSpot™ Dyes | 488 or 610 | Green or Red/Far-Red | Bright, specific, no-wash staining for live and fixed cells. | [22] |
| LipiDye™ II | ~488 | Green | High photostability, low cytotoxicity, suitable for long-term live-cell imaging. | [23] |
Protocol for Lipid Droplet Staining with BODIPY 493/503:
-
After treating the cells with PF-06424439, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, for fixed-cell imaging). If fixing, wash the cells again with PBS.
-
Prepare a staining solution of BODIPY 493/503 (typically 1-2 µg/mL) in PBS.
-
Incubate the cells with the BODIPY 493/503 staining solution for 15-30 minutes at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with a nuclear stain like DAPI or Hoechst 33342.
-
Wash the cells twice with PBS.
-
Add fresh PBS or mounting medium to the wells.
-
Image the cells using a fluorescence microscope or a high-content imaging system with the appropriate filter sets.
Part 4: Quantification and Analysis of Lipid Droplets
High-content imaging (HCI) and analysis provide a robust platform for the quantitative assessment of lipid droplet phenotypes.[24][25][26][27][28]
Workflow for High-Content Image Analysis:
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipid droplet and its implication in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Lipid Droplets in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation [ouci.dntb.gov.ua]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Lipid droplets are required for lipid mediator production and cancer cell proliferation | bioRxiv [biorxiv.org]
- 12. rndsystems.com [rndsystems.com]
- 13. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 19. lumiprobe.com [lumiprobe.com]
- 21. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotium.com [biotium.com]
- 23. Live imaging fluorescent dye for lipid droplets (LDs) | LipiDye™Ⅱ | フナコシ [funakoshi.co.jp]
- 24. High-content imaging of neutral lipid droplets with 1,6-diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PF-06424439 Mesylate Administration in Rodent Dyslipidemia Models
Introduction: Targeting Triglyceride Synthesis in Dyslipidemia Research
Dyslipidemia, characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides (TG), is a cornerstone of metabolic diseases and a major risk factor for cardiovascular events.[1] The intricate network of lipid metabolism offers numerous targets for therapeutic intervention. One such pivotal enzyme is Diacylglycerol Acyltransferase 2 (DGAT2), which catalyzes the final and rate-limiting step of triglyceride synthesis.[2] Its inhibition presents a promising strategy for mitigating hyperlipidemia and associated pathologies like hepatic steatosis.[2]
PF-06424439 Mesylate is a potent and selective, orally bioavailable inhibitor of DGAT2, with an IC50 of 14 nM.[3] It acts as a slowly reversible, time-dependent inhibitor, engaging with the enzyme in a noncompetitive manner with respect to the acyl-CoA substrate.[3] Preclinical studies in various rodent models of dyslipidemia have demonstrated its efficacy in reducing both plasma and hepatic lipid levels, making it a valuable tool for researchers in drug discovery and metabolic disease.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound in rodent models of dyslipidemia. It offers a detailed exploration of the underlying science, practical experimental protocols, and key considerations for robust and reproducible study design.
Mechanism of Action: The Role of DGAT2 Inhibition
DGAT2 is a key enzyme in the triglyceride synthesis pathway, primarily utilizing endogenously synthesized fatty acids to esterify diacylglycerol (DAG) into TG.[2] This process is central to the storage of excess energy as fat in adipose tissue and the liver. In dyslipidemic states, the upregulation of this pathway contributes to the accumulation of hepatic fat and the oversecretion of triglyceride-rich lipoproteins into the circulation.
PF-06424439, by selectively inhibiting DGAT2, directly curtails the synthesis of new triglycerides.[2] This has a dual therapeutic effect: it reduces the lipid burden within hepatocytes, thereby ameliorating hepatic steatosis, and it decreases the secretion of very-low-density lipoproteins (VLDL) from the liver, leading to a reduction in circulating triglyceride levels.[2] Interestingly, DGAT2 inhibition has also been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis, further dampening the entire fatty acid synthesis pathway.[2]
Caption: Decision tree for selecting a rodent model.
Experimental Protocols
Part 1: Induction of Dyslipidemia
-
Animal Acclimation: House male Ldlr-/- or Apoe-/- mice (8-12 weeks old) in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the start of the experiment.
-
Dietary Intervention:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
Dyslipidemic Group: Provide a high-fat, high-cholesterol "Western" diet. A common formulation contains 40-60% kcal from fat and 0.15-1.25% cholesterol. [5][6][7]A widely used commercial diet is Research Diets D12492 (60% kcal from fat). [8]3. Induction Period: Maintain the mice on their respective diets for 8-16 weeks to establish a robust dyslipidemic and atherosclerotic phenotype. The duration can be adjusted based on the desired severity of the disease.
-
-
Monitoring: Monitor body weight and food intake weekly.
-
Animal Acclimation: House male obese Zucker (fa/fa) rats and their lean littermates (Fa/fa or Fa/Fa) (6-8 weeks old) in a controlled environment for one week.
-
Diet: Provide a standard chow diet and water ad libitum. The hyperlipidemic phenotype develops spontaneously due to the genetic mutation. [9]3. Phenotype Development: The dyslipidemic phenotype, characterized by elevated triglycerides and cholesterol, is typically well-established by 12-16 weeks of age. [10][11]
Part 2: Preparation and Administration of this compound
-
Formulation: this compound is orally bioavailable. For oral gavage, a common vehicle is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [12]Alternatively, a formulation of 10% DMSO in 90% corn oil can be used. [12] * Preparation: First, dissolve the required amount of this compound in DMSO. Then, sequentially add the other components of the vehicle while vortexing to ensure a homogenous solution or suspension. Gentle heating or sonication can be used to aid dissolution if necessary. [12]2. Dosing:
-
Mice: A typical oral dose for Ldlr-/- mice is 60 mg/kg/day. [3] * Rats: Effective doses in rat models of dyslipidemia have also been established. Dose-ranging studies may be necessary to determine the optimal dose for a specific model and experimental endpoint.
-
-
Administration: Administer the formulated this compound or vehicle control once daily via oral gavage. The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).
Caption: General experimental workflow.
Part 3: Endpoint Analysis
-
Blood Collection: At the end of the treatment period, fast the animals for 4-6 hours. Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Measurement: Analyze the plasma for total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol using commercially available enzymatic colorimetric assay kits, following the manufacturer's instructions. [13][14][15][16][17]
-
Tissue Collection: Euthanize the animal and perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood. Excise the liver, weigh it, and snap-freeze a portion in liquid nitrogen for biochemical analysis.
-
Lipid Extraction:
-
Homogenize a known weight of the frozen liver tissue (e.g., 50-100 mg) in a chloroform:methanol (2:1) solution.
-
After homogenization, add water and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Triglyceride Quantification: Evaporate the solvent from the lipid extract. Resuspend the lipid pellet in a suitable buffer (e.g., containing a detergent like Triton X-100 or NP-40) and measure the triglyceride content using a commercial enzymatic assay kit. [13]
-
Tissue Preparation: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding or embed in optimal cutting temperature (OCT) compound and freeze for cryosectioning.
-
Hematoxylin and Eosin (H&E) Staining:
-
Section the paraffin-embedded tissue (4-5 µm).
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the sections. H&E staining allows for the assessment of overall liver morphology and the presence of lipid droplets (clear vacuoles), inflammation, and hepatocyte ballooning.
-
-
Oil Red O Staining for Neutral Lipids:
-
Cut frozen sections (8-10 µm) from the OCT-embedded tissue.
-
Fix the sections in formalin.
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for approximately 15 minutes. [18][19][20][21][22] * Rinse with 60% isopropanol and counterstain the nuclei with hematoxylin.
-
Mount in an aqueous mounting medium. Neutral lipids and triglycerides will stain bright red. [18][19][20][21][22]
-
Data Interpretation and Expected Outcomes
Administration of this compound in dyslipidemic rodent models is expected to produce the following outcomes:
-
Reduced Plasma Lipids: A significant decrease in plasma triglyceride and total cholesterol levels compared to the vehicle-treated control group. [3]* Ameliorated Hepatic Steatosis: A reduction in liver weight and hepatic triglyceride content. Histological analysis with H&E and Oil Red O staining should reveal a marked decrease in the number and size of lipid droplets within hepatocytes.
-
Improved Metabolic Parameters: In models like the Zucker rat, improvements in glucose tolerance and insulin sensitivity may also be observed, secondary to the reduction in lipotoxicity.
Conclusion
This compound is a powerful research tool for investigating the role of DGAT2 in lipid metabolism and for the preclinical evaluation of potential therapeutics for dyslipidemia and related metabolic disorders. The selection of an appropriate rodent model and the meticulous execution of the described protocols are paramount for generating high-quality, reproducible data. This guide provides a solid foundation for researchers to design and implement robust studies to explore the full potential of DGAT2 inhibition in the context of metabolic disease.
References
-
Ellis, R. (n.d.). Oil Red O Staining Protocol. IHC World. Retrieved from [Link]
-
Various Authors. (2015). Wich protocol are you using to stain frozen liver sections with oil red o ? ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Oil Red O Histochemistry for frozen sections only. University of Washington. Retrieved from [Link]
-
Unknown. (n.d.). Staining protocol information for Oil Red O (ORO). ResearchGate. Retrieved from [Link]
-
Rong, X., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism, 35(3), 483-497.e6. Retrieved from [Link]
-
Pálfi, M., et al. (2012). Experimental protocol (A) Male Zucker Diabetic Fatty (ZDF) rats and... ResearchGate. Retrieved from [Link]
-
Ishii, K., et al. (2001). Postprandial Hyperlipidemia in Zucker Diabetic Fatty fa / fa Rats, an Animal Model of Type II Diabetes, and Its Amelioration by. ResearchGate. Retrieved from [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10007. Retrieved from [Link]
-
Tembhurne, S. V., & Feroz, S. (2014). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Journal of Basic and Clinical Pharmacy, 5(3), 67. Retrieved from [Link]
-
Li, H., et al. (2023). Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function. Foods, 12(13), 2584. Retrieved from [Link]
-
Unknown. (n.d.). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. ResearchGate. Retrieved from [Link]
-
Holloway, G. P., et al. (2011). In obese Zucker rats, lipids accumulate in the heart despite normal mitochondrial content, morphology and long-chain fatty acid oxidation. The Journal of Physiology, 589(4), 929-941. Retrieved from [Link]
-
Kurtz, S. M., et al. (1986). Arterial lipid biochemistry in the spontaneously hyperlipidemic Zucker rat and its similarity to early atherogenesis. Atherosclerosis, 60(2), 155-165. Retrieved from [Link]
-
Wang, Y., et al. (2020). A high-fat diet and high-fat and high-cholesterol diet may affect glucose and lipid metabolism differentially through gut microbiota in mice. Food Science & Nutrition, 8(12), 6546-6557. Retrieved from [Link]
-
Jantarajit, W., et al. (2017). Effect of a High-Fat Diet and Cholesterol Levels on Depression-like Behavior in Mice. Siriraj Medical Journal, 69(4), 209-215. Retrieved from [Link]
-
Hagesaether, E., et al. (2019). The Effect of a High-Fat Diet on the Fatty Acid Composition in the Hearts of Mice. Nutrients, 11(11), 2562. Retrieved from [Link]
-
Research Diets, Inc. (2011). DIO SERIES DIETS. Research Diets, Inc. Retrieved from [Link]
-
Various Authors. (2020). What factors may contribute to the PK differences in rats and mice? ResearchGate. Retrieved from [Link]
-
Seufert, A. L., et al. (2023). Computational Analysis of Plasma Lipidomics from Mice Fed Standard Chow and Ketogenic Diet. Bio-protocol, 13(18), e4819. Retrieved from [Link]
-
Siri, F., et al. (2010). Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways. International Journal of Medical Sciences, 7(5), 291. Retrieved from [Link]
-
Garber, D. W., et al. (2000). A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples. Journal of Lipid Research, 41(6), 1020-1026. Retrieved from [Link]
-
Yetukuri, L., et al. (2016). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of Lipid Research, 57(7), 1277-1288. Retrieved from [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. Retrieved from [Link]
-
Liu, D., et al. (2001). A difference between the rat and mouse in the pharmacokinetic interaction of 5,6-dimethylxanthenone-4-acetic acid with thalidomide. Cancer Chemotherapy and Pharmacology, 48(1), 71-78. Retrieved from [Link]
-
Getz, G. S., & Reardon, C. A. (2016). Do the Apoe−/− and Ldlr−/− mice yield the same insight on atherogenesis?. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(9), 1734-1741. Retrieved from [Link]
-
Kobayashi, K., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports, 8(15), e14542. Retrieved from [Link]
-
Torikai, E., et al. (2023). Atherogenesis in Apoe −/− and Ldlr −/− Mice with a Genetically Resistant Background. International Journal of Molecular Sciences, 24(9), 7856. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Which JAX mouse model is best for atherosclerosis studies: Apoe or Ldlr knockout mice? The Jackson Laboratory. Retrieved from [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173-7185. Retrieved from [Link]
-
Getz, G. S., & Reardon, C. A. (2016). Do the Apoe-/- and Ldlr-/- Mice Yield the Same Insight on Atherogenesis?. Arteriosclerosis, Thrombosis, and Vascular Biology, 36(9), 1734-1741. Retrieved from [Link]
-
Patsnap. (2025). How do drug researchers address effects that only occur in rats? Patsnap. Retrieved from [Link]
-
Various Authors. (2013). Apoe vs. Ldlr knockout mice. ResearchGate. Retrieved from [Link]
- Shikanov, A., & Domb, A. J. (2014). Formulations for the oral administration of therapeutic agents and related methods. Google Patents.
-
Various Authors. (n.d.). 57 questions with answers in ORAL GAVAGE. ResearchGate. Retrieved from [Link]
-
Elmore, S. A., et al. (2013). Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice. Toxicologic Pathology, 41(6), 867-874. Retrieved from [Link]
Sources
- 1. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A high-fat diet and high-fat and high-cholesterol diet may affect glucose and lipid metabolism differentially through gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. In obese Zucker rats, lipids accumulate in the heart despite normal mitochondrial content, morphology and long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 14. Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 19. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 22. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay Protocol for Characterizing GPR119 Agonist Activity
Abstract
This guide provides a comprehensive, field-tested protocol for quantifying the activity of G-protein coupled receptor 119 (GPR119) agonists in a cell-based format. While the initial query specified the compound PF-06424439, it is critical to note that this molecule is a well-documented inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), not a GPR119 agonist[1][2]. To address the likely scientific intent of the request, this document will detail a robust assay for a representative GPR119 agonist, using the principles of Gαs-coupled receptor signaling. The primary readout will be the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GPR119 pathway. This protocol is designed for researchers in drug discovery and metabolic disease, offering a self-validating system to determine compound potency and efficacy.
Introduction: GPR119 as a Therapeutic Target
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity[3]. It is primarily expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract[4]. The activation of GPR119 by agonist compounds initiates a signaling cascade through the stimulatory G-protein, Gαs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP)[3][4]. The subsequent rise in intracellular cAMP levels in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, it triggers the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion[3][4]. This dual mechanism of action makes GPR119 agonists attractive candidates for improving glycemic control.
Clarification on PF-06424439
It is important to clarify that the compound PF-06424439 is a potent and selective inhibitor of DGAT2, with an IC50 of approximately 14 nM[2][5]. DGAT2 is a key enzyme in the synthesis of triglycerides[6]. As such, PF-06424439 is utilized in research contexts to study lipid metabolism and its role in various diseases, including cancer and metabolic disorders, but it does not act on GPR119[6][7][8]. This guide will, therefore, focus on the methodology for a true GPR119 agonist, using the well-characterized agonist AR231453 as a representative example[9][10].
Assay Principle
The protocol described herein is a homogeneous (no-wash) competition immunoassay that quantifies intracellular cAMP. The assay relies on the competition between cAMP produced by the cells and a labeled cAMP tracer for a limited number of specific anti-cAMP antibody binding sites. A variety of detection technologies can be employed, including luminescence, fluorescence resonance energy transfer (FRET), and AlphaScreen™[11][12][13]. This protocol will detail a luminescence-based approach, such as Promega's cAMP-Glo™ Assay, for its high sensitivity and broad dynamic range[12][14]. In this format, a decrease in light output is correlated with an increase in intracellular cAMP, as the PKA holoenzyme is activated by cAMP, consuming ATP that would otherwise be used by the luciferase enzyme.
GPR119 Signaling Pathway and Assay Workflow
To understand the assay, it's crucial to visualize the underlying biological pathway and the experimental steps.
GPR119 Signaling Cascade
Caption: GPR119 agonist activation of the Gαs signaling pathway.
Experimental Workflow
Caption: Homogeneous luminescence-based cAMP assay workflow.
Detailed Assay Protocol
This protocol is optimized for a 384-well plate format but can be adapted for 96- or 1536-well plates.
Materials and Reagents
| Reagent/Material | Recommended Source | Notes |
| GPR119-expressing cells | e.g., CHO-K1 or HEK293 cells stably expressing human GPR119 | Can be generated in-house or sourced commercially. |
| Cell Culture Medium | DMEM/F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418) | Ensure medium is appropriate for the chosen cell line. |
| Assay Plates | 384-well, solid white, tissue-culture treated plates | White plates are essential for minimizing crosstalk in luminescence assays. |
| cAMP-Glo™ Assay Kit | Promega (Cat. No. V1501/V1502) | Contains all necessary lysis and detection reagents. |
| AR231453 (GPR119 Agonist) | Tocris, Cayman Chemical, etc. | Prepare a 10 mM stock in 100% DMSO. |
| Forskolin (Positive Control) | Sigma-Aldrich, etc. | Directly activates adenylyl cyclase. Prepare a 10 mM stock in DMSO. |
| IBMX (PDE Inhibitor) | Sigma-Aldrich, etc. | Optional but recommended. Prevents cAMP degradation. Prepare a 100 mM stock in DMSO. |
| DMSO | ACS Grade or higher | Used as a vehicle control. |
| Phosphate Buffered Saline (PBS) | Gibco, etc. | For cell washing. |
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Grow GPR119-expressing cells to ~80-90% confluency in a T-75 flask under standard conditions (37°C, 5% CO₂).
-
Cell Harvest: Wash cells once with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium and transfer cells to a 50 mL conical tube.
-
Cell Counting: Count cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension in fresh culture medium to a final concentration of 1.25 x 10⁵ cells/mL. Dispense 40 µL of this suspension into each well of a 384-well plate (yielding 5,000 cells/well).
-
Expertise Note: The optimal cell density should be determined empirically. Too few cells will yield a low signal, while too many can lead to receptor desensitization or non-linear responses.
-
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂.
Day 2: Compound Treatment and Assay
-
Reagent Equilibration: Thaw all assay kit components and compounds, allowing them to equilibrate to room temperature (RT).
-
Compound Dilution Plate:
-
Prepare a 1:3 serial dilution of AR231453 in an appropriate buffer (e.g., HBSS with 0.1% BSA) containing a final DMSO concentration of 0.5%. A typical 11-point dose curve might range from 10 µM to 0.17 nM (final assay concentration).
-
Prepare positive controls: Forskolin at a final concentration of 10 µM.
-
Prepare negative controls: Vehicle (0.5% DMSO in buffer).
-
Trustworthiness Note: A full dose-response curve is essential for accurately determining the EC₅₀ value. Always include vehicle-only and maximum-stimulation controls on every plate to define the assay window.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of stimulation buffer (e.g., HBSS). If using a phosphodiesterase (PDE) inhibitor, include 0.5 mM IBMX in this buffer and pre-incubate for 15-30 minutes at RT.
-
Add 20 µL of the diluted compounds, positive controls, or vehicle controls to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection (Following cAMP-Glo™ Protocol[12]):
-
Add 40 µL of cAMP-Glo™ Lysis Buffer to each well. Mix on an orbital shaker for 2 minutes at low speed.
-
Incubate for 20 minutes at room temperature. This step lyses the cells and releases cAMP.
-
Add 80 µL of Kinase-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision). Integration time is typically 0.5-1 second per well.
-
Data Analysis and Expected Results
Data Transformation
The raw data will be in Relative Light Units (RLU). The luminescent signal is inversely proportional to the cAMP concentration.
-
Normalization: Normalize the data to the on-plate controls:
-
% Activity = 100 * (RLU_vehicle - RLU_sample) / (RLU_vehicle - RLU_forskolin)
-
-
Curve Fitting: Plot the % Activity against the logarithm of the agonist concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))
-
Representative Data & Quality Control
| Parameter | Expected Value | Purpose |
| AR231453 EC₅₀ | 10 - 100 nM | Determines agonist potency. Value is literature-dependent. |
| Z'-factor | > 0.5 | A statistical measure of assay robustness and reproducibility. |
| Signal-to-Background | > 5 | Ratio of the vehicle signal to the positive control signal. |
| Hill Slope | ~ 1.0 | Indicates a standard 1:1 binding interaction. |
Note: The exact EC₅₀ value for AR231453 can vary depending on the cell line, receptor expression level, and specific assay conditions.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded protocol for assessing the activity of GPR119 agonists. By leveraging a homogeneous, luminescence-based cAMP assay, researchers can efficiently determine compound potency in a high-throughput format. The inclusion of proper controls and rigorous data analysis ensures the generation of trustworthy and reproducible results, which are critical for advancing drug discovery programs targeting GPR119 for the treatment of metabolic diseases.
References
-
Hothersall, J. D., et al. (2012). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 165(8), 2536–2547. Available at: [Link]
-
DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Semple, G., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S85. Available at: [Link]
-
Qian, Y., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13(1), 5963. Available at: [Link]
-
Patsnap. (2024). What are GPR119 agonists and how do they work? Synapse. Retrieved from [Link]
-
Lauffer, L. M., et al. (2013). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism, 305(5), E635–E643. Available at: [Link]
-
Sharma, S. K., et al. (2018). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Medicinal Chemistry Letters, 9(12), 1226–1231. Available at: [Link]
-
Chen, Y., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine, 22(1), 269. Available at: [Link]
-
Suzuki, R., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports, 8(15), e14542. Available at: [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10007. Available at: [Link]
-
Hassing, H. A., et al. (2016). Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119. British Journal of Pharmacology, 173(9), 1469–1481. Available at: [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10007. Available at: [Link]
-
Zhang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1324888. Available at: [Link]
-
Flatt, P. R., & Reimann, F. (2015). Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. Endocrinology, 156(1), 121–130. Available at: [Link]
-
Feng, D. D., et al. (2014). Activation of GPR119 Stimulates Human β-Cell Replication and Neogenesis in Humanized Mice with Functional Human Islets. Journal of Diabetes Research, 2014, 751829. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: Tocris Bioscience [rndsystems.com]
- 3. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Investigating PF-06424439 in Gastric Cancer Metastasis
Authored by a Senior Application Scientist
Introduction: The Confluence of Lipid Metabolism and Gastric Cancer Metastasis
Gastric cancer remains a significant global health challenge, with metastasis being the primary driver of its high mortality rate.[1][2] The intricate process of metastasis involves a cascade of events, including local invasion, intravasation, survival in circulation, extravasation, and colonization at distant sites. While genetic and epigenetic alterations are well-established drivers of this process, emerging evidence has illuminated the critical role of metabolic reprogramming in fueling the metastatic journey of cancer cells. A key aspect of this reprogramming is the alteration of lipid metabolism, which provides cancer cells with the necessary energy, building blocks for membranes, and signaling molecules to thrive in diverse and often harsh microenvironments.
One of the hallmarks of aggressive cancer cells is their ability to accumulate lipid droplets, which serve as reservoirs of energy and protect against oxidative stress.[3] This metabolic adaptation is particularly relevant in the context of gastric cancer, which has a predilection for metastasizing to the adipocyte-rich peritoneum.[3][4] The enzyme Diacylglycerol Acyltransferase 2 (DGAT2) plays a pivotal role in the final step of triglyceride synthesis and the formation of lipid droplets.[5][6] Its inhibition, therefore, presents a compelling therapeutic strategy to disrupt the metabolic machinery that underpins gastric cancer metastasis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of PF-06424439, a potent and selective DGAT2 inhibitor, in the study of gastric cancer metastasis.[7][8] We will delve into the mechanism of action of PF-06424439, provide detailed protocols for in vitro and in vivo experimental models, and discuss the broader context of key signaling pathways involved in gastric cancer progression.
PF-06424439: A Tool to Unravel the Role of DGAT2 in Metastasis
PF-06424439 is an orally bioavailable small-molecule inhibitor of DGAT2 with a high degree of selectivity.[7][8] Its primary mechanism of action is the inhibition of DGAT2, which catalyzes the conversion of diacylglycerol and acyl-CoA to triacylglycerol, a critical step in lipid droplet biosynthesis.[5][6] By blocking this pathway, PF-06424439 effectively reduces the formation of lipid droplets in cancer cells.[4][9] This disruption of lipid metabolism has been shown to impede the metastatic potential of gastric cancer cells by sensitizing them to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix) and reducing their ability to overcome oxidative stress during dissemination.[3][4][6]
Chemical Properties and Preparation of PF-06424439
For reproducible and reliable experimental outcomes, proper handling and preparation of PF-06424439 are paramount.
| Property | Value | Source |
| Molecular Weight | 536.05 g/mol | [10] |
| IC50 (DGAT2) | 14 nM | [7][8] |
| Solubility (DMSO) | ≥ 100 mg/mL | [11] |
| Solubility (Water) | 53.6 mg/mL |
Preparation of Stock Solutions:
-
For In Vitro Use: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Further dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
For In Vivo Use: The formulation of PF-06424439 for in vivo administration will depend on the route of administration and the animal model. A common method for oral gavage involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Alternatively, for intraperitoneal or intravenous injections, a solution can be prepared using a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11][12] It is essential to perform small-scale formulation tests to ensure solubility and stability before preparing a large batch for animal studies.
The Broader Context: Key Signaling Pathways in Gastric Cancer Metastasis
While PF-06424439 directly targets DGAT2, it is important to understand the broader signaling landscape that governs gastric cancer metastasis. One of the most critical pathways is the Focal Adhesion Kinase (FAK) signaling cascade.
Focal Adhesion Kinase (FAK) Signaling
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[13][14] It is often overexpressed in gastric cancer and its activation is associated with a more aggressive and metastatic phenotype.[13][15] FAK is activated by integrin clustering upon cell adhesion to the extracellular matrix (ECM). Autophosphorylation of FAK at Tyr397 creates a docking site for Src family kinases, leading to the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation and invasion.[13][14][15]
Proposed Mechanism of PF-06424439 in Gastric Cancer Metastasis
The inhibitory action of PF-06424439 on DGAT2 sets off a cascade of events that collectively impair the metastatic ability of gastric cancer cells.
Experimental Workflow for Investigating PF-06424439
A multi-pronged approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of PF-06424439's anti-metastatic properties.
Detailed Protocols
In Vitro Assays
1. Transwell Migration and Matrigel Invasion Assays
These assays are fundamental for assessing the effect of PF-06424439 on the migratory and invasive capacity of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., MKN-45, NCI-N87, AGS)[16][17]
-
PF-06424439
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Serum-free medium
-
Cotton swabs
-
Methanol or 4% paraformaldehyde
-
Crystal violet staining solution (0.1% in 20% methanol)
Protocol:
-
Preparation of Inserts: For invasion assays, thaw Matrigel on ice and dilute it with cold serum-free medium (e.g., 1:3 to 1:6 dilution, optimize for your cell line). Coat the top of the Transwell inserts with 50-100 µL of the diluted Matrigel solution and incubate at 37°C for at least 1-2 hours to allow for polymerization.[18] For migration assays, no coating is needed.
-
Cell Seeding: Culture gastric cancer cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Trypsinize and resuspend the cells in serum-free medium containing various concentrations of PF-06424439 or vehicle control (DMSO). Seed 1-5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add 600-800 µL of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 12-48 hours (optimize incubation time for your cell line).
-
Staining and Quantification: After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes. Stain the cells with 0.1% crystal violet solution for 20-30 minutes. Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Imaging and Analysis: Visualize and count the migrated/invaded cells under a microscope. Capture images from at least 5 random fields per insert. The number of cells can be quantified using image analysis software (e.g., ImageJ).
In Vivo Models
1. Orthotopic Gastric Cancer Model
This model closely recapitulates the tumor microenvironment and metastatic progression of human gastric cancer.[17][19][20][21]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)[19][21][22]
-
Luciferase-expressing gastric cancer cells (e.g., NCI-N87-Luc)[20]
-
PF-06424439 formulation
-
Surgical instruments
-
Anesthesia
-
Bioluminescence imaging system
Protocol:
-
Cell Preparation: Culture luciferase-expressing gastric cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Surgical Procedure: Anesthetize the mouse. Make a small midline abdominal incision to expose the stomach. Using a 30-gauge needle, carefully inject 20-50 µL of the cell suspension into the subserosal layer of the stomach wall.[20] Take care to avoid leakage of cells into the peritoneal cavity. Close the abdominal wall and skin with sutures.
-
PF-06424439 Treatment: Once tumors are established (monitor by bioluminescence imaging), randomize the mice into treatment and control groups. Administer PF-06424439 or vehicle control daily via oral gavage or another appropriate route.
-
Monitoring Tumor Growth and Metastasis: Monitor primary tumor growth and metastasis to distant organs (e.g., liver, lungs, lymph nodes) weekly using bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumor and metastatic tissues for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).
2. Peritoneal Dissemination Model
This model is particularly relevant for studying the effects of PF-06424439 on peritoneal metastasis, a common route of spread for gastric cancer.[16][22]
Materials:
-
Immunodeficient mice
-
Gastric cancer cells
-
PF-06424439 formulation
-
Syringes and needles
Protocol:
-
Cell Injection: Harvest gastric cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL. Inject 100-200 µL of the cell suspension into the peritoneal cavity of the mice.
-
PF-06424439 Treatment: Begin treatment with PF-06424439 or vehicle control either on the same day as cell injection or after a few days to allow for initial tumor cell seeding.
-
Monitoring and Endpoint Analysis: Monitor the mice for signs of peritoneal metastasis, such as abdominal distension and ascites formation. At the end of the study, euthanize the mice and quantify the number and size of metastatic nodules in the peritoneal cavity (e.g., on the mesentery, diaphragm, and liver surface). Tissues can be collected for further analysis.
Immunohistochemistry (IHC)
IHC is a valuable technique to assess the expression and localization of specific proteins in tumor tissues from in vivo studies.
Protocol:
-
Tissue Preparation: Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0) or other appropriate retrieval solution.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., goat serum).
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, E-cadherin and vimentin for EMT, or markers of lipid metabolism) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Analyze the staining intensity and distribution under a microscope.[23][24][25]
Data Analysis and Interpretation
-
In Vitro Data: For migration and invasion assays, data should be presented as the average number of migrated/invaded cells per field or as a percentage relative to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
In Vivo Data: For animal studies, tumor growth can be quantified by measuring bioluminescence intensity or tumor volume. Metastasis can be assessed by counting the number of metastatic nodules or by bioluminescence imaging of distant organs. Survival curves (Kaplan-Meier) can be generated to evaluate the effect of treatment on overall survival.
-
IHC Data: IHC results can be semi-quantitatively scored based on the intensity and percentage of positive cells.
Conclusion
The investigation of metabolic vulnerabilities in cancer has opened up new avenues for therapeutic intervention. PF-06424439, as a specific inhibitor of DGAT2, provides a powerful tool to probe the role of lipid metabolism in gastric cancer metastasis. The protocols and guidelines presented in this document offer a robust framework for researchers to design and execute experiments that will contribute to a deeper understanding of this complex process and potentially pave the way for novel anti-metastatic therapies.
References
-
Kim, J., et al. (2021). Development of a Novel Orthotopic Gastric Cancer Mouse Model. Journal of Visualized Experiments, (167). [Link]
-
Ma, L., et al. (2023). FAK/IL-8 axis promotes the proliferation and migration of gastric cancer cells. Gastric Cancer, 26(4), 528-541. [Link]
-
Kuroda, H., et al. (2021). Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines. In Vivo, 35(1), 229-237. [Link]
-
Sun, W., et al. (2015). Establishment and characterization of a metastasis model of human gastric cancer in nude mice. Journal of Cancer Research and Clinical Oncology, 141(3), 437-446. [Link]
-
Li, Z., et al. (2022). Obesity promotes gastric cancer metastasis via diacylglycerol acyltransferase 2-dependent lipid droplets accumulation and redox homeostasis. Journal of Experimental & Clinical Cancer Research, 41(1), 23. [Link]
-
McGregor, G. H., et al. (2018). An orthotopic mouse model of gastric cancer invasion and metastasis. Scientific Reports, 8(1), 1681. [Link]
-
Wang, Y., et al. (2021). Towards an optimal model for gastric cancer peritoneal metastasis: current challenges and future directions. Cancer Cell International, 21(1), 1-13. [Link]
-
Fuyuhiro, Y., et al. (2016). 3D Gel Invasion Assay of Gastric Cancer Cells with Fibroblasts. Bio-protocol, 6(9), e1801. [Link]
-
Lin, S., et al. (2022). The Role of Lipid Metabolism in Gastric Cancer. Frontiers in Oncology, 12, 848936. [Link]
-
Lim, H. J., et al. (2020). FBXW5 Promotes Tumorigenesis and Metastasis in Gastric Cancer via Activation of the FAK-Src Signaling Pathway. Cancers, 12(11), 3169. [Link]
-
Sun, D., et al. (2017). Characterization of an orthotopic gastric cancer mouse model with lymph node and organ metastases using bioluminescence imaging. Oncology Letters, 14(5), 5869-5876. [Link]
-
Zhu, Y., et al. (2024). Modeling human gastric cancers in immunocompetent mice. Cellular and Molecular Life Sciences, 81(1), 226. [Link]
-
Zhao, X., et al. (2024). Roles and inhibitors of FAK in cancer: current advances and future directions. Frontiers in Pharmacology, 15, 1354964. [Link]
-
Kim, J., et al. (2021). Development of a Novel Orthotopic Gastric Cancer Mouse Model. Cancers, 13(2), 258. [Link]
-
Kim, J., et al. (2021). Development of a Novel Orthotopic Gastric Cancer Mouse Model. Cancers, 13(2), 258. [Link]
-
Ma, L., et al. (2023). FAK/IL-8 axis promotes the proliferation and migration of gastric cancer cells. Gastric Cancer, 26(4), 528-541. [Link]
-
Pisanu, M. E., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10003. [Link]
-
Wee, L., et al. (2003). Phosphorylation of Focal Adhesion Kinase at Tyr397 in Gastric Carcinomas and its Clinical Significance. The American Journal of Pathology, 162(1), 283-290. [Link]
-
Pisanu, M. E., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10003. [Link]
-
Liu, Y., et al. (2024). Comparison of Gastric Cancer Models Using Different Dimensions In Vitro. Journal of Gastrointestinal and Liver Diseases, 33(1), 5-13. [Link]
-
Zhang, M., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine, 22(1), 263. [Link]
-
Liu, Y., et al. (2024). Comparison of Gastric Cancer Models Using Different Dimensions In Vitro. Journal of Gastrointestinal and Liver Diseases, 33(1), 5-13. [Link]
-
Casanova, P., et al. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. STAR Protocols, 2(3), 100654. [Link]
-
Pisanu, M. E., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10003. [Link]
-
Weiner, T. M., et al. (2000). Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes. Clinical Cancer Research, 6(6), 2432-2439. [Link]
-
Zhang, X., et al. (2025). Modeling the Pre-Metastatic Niche of Gastric Cancer Peritoneal Metastasis under Spatiotemporal Resolution and Investigating EV-Mediated Immune Suppression. Frontiers in Immunology, 16, 1530919. [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]
-
Zhu, Y., et al. (2024). Modeling human gastric cancers in immunocompetent mice. Cellular and Molecular Life Sciences, 81(1), 226. [Link]
-
Crowley, L. C., et al. (2013). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods in Molecular Biology, 1046, 39-47. [Link]
-
Beierle, E. A., et al. (2004). Focal Adhesion Kinase Expression in Human Neuroblastoma: Immunohistochemical and Real-time PCR Analyses. Clinical Cancer Research, 10(11), 3852-3859. [Link]
-
ResearchGate. (n.d.). FAK expression by immunohistochemistry (A-F) and Western blot (G) in... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol of Immunohistochemistry (IHC). Retrieved from [Link]
-
Li, Z., et al. (2022). Obesity promotes gastric cancer metastasis via diacylglycerol acyltransferase 2-dependent lipid droplets accumulation and redox homeostasis. Journal of Experimental & Clinical Cancer Research, 41(1), 23. [Link]
-
Futatsugi, K., et al. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. 248th ACS National Meeting, MEDI 30. [Link]
Sources
- 1. Establishment and characterization of a metastasis model of human gastric cancer in nude mice | springermedizin.de [springermedizin.de]
- 2. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity promotes gastric cancer metastasis via diacylglycerol acyltransferase 2-dependent lipid droplets accumulation and redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Lipid Metabolism in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. | BioWorld [bioworld.com]
- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 15. Phosphorylation of Focal Adhesion Kinase at Tyr397 in Gastric Carcinomas and its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. snapcyte.com [snapcyte.com]
- 19. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of an orthotopic gastric cancer mouse model with lymph node and organ metastases using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. Towards an optimal model for gastric cancer peritoneal metastasis: current challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
Navigating DGAT2 Inhibition: A Comparative Guide to Lentiviral shRNA Knockdown and PF-06424439 Treatment
Introduction: The Central Role of DGAT2 in Lipid Metabolism
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in cellular metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, leading to the formation of triglycerides, which are subsequently stored in lipid droplets.[1] Given its pivotal role, DGAT2 has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology research.[1]
Researchers seeking to investigate the function of DGAT2 and the consequences of its inhibition have two primary methodologies at their disposal: genetic knockdown using techniques like lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules such as PF-06424439. This guide provides a detailed comparative analysis of these two approaches, complete with experimental protocols and field-proven insights to aid researchers in selecting the most appropriate strategy for their scientific inquiries.
Comparative Analysis: Lentiviral shRNA vs. PF-06424439
Choosing between a genetic and a pharmacological approach to inhibit DGAT2 function depends on the specific experimental goals, the desired duration of inhibition, and the model system being used. Each method offers distinct advantages and disadvantages.
| Feature | Lentiviral shRNA Knockdown | PF-06424439 Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by degrading DGAT2 mRNA.[3][4] | Direct, potent, and selective inhibition of DGAT2 enzymatic activity.[5][6] |
| Specificity | High target specificity determined by shRNA sequence. Potential for off-target effects due to sequence homology.[3] | Highly selective for DGAT2 over DGAT1 and other acyltransferases.[6] |
| Duration of Effect | Stable, long-term, and heritable suppression of DGAT2 expression.[7][8] | Transient and reversible inhibition, dependent on compound concentration and half-life.[5] |
| Reversibility | Generally considered irreversible in stably transduced cells. | Reversible upon removal of the compound. |
| Dose-Dependence | Knockdown efficiency can be modulated by viral titer (Multiplicity of Infection - MOI). | Inhibition is dose-dependent and can be finely tuned. |
| Cell Type Suitability | Broad applicability to both dividing and non-dividing cells, including primary cells.[7] | Dependent on cell permeability and presence of efflux pumps. |
| Experimental Control | Requires generation of stable cell lines and appropriate controls (e.g., non-targeting shRNA). | Allows for acute treatment and rapid assessment of effects. |
| Potential for Artifacts | Off-target gene silencing, cellular stress from viral transduction and integration.[3] | Off-target pharmacological effects, though minimal for this specific inhibitor.[6] |
Visualizing the Mechanisms of DGAT2 Inhibition
To better understand the distinct ways these two methods impact DGAT2, the following diagrams illustrate their core mechanisms.
Caption: Lentiviral shRNA knockdown workflow for DGAT2.
Caption: Mechanism of PF-06424439 inhibition of DGAT2.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the key experiments involved in both methodologies.
Part 1: Lentiviral shRNA Knockdown of DGAT2
This protocol outlines the production of lentiviral particles, transduction of target cells, and subsequent validation of DGAT2 knockdown.
A. Lentivirus Production in HEK293T Cells
-
Cell Seeding: 24 hours prior to transfection, seed 3 x 10^6 HEK293T cells in a 6 cm dish with DMEM supplemented with 10% FBS, ensuring cells reach approximately 90% confluency at the time of transfection.[9]
-
Plasmid Preparation: In a sterile microfuge tube, prepare a mixture of the lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) and your DGAT2 shRNA-expressing plasmid.
-
Transfection: Utilize a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI) according to the manufacturer's instructions to transfect the HEK293T cells with the plasmid mixture.[9][10]
-
Incubation and Medium Change: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the transfection medium with fresh growth medium.
-
Viral Supernatant Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.[7][9]
-
Virus Concentration (Optional but Recommended): For higher viral titers, concentrate the viral supernatant using methods such as PEG precipitation or ultracentrifugation.[9]
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[11]
B. Transduction of Target Cells
-
Cell Seeding: Plate your target cells at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction: Add the lentiviral particles to the cells at the desired MOI. The addition of polybrene (final concentration of 4-8 µg/mL) can enhance transduction efficiency.[7][9]
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Medium Replacement: After 24 hours, replace the virus-containing medium with fresh growth medium.
-
Selection (if applicable): If your lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48 hours post-transduction to enrich for successfully transduced cells.
C. Validation of DGAT2 Knockdown
-
Quantitative Real-Time PCR (qPCR):
-
RNA Isolation: Isolate total RNA from both the DGAT2 shRNA-transduced cells and a control group (e.g., non-targeting shRNA).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using primers specific for DGAT2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[12][13] The relative expression of DGAT2 mRNA can be calculated using the ΔΔCt method.[12] It is advisable to use at least two different qPCR assays targeting different regions of the DGAT2 transcript to control for potential artifacts.[14]
-
-
Western Blotting:
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[15][16]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DGAT2, followed by an HRP-conjugated secondary antibody.[15][17][18]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[15]
-
Part 2: PF-06424439 Treatment
This protocol details the preparation and application of the DGAT2 inhibitor PF-06424439 and the subsequent analysis of its effects.
A. Preparation of PF-06424439 Stock Solution
-
Solubilization: PF-06424439 is soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[19]
B. Cell Treatment
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Dilute the PF-06424439 stock solution in cell culture medium to the desired final concentrations. The reported IC50 for PF-06424439 is 14 nM, providing a starting point for dose-response experiments.[5][6] Remember to include a vehicle control (DMSO) at the same final concentration as the highest drug concentration used.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).[20]
C. Validation of DGAT2 Inhibition
-
Biochemical DGAT2 Activity Assay:
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay: Perform an in vitro DGAT activity assay by measuring the incorporation of a labeled substrate (e.g., [14C]oleoyl-CoA or a fluorescently labeled fatty acyl-CoA) into triglycerides.[21][22] A reduction in labeled triglyceride formation in PF-06424439-treated samples indicates successful inhibition of DGAT2.
-
-
Phenotypic Analysis: Oil Red O Staining for Lipid Droplets
-
Cell Fixation: Wash the cells with PBS and fix them with 10% formalin for 30-60 minutes.[23]
-
Staining:
-
Washing and Counterstaining: Wash the cells with water to remove excess stain. A hematoxylin counterstain can be used to visualize the nuclei.[23]
-
Visualization and Quantification: Visualize the lipid droplets (stained red) under a light microscope.[24][25] For quantitative analysis, the stain can be extracted with isopropanol and the absorbance measured at approximately 492 nm.[23]
-
DGAT2 Signaling and Metabolic Pathways
DGAT2 plays a central role in glycerolipid metabolism and is interconnected with several key signaling pathways. Understanding these connections is crucial for interpreting experimental results.
Caption: DGAT2's role in triglyceride synthesis and its regulation.
Conclusion and Future Perspectives
Both lentiviral shRNA knockdown and pharmacological inhibition with PF-06424439 are powerful tools for investigating the multifaceted roles of DGAT2. The choice between these methods should be guided by the specific research question. Lentiviral shRNA is ideal for studies requiring long-term, stable suppression of DGAT2, enabling the investigation of chronic effects on cellular phenotypes. In contrast, PF-06424439 offers the advantage of acute, reversible, and dose-dependent inhibition, making it well-suited for dissecting the immediate consequences of blocking DGAT2 enzymatic activity and for preclinical therapeutic studies.
References
- Procedures for the staining of lipid droplets with Oil Red O - Protocols.io. (2018).
- Procedures for the staining of lipid droplets with Oil Red O v1 - ResearchGate. (n.d.).
- Lentivirus production and transduction - Bio-protocol. (n.d.).
- Lipid (Oil Red O) Staining Kit. (n.d.).
- Lentivirus Production Protocol - Addgene. (n.d.).
- Western blot protocol - Abcam. (n.d.).
- Measuring RNAi knockdown using qPCR - PubMed. (2013).
- PF-06424439 | Acyltransferase Inhibitor | MedChemExpress. (n.d.).
- Western Blot Protocol - Immunoblotting or Western Blot - Sigma-Aldrich. (n.d.).
- Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - NIH. (n.d.).
- Easy 3rd Gen Lentiviral Transduction Protocol & Top Tips - Bitesize Bio. (2025).
- Lipid (Oil Red O) Staining Kit (MAK194) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. (n.d.).
- An optimized method for Oil Red O staining with the salicylic acid ethanol solution - NIH. (n.d.).
- What are DGAT2 inhibitors and how do they work? - Patsnap Synapse. (2024).
- PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors - R&D Systems. (n.d.).
- PF-06424439 methanesulfonate | DGAT2 Inhibitor | MedChemExpress. (n.d.).
- The role of DGAT2 in the synthesis pathway of triacylglycerol.... - ResearchGate. (n.d.).
- Western Blot Protocols and Recipes | Thermo Fisher Scientific - ES. (n.d.).
- PF 06424439 (6348) by Tocris, Part of Bio-Techne. (n.d.).
- A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. (n.d.).
- Western Blot Protocol: Step-by-Step Guide | Boster Bio. (n.d.).
- Diacylglycerol O-acyltransferase 2 - Wikipedia. (n.d.).
- Western Blotting Protocol - YouTube. (2013).
- Measuring RNAi Knockdown using qPCR - ScienceDirect. (n.d.).
- Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC - NIH. (n.d.).
- Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC - NIH. (n.d.).
- Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR - QIAGEN. (n.d.).
- PF-06424439 Methanesulfonate DGAT2 Inhibitor - Selleck Chemicals. (n.d.).
- How can I assess knockdown of my target gene? | IDT - Integrated DNA Technologies. (n.d.).
- DGAT2 Activators | SCBT - Santa Cruz Biotechnology. (n.d.).
- The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PubMed Central. (2024).
- Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC. (n.d.).
- The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in - ResearchGate. (n.d.).
- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed Central. (2021).
- Recognizing and exploiting differences between RNAi and small-molecule inhibitors - Stanford University. (n.d.).
- A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC - NIH. (n.d.).
- Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed. (2020).
- Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed. (2021).
- What is the differences between gene silencing by shRNA and miRNA? What are procedural and theoretical differences? | ResearchGate. (2018).
- RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives - Frontiers. (n.d.).
- Biochemical Activity of DGAT Enzymes in Vitro. - ResearchGate. (n.d.).
- Identification and functional expression of a type 2 acyl-CoA:diacylglycerol acyltransferase (DGAT2) in developing castor bean seeds which has high homology to the major triglyceride biosynthetic enzyme of fungi and animals - PubMed. (n.d.).
- Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - NIH. (n.d.).
- Lentivirus shRNA Vector for Gene Knockdown - VectorBuilder. (n.d.).
Sources
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Diacylglycerol O-acyltransferase 2 - Wikipedia [en.wikipedia.org]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. Lentivirus production and transduction [bio-protocol.org]
- 10. addgene.org [addgene.org]
- 11. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 12. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qiagen.com [qiagen.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of PF-06424439 Mesylate
Introduction
Welcome to the technical support guide for PF-06424439 Mesylate, a potent, selective, and orally bioavailable inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this compound, with a specific focus on validating its mechanism of action and investigating potential off-target effects. As with any small molecule inhibitor, rigorous experimental design is paramount to ensure that observed biological effects are correctly attributed to the inhibition of the intended target. This guide offers troubleshooting workflows, frequently asked questions, and detailed protocols to maintain scientific integrity in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of PF-06424439.
Q1: What is the established selectivity profile of PF-06424439?
A1: PF-06424439 is highly selective for DGAT2. Published data indicates it has an IC₅₀ of 14 nM for DGAT2 and exhibits no significant activity against the closely related enzymes DGAT1 or monoacylglycerol O-acyltransferase (MGAT) isoforms 1-3. This high selectivity is the foundation of its use as a specific chemical probe for DGAT2 function. However, comprehensive, unbiased proteome-wide screens are not extensively published, so diligence is still required in interpreting results.
| Target | IC₅₀ / Activity | Source |
| DGAT2 | 14 nM | [1] |
| DGAT1 | No significant activity | |
| MGAT1-3 | No significant activity |
Q2: What is the direct, on-target cellular effect I should expect to see?
A2: The primary and most direct on-target effect of PF-06424439 is the inhibition of triglyceride (TG) synthesis. This manifests as a reduction in the formation and accumulation of intracellular lipid droplets (LDs).[2][3] This can be readily visualized and quantified using neutral lipid stains like BODIPY or Nile Red. In some studies, this inhibition of lipid storage has been shown to sensitize cancer cells to radiation or reduce cell migration without significantly affecting proliferation at effective concentrations.[2]
Q3: At what concentrations should I use PF-06424439, and when should I suspect off-target effects based on concentration?
A3: For cell-based assays, it is crucial to perform a dose-response curve. Effective concentrations for inhibiting DGAT2 activity are often in the low micromolar range (e.g., 1-10 µM in MCF7 cells).[2] However, cytotoxic or anti-proliferative effects have been observed at much higher concentrations (e.g., IC₅₀ values >100 µM in MCF7 cells after 72-96 hours).[2] If you observe significant cytotoxicity or phenotypes at concentrations far exceeding those required for DGAT2 inhibition, it is prudent to investigate potential off-target effects. Always start with the lowest concentration that gives you the desired on-target effect (e.g., reduction of lipid droplets).
Q4: What are the known downstream signaling consequences of DGAT2 inhibition?
A4: DGAT2 is a central enzyme in lipid metabolism, and its inhibition can have broad effects. Beyond blocking TG synthesis, DGAT2 inhibition has been shown to suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis.[4][5] This leads to a broader downregulation of the fatty acid synthesis pathway. Depending on the cellular context, this can impact signaling pathways sensitive to lipid homeostasis, such as AMPK and PI3K/Akt signaling.[6] These are considered downstream effects of on-target DGAT2 inhibition, not necessarily off-target effects.
Part 2: Troubleshooting Guides
This section provides structured workflows for addressing specific experimental issues.
Workflow 1: Unexpected Cellular Phenotype Observed (e.g., high toxicity, altered morphology, growth arrest)
You've applied PF-06424439 and observed a phenotype that is either stronger than expected or qualitatively different from the known consequences of DGAT2 inhibition. The central question is: Is this phenotype on-target or off-target?
Caption: Troubleshooting workflow for unexpected phenotypes.
Causality Explained:
-
Concentration is Key: Off-target effects typically occur at higher concentrations than on-target effects.[2] If your phenotype only appears at 50 µM, but lipid droplet formation is inhibited at 1 µM, the high-concentration phenotype is suspect.
-
Functional Linkage: Confirming target binding (CETSA) is not enough; you must link that binding event to the function. A rescue experiment aims to reverse the phenotype by providing the cell with the product of the inhibited pathway. If adding back triglycerides or a key downstream lipid rescues the cells from the observed phenotype, it strongly validates that the phenotype is an on-target effect.
Workflow 2: Paradoxical Increase in Lipid Droplets Observed
In most cell types, DGAT2 inhibition reduces lipid droplet (LD) number.[2][3] However, some studies have reported a paradoxical increase in LDs upon DGAT2 inhibition.[10] This is a complex cellular response that requires careful investigation.
Possible Explanation: Inhibition of DGAT2 can lead to an accumulation of its substrates, diacylglycerol (DAG) and fatty acyl-CoAs. This substrate buildup can trigger cellular stress responses or shunt lipids into alternative pathways. In some specific cellular contexts, such as in kidney cells expressing APOL1 risk variants, DGAT2 inhibition was found to upregulate genes involved in LD formation, leading to an increase in LD number, which was ultimately protective against cytotoxicity.[10]
Troubleshooting Steps:
-
Confirm DGAT2 Inhibition: First, ensure that DGAT2 is actually inhibited. Measure triglyceride levels directly using a biochemical assay. If TG levels are down while LDs (visualized by staining) are up, this confirms a paradoxical effect.
-
Analyze the Lipidome: Perform lipidomics analysis to check for the accumulation of precursor lipids like DAG. An increase in the DAG/TG ratio is a strong indicator of on-target DGAT2 inhibition.
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to analyze the expression of genes involved in lipid metabolism (e.g., DGAT1, PLIN family members, genes for fatty acid synthesis). A compensatory upregulation of other lipid synthesis or storage genes could explain the phenotype.[10]
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for DGAT2 Target Engagement
This protocol is designed to verify the binding of PF-06424439 to DGAT2 in intact cells by measuring ligand-induced thermal stabilization.[7][8]
Principle: When a ligand binds to a protein, it typically increases the protein's stability against thermal denaturation. By heating cell lysates treated with either vehicle or PF-06424439, we can determine the temperature at which DGAT2 denatures and aggregates. If PF-06424439 binds to DGAT2, the protein will remain soluble at higher temperatures compared to the vehicle-treated control.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and grow to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or your desired concentration of PF-06424439 for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, then harvest by scraping. Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Immediately cool the tubes at room temperature for 3 minutes.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Detection: Run the samples on an SDS-PAGE gel and perform a Western Blot using a validated antibody against DGAT2.
-
Analysis: Quantify the band intensities for DGAT2 at each temperature for both vehicle and drug-treated samples. Plot the intensity (relative to the 40°C sample) versus temperature. A rightward shift in the melting curve for the PF-06424439-treated sample indicates target engagement.
Protocol 2: On-Target Validation via Lipid Rescue Experiment
Principle: This experiment tests whether an observed phenotype (e.g., cytotoxicity) is due to the depletion of triglycerides. By supplying cells with an exogenous source of lipids that can be utilized downstream of DGAT2, you may be able to rescue the phenotype.
Step-by-Step Methodology:
-
Establish Phenotype: Determine the concentration of PF-06424439 that induces your phenotype of interest (e.g., 50% reduction in cell viability after 72 hours).
-
Prepare Lipid Supplement: Prepare a stock solution of a cell-permeable triglyceride or a fatty acid like oleic acid complexed to BSA. Note: Supplementing with fatty acids relies on the cell's ability to utilize them, which may itself be altered.
-
Co-treatment: Set up the following experimental groups:
-
Vehicle (DMSO) control
-
PF-06424439 alone
-
Lipid supplement alone
-
PF-06424439 + Lipid supplement
-
-
Assay: Culture the cells for the predetermined time (e.g., 72 hours) and then measure your endpoint (e.g., cell viability via CellTiter-Glo® or similar assay).
-
Analysis: If the phenotype is on-target, you should observe a partial or complete reversal of the effect in the "PF-06424439 + Lipid supplement" group compared to the "PF-06424439 alone" group.
Protocol 3: Quantifying On-Target Activity via Neutral Lipid Staining
Principle: This is a direct, visual confirmation of the on-target effect of PF-06424439 by quantifying the reduction in lipid droplets.
Step-by-Step Methodology:
-
Cell Culture: Plate cells on glass coverslips or in an imaging-compatible plate.
-
Induce Lipid Droplet Formation (Optional but Recommended): To get a robust signal, you can induce lipid droplet formation by incubating cells with oleic acid (e.g., 100-400 µM complexed to BSA) for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of PF-06424439 (and vehicle control) for a desired period (e.g., 24 hours).
-
Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain with BODIPY 493/503 (1 µg/mL) and a nuclear counterstain like DAPI for 15-30 minutes.
-
-
Imaging: Wash the cells and image using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the BODIPY stain per cell using image analysis software (e.g., ImageJ/Fiji or CellProfiler). A dose-dependent decrease in fluorescence intensity confirms on-target activity.
References
- R&D Systems. (n.d.). PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors.
- MedChemExpress. (n.d.). PF-06424439 | Acyltransferase Inhibitor.
- Tocris Bioscience. (n.d.). PF 06424439 (6348).
- MedChemExpress. (n.d.). PF-06424439 methanesulfonate | DGAT2 Inhibitor.
- Pistritto, G., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102.
- Gao, W., et al. (2010). Involvement and mechanism of DGAT2 upregulation in the pathogenesis of alcoholic fatty liver disease. American Journal of Physiology-Gastrointestinal and Liver Physiology, 299(6), G1265-G1272.
- GeneCards. (n.d.). DGAT2 Gene - Diacylglycerol O-Acyltransferase 2.
- Yen, C. L. E., et al. (2008). DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research, 49(11), 2283–2301.
- Deng, R., et al. (2023). Overexpression of DGAT2 Stimulates Lipid Droplet Formation and Triacylglycerol Accumulation in Bovine Satellite Cells. International Journal of Molecular Sciences, 24(5), 4567.
- ResearchGate. (n.d.). The role of DGAT2 in the synthesis pathway of triacylglycerol.
- Deng, Z., et al. (2024).
- Pabst, B., et al. (2018).
- ResearchGate. (n.d.). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in.
- Olabisi, O. A., et al. (2023). DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. Journal of the American Society of Nephrology, 34(5), 755-770.
- Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Petan, T., et al. (2023).
- Rong, X., et al. (2024). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173–7185.
- Ciaffaglione, M., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(17), 9205.
- Patsnap Synapse. (2024). What are DGAT2 inhibitors and how do they work?.
- ResearchGate. (2022). Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial.
- R&D Systems. (n.d.). Lipid Metabolism Inhibitors Products.
- Yu, X. X., et al. (2005). Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice.
- Robers, M. B., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(9), 1137–1148.
- UT Southwestern Medical Center. (2024). How an experimental drug reverses fatty liver disease. Retrieved from UT Southwestern Medical Center website.
- Peng, L., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416.
- Al-Sanea, M. M., et al. (2023). Targeting Dysregulated Lipid Metabolism in Cancer with Pharmacological Inhibitors. International Journal of Molecular Sciences, 24(23), 16999.
- National Lipid Association. (2018). A National Lipid Association Best Practices Guide: PCSK9 Inhibitors.
- Penson, P. E., et al. (2021). Challenges and Opportunities on Lipid Metabolism Disorders Diagnosis and Therapy: Novel Insights and Future Perspective. International Journal of Molecular Sciences, 22(14), 7393.
- Heart Foundation. (2024). Practical guide to pharmacological lipid management.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-06424439 Mesylate Concentration for Cell Culture
Welcome to the technical support guide for PF-06424439 Mesylate. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Our goal is to empower you with the scientific rationale behind protocol steps, ensuring robust and reproducible results.
Introduction to this compound
PF-06424439 is a potent, selective, and orally bioavailable small-molecule inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[1][2][3][4] The enzyme DGAT2 catalyzes the final and rate-limiting step in triglyceride (TG) synthesis, making it a critical node in cellular lipid metabolism.[5][6][7] By inhibiting DGAT2, PF-06424439 effectively reduces the formation of triglycerides and the subsequent biogenesis of lipid droplets (LDs).[8][9] This mechanism is leveraged in research to study lipid metabolism, cellular energy storage, and the role of lipids in various disease states, including metabolic disorders and cancer.[6][8][10]
Mechanism of Action: DGAT2 Inhibition
The primary mechanism of PF-06424439 involves a time-dependent, slowly reversible, and noncompetitive inhibition of the DGAT2 enzyme with respect to the acyl-CoA substrate.[3][7][11][12] This leads to a significant reduction in the cell's ability to synthesize and store triglycerides within lipid droplets.
Caption: Inhibition of DGAT2 by PF-06424439 blocks triglyceride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound.
Q1: How should I prepare and store my stock solution of this compound?
Answer: Proper preparation and storage of the stock solution are critical for experimental success.
Solubility: this compound exhibits excellent solubility in common laboratory solvents. However, it is crucial to use high-quality, anhydrous solvents to prevent compound degradation.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~53.6 mg/mL | 100 mM | Recommended for primary stock solutions. Use fresh, anhydrous DMSO.[3][13] Warming and sonication may be required for high concentrations.[3][11] |
| Water | ~53.6 mg/mL | 100 mM | Suitable for specific applications, but DMSO is preferred for long-term storage stability.[13][14] |
Step-by-Step Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate: Allow the vial of this compound powder (M.W. 536.05 g/mol ) to reach room temperature before opening to prevent condensation.[13]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to make a 10 mM stock from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 536.05 g/mol ) = 0.0009327 L or 932.7 µL.
-
-
Dissolution: Vortex thoroughly. If necessary, briefly sonicate the vial in a water bath or warm to 37°C to ensure complete dissolution.[2] Visually inspect for any undissolved particulates.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for up to one year.[3][12]
Trustworthiness Check: An improperly dissolved or stored stock is a primary source of experimental variability. Always ensure the solution is clear before making dilutions.
Q2: What is the optimal working concentration for my cell line?
Answer: There is no universal optimal concentration. It is highly dependent on the cell type, experimental duration, and the specific biological question. The effective concentration must be determined empirically for each experimental system.
Causality: Different cell lines express varying levels of DGAT2 and have different metabolic dependencies, leading to a range of sensitivities to PF-06424439. For instance, a concentration that is non-toxic in one cell line might be cytotoxic in another.
Published Concentration Ranges: Published studies provide a valuable starting point for designing your dose-response experiments.
| Cell Line | Concentration Used | Duration | Observed Effect | Reference |
| MCF7 (Breast Cancer) | 10 µM | 72 h | Non-cytotoxic, reduced lipid droplets, enhanced radiosensitivity.[8][15][16] | [8][15] |
| MCF7 (Breast Cancer) | 100-200 µM | >48 h | Cytotoxic.[15][16] | [15] |
| HEK T-REx-293 | 20 µM | 18 h | Rescued APOL1 risk variant-associated cytotoxicity.[5] | [5] |
| Human Primary Podocytes | 20 µM | 16 h | Investigated effects on lipid droplet formation.[5] | [5] |
| Human Kidney Organoids | 50 µM | N/A | Investigated effects on lipid droplet formation.[5] | [5] |
| BGC823, HGC27 (Gastric Cancer) | Not specified | 12 h | Blocked lipid droplet formation.[9] | [9] |
Workflow for Determining Optimal Concentration
The most reliable method is to perform a dose-response curve assessing cell viability or a target-specific endpoint (e.g., lipid droplet accumulation).
Caption: Troubleshooting decision tree for compound precipitation.
Solutions:
-
Check DMSO Concentration: The final concentration of DMSO in the well should never exceed 0.5%, and for many sensitive cell lines, it should be kept below 0.1%. If your stock is 10 mM, adding 1 µL to 1 mL of media results in a 0.1% DMSO concentration.
-
Use an Intermediate Dilution Step: Do not add a highly concentrated DMSO stock directly to a large volume of aqueous medium. First, make an intermediate dilution in culture medium (e.g., 10-fold to 100-fold), vortex vigorously, and then add this to the final culture volume.
-
Lower the Working Concentration: You may be exceeding the solubility limit of the compound in your specific culture medium formulation. Refer to your dose-response curve and use the lowest concentration that gives the desired biological effect.
Q4: I am not observing the expected inhibitory effect on lipid droplet formation. Why?
Answer: This can be due to several factors related to the compound, the cells, or the assay itself.
-
Compound Inactivity:
-
Degradation: Has the stock solution been stored improperly or subjected to multiple freeze-thaw cycles? Prepare fresh dilutions from a new aliquot.
-
Incorrect Concentration: Double-check all dilution calculations. A simple decimal error is a common mistake.
-
-
Cellular Factors:
-
Low DGAT2 Expression: The cell line you are using may have very low endogenous expression of DGAT2, making it insensitive to the inhibitor. Confirm DGAT2 expression via Western Blot or qPCR.
-
Compensatory Pathways: Cells may upregulate other lipid synthesis or uptake pathways (e.g., involving DGAT1) to compensate for DGAT2 inhibition.
-
-
Assay Sensitivity:
-
Lipid Staining: Ensure your lipid droplet staining protocol (e.g., BODIPY, Nile Red) is optimized. Are you using appropriate controls?
-
Timing: The reduction in lipid droplets may take time. Consider a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal endpoint. [9]
-
References
-
Futatsugi K, et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(18), 7173-85. [Link]
-
Pabst B, et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry, 57(51), 6997-7010. [Link]
-
Mukashyaka P, et al. (2022). DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. Journal of the American Society of Nephrology, 33(10), 1879-1892. [Link]
-
Nisticò C, et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102. [Link]
-
PubMed. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. [Link]
-
Bio-Techne. PF 06424439 (6348) by Tocris. [Link]
-
Tan Z, et al. (2021). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. ResearchGate. [Link]
-
ResearchGate. (PDF) Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. [Link]
-
PubMed. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). [Link]
-
Ciaffaglione M, et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. National Institutes of Health. [Link]
-
Targeted Oncology. (2021). ALK Inhibitors Help to Define Precision Medicine. [Link]
-
MDPI. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. [Link]
-
Okuma C, et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Journal of Biological Chemistry, 295(42), 14356-14367. [Link]
-
PubMed. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). [Link]
Sources
- 1. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 2. PF-06424439 methanesulfonate | Acyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bio-techne.com [bio-techne.com]
- 14. ≥98% (HPLC), DGAT2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: PF-06424439 Mesylate in DMSO
Welcome to the technical support guide for PF-06424439 Mesylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your experimental solutions. Here, we address common challenges and questions regarding the handling and storage of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
What is the recommended solvent for this compound?
For in vitro research, DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2][3]
What is the maximum solubility of this compound in DMSO?
This compound is highly soluble in DMSO. Various suppliers report solubilities ranging from 100 mM to as high as 250 mg/mL (466.37 mM).[1][2] To achieve these high concentrations, sonication or gentle warming may be necessary.[1][2][3][4] However, for most applications, a stock solution of 10-50 mM is sufficient and more manageable.
How should I prepare a stock solution of this compound in DMSO?
To ensure accurate concentration and stability, follow this protocol:
-
Equilibrate both the vial of solid this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile, chemical-resistant tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for short intervals until the solution is clear. Gentle warming (e.g., to 37°C) can also be applied.[1][2][3][4]
What are the optimal storage conditions for a this compound DMSO stock solution?
Proper storage is critical to maintain the integrity of your compound. The following conditions are recommended:
-
Short-term storage (up to 6 months): -20°C in a tightly sealed, light-protected container.[1][2]
-
Long-term storage (up to 1 year): -80°C in a tightly sealed, light-protected container.[1][2][3]
It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5]
Why is it important to use anhydrous DMSO and protect the solution from moisture?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7][8][9] This absorbed water can have several detrimental effects:
-
Decreased Solubility: The presence of water can significantly reduce the solubility of hydrophobic compounds like this compound, potentially leading to precipitation.[5][10]
-
Compound Degradation: Water can facilitate hydrolysis or other degradation pathways for certain compounds, compromising their activity.[6]
-
Inaccurate Concentration: Absorption of water will dilute the DMSO, leading to a lower effective concentration of your compound than calculated.
Always use fresh, anhydrous DMSO from a tightly sealed bottle and minimize the time the stock solution is exposed to ambient air.[8][10][11]
Troubleshooting Guide
Issue 1: My this compound has precipitated out of the DMSO solution upon storage.
Possible Causes and Solutions:
-
Improper Storage Temperature: Storing at 4°C or room temperature can lead to precipitation. Ensure storage at -20°C or -80°C.
-
Moisture Contamination: The DMSO may have absorbed water, reducing the solubility of the compound.[5][10]
-
Solution: Use fresh, anhydrous DMSO for future stock solutions. Ensure vials are tightly sealed.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution.[5]
-
Solution: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
-
Supersaturated Solution: If a very high concentration was prepared, it might be in a metastable state and prone to precipitation.
-
Solution: Gently warm the solution (e.g., 37°C) and sonicate to try and redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
-
Experimental Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a method to assess the stability of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
-
Autosampler vials
Procedure:
-
Time Point 0 (Baseline):
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately prepare a dilution of this stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The main peak corresponds to intact this compound. Note its retention time and peak area.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several small, tightly sealed vials.
-
Store these aliquots under the desired conditions (e.g., -20°C and -80°C).
-
-
Subsequent Time Points (e.g., 1, 3, 6, and 12 months):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a dilution in the mobile phase as done for Time Point 0.
-
Analyze the sample by HPLC using the same method as the baseline.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the baseline.
-
Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, which may indicate degradation products.
-
-
Calculate the percentage of the initial compound remaining at each time point. A stable solution should retain >95% of the initial peak area with no significant degradation peaks.
-
Visual Guides
Chemical Structure of this compound
Caption: Decision tree for troubleshooting precipitation issues.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for this compound. [1][2][3] |
| Stock Concentration | 10-50 mM | Sufficient for most applications and reduces risk of precipitation. |
| Short-Term Storage | -20°C (up to 6 months) | Prevents degradation and maintains compound integrity. [1][2] |
| Long-Term Storage | -80°C (up to 1 year) | Optimal for preserving the compound for extended periods. [1][2][3] |
| Handling | Aliquot into single-use volumes | Minimizes freeze-thaw cycles which can cause precipitation. [5] |
| Moisture Control | Use fresh, anhydrous DMSO; keep vials tightly sealed | DMSO is hygroscopic; water can reduce solubility and cause degradation. [5][6][8][9][10] |
References
- Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
- Foote, D., et al. (2012). In situ DMSO hydration measurements of HTS compound libraries. Journal of biomolecular screening, 17(4), 539-545.
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
Gaylord Chemical Company. (2025). Storage Precautions for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(5), 423-429.
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]
- Kozik, V. S., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(5), 423-429.
- Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International journal of molecular sciences, 22(18), 10041.
- Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of medicinal chemistry, 58(18), 7173–7185.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PF-06424439 methanesulfonate | Acyltransferase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ziath.com [ziath.com]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. selleckchem.com [selleckchem.com]
- 11. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
Technical Support Center: Troubleshooting PF-06424439 Insolubility in Aqueous Media
Welcome to the technical support center for PF-06424439. As Senior Application Scientists, we've designed this guide to provide you with in-depth, practical solutions to common challenges encountered with PF-06424439, particularly its limited solubility in aqueous media. This guide is structured to help you understand the underlying principles of solubility and to provide you with robust protocols for your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of PF-06424439.
Q1: What is the best solvent for making a high-concentration stock solution of PF-06424439?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PF-06424439.[1][2] You can achieve a concentration of up to 100 mg/mL (227.30 mM) in DMSO, though this may require gentle warming and sonication to fully dissolve.[1][2] For optimal results and to avoid issues with hygroscopy, it is crucial to use fresh, anhydrous DMSO.[2]
Q2: My PF-06424439 precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What's happening?
A2: This is a common issue known as "precipitation upon dilution." PF-06424439, like many small molecule inhibitors, is a lipophilic compound with very poor solubility in aqueous media.[3][4][5] When the high-concentration DMSO stock is introduced into the aqueous environment of your culture medium, the compound is no longer in its preferred solvent and will crash out of solution if its concentration exceeds its aqueous solubility limit. The final concentration of DMSO in your culture medium is also a critical factor; keeping it low (typically below 0.5%) is essential to minimize solvent-induced artifacts and cytotoxicity.[6]
Q3: Can I dissolve PF-06424439 directly in water or PBS?
A3: Direct dissolution of PF-06424439 in purely aqueous solutions like water or phosphate-buffered saline (PBS) is not recommended for achieving high concentrations. While some datasheets indicate solubility in water up to 100 mM for the methanesulfonate salt, this is likely under specific buffered conditions and may not be readily achievable in a standard laboratory setting.[7] For most applications, a DMSO stock solution is the standard starting point.
Q4: How should I store my PF-06424439 stock solutions?
A4: For long-term stability, powdered PF-06424439 should be stored at -20°C for up to three years.[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month.[2] To minimize freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[8]
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to overcoming solubility challenges with PF-06424439, particularly for cell-based assays.
Understanding the "Why": The Challenge of Aqueous Solubility
PF-06424439 is a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis.[7][9] Like many potent enzyme inhibitors, its chemical structure is optimized for binding to its target, which often results in a molecule that is hydrophobic and has low aqueous solubility.[10][11] This inherent property is the root cause of the solubility issues you may be experiencing.
The key to successfully using PF-06424439 in aqueous experimental systems is to create a stable preparation that keeps the compound in solution at your desired working concentration. This often involves a multi-step process using co-solvents.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for preparing and troubleshooting PF-06424439 solutions for in vitro experiments.
Caption: A flowchart for preparing and troubleshooting PF-06424439 solutions.
Protocol 1: Standard Dilution for Cell-Based Assays
This protocol is the first-line approach for preparing working solutions of PF-06424439 for cell culture experiments.
Objective: To prepare a working solution of PF-06424439 in cell culture medium while minimizing precipitation.
Methodology:
-
Prepare a High-Concentration Stock:
-
Dissolve PF-06424439 in 100% anhydrous DMSO to a concentration of 10-50 mM.[1][2]
-
If the compound does not dissolve readily, use a water bath to warm the solution to 37-60°C and/or sonicate briefly.[2] Visually inspect to ensure all solid material is dissolved.
-
Store this stock in single-use aliquots at -80°C.[8]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final working concentration.[8] This minimizes the volume of DMSO added to your final aqueous solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, add the DMSO stock of PF-06424439 to a larger volume of the pre-warmed medium while vortexing or gently mixing.[6] This rapid dispersal can help prevent the compound from crashing out.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced cellular stress or toxicity. [6]
-
Protocol 2: Co-Solvent Formulation for Challenging Applications
If you continue to experience precipitation, especially at higher working concentrations, a co-solvent system may be necessary. These formulations are also used for in vivo studies.[1][2][12]
Objective: To create a stable aqueous solution of PF-06424439 using a co-solvent system.
Rationale: Co-solvents like PEG300 and surfactants like Tween-80 create a more hospitable environment for hydrophobic molecules within the aqueous solution, effectively increasing their solubility.
Example Co-Solvent Formulation:
| Component | Percentage | Role |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Aqueous Vehicle |
This formulation has been shown to yield a clear solution of at least 2.5 mg/mL (5.68 mM).[1][2]
Methodology:
-
Start with your high-concentration PF-06424439 stock in DMSO.
-
In a sterile tube, add the required volume of PEG300.
-
Add the DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween-80 and mix again until clear.
-
Finally, add the saline (or your specific aqueous buffer/medium) to reach the final volume and mix.[2][12]
Important Consideration: Always prepare a vehicle control using the same co-solvent mixture without PF-06424439 to account for any effects of the solvents on your experimental system.
Visualizing the Role of Co-Solvents
The diagram below illustrates how co-solvents help to keep a hydrophobic drug like PF-06424439 in solution.
Caption: How co-solvents create a stable environment for PF-06424439.
Summary of Solubility Data
| Solvent/System | Achievable Concentration | Source |
| DMSO | 100 mg/mL (227.30 mM) | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.68 mM) | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.68 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.68 mM) | [1] |
| Water (methanesulfonate salt) | Up to 100 mM | [7] |
| Ethanol | 88 mg/mL | [13] |
Note: The provided concentrations are a guide. Batch-to-batch variability and the specific form of the compound (e.g., free base vs. salt) can affect solubility.
We trust this guide will assist you in successfully using PF-06424439 in your research. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Jónsdóttir, S., et al. Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. IRIS. [Link]
-
Roskoski, R., Jr. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. [Link]
-
PF 06424439. Bio-Techne. [Link]
-
Jansook, P., et al. Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. ResearchGate. [Link]
-
Jónsdóttir, S., et al. Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. [Link]
-
PF-06424439 HCl | 1469284-80-7 | Data Sheet. BioChemPartner. [Link]
-
The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. PubMed Central. [Link]
-
Shaker, M. A., et al. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-techne.com [bio-techne.com]
- 10. brimr.org [brimr.org]
- 11. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PF-06424439 methanesulfonate | Acyltransferase | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating the Potential Cytotoxicity of PF-064244-39 at High Concentrations
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the properties of PF-06424439, a potent and selective DGAT2 inhibitor.[1] While PF-06424439 is a valuable tool for studying lipid metabolism, unexpected cytotoxicity, particularly at high concentrations, can be a significant experimental hurdle. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and ensure the integrity of your results.
Introduction: Understanding PF-06424439 and its Cellular Impact
PF-06424439 is a well-characterized inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis.[2] Its primary application is in metabolic disease research. However, studies have shown that at high concentrations (e.g., 100-200 µM), PF-06424439 can induce cell viability inhibition in a dose- and time-dependent manner.[3] Understanding the potential mechanisms behind this cytotoxicity is critical for accurate data interpretation and experimental design.
Potential mechanisms for high-concentration cytotoxicity, while not definitively established for PF-06424439, may involve:
-
Exaggerated On-Target Effects: Severe disruption of lipid metabolism leading to cellular stress.
-
Off-Target Effects: At high concentrations, the inhibitor may interact with other cellular targets.
-
Induction of Cellular Stress Pathways: Perturbations in lipid homeostasis can trigger endoplasmic reticulum (ER) stress and mitochondrial dysfunction, ultimately leading to apoptosis.
This guide will equip you with the tools to investigate and troubleshoot these potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity at high concentrations of PF-06424439 expected?
A1: While PF-06424439 is selective for DGAT2, high concentrations of any small molecule can lead to off-target effects or overwhelm cellular homeostatic mechanisms, resulting in cytotoxicity. A study on MCF7 breast cancer cells demonstrated a reduction in cell viability at concentrations of 100 µM and 200 µM after 48 hours.[3] Therefore, observing cytotoxicity at high concentrations is not entirely unexpected and warrants further investigation.
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of PF-06424439?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a membrane integrity assay like LDH release) and cell number (e.g., using a direct cell count or a DNA-binding dye). A decrease in the percentage of viable cells indicates cytotoxicity, while a plateau in cell number with maintained viability suggests a cytostatic effect.
Q3: Could the observed cytotoxicity be an artifact of the assay itself?
A3: Yes, assay interference is a possibility. For example, at high concentrations, PF-06424439 might precipitate in the culture medium, which can interfere with colorimetric assays like the MTT assay. Visual inspection of the wells for precipitate is a crucial first step. Additionally, the compound's chemical structure (imidazopyridine) could potentially interfere with fluorescent readouts. Including appropriate controls, such as a cell-free assay with the compound, can help identify such artifacts.
Q4: What are the likely cellular pathways involved in PF-06424439-induced cytotoxicity?
A4: Based on the function of DGAT2, the most probable pathways involve disruptions to lipid metabolism that can lead to:
-
Endoplasmic Reticulum (ER) Stress: DGAT2 is an ER-resident enzyme. Its inhibition can lead to an accumulation of fatty acids and diacylglycerol in the ER, potentially triggering the Unfolded Protein Response (UPR) and, if prolonged, apoptosis.
-
Mitochondrial Dysfunction: Altered lipid metabolism can impact mitochondrial membrane integrity and function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Caspase Activation: Both ER stress and mitochondrial dysfunction can converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.[4]
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered when observing high cytotoxicity with PF-06424439.
Issue 1: High variability in cytotoxicity results between replicate wells.
-
Question: My replicate wells show inconsistent levels of cell death. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Compound Precipitation: High concentrations of PF-06424439 may exceed its solubility in your cell culture medium.
-
Visual Inspection: Carefully examine the wells of your plate under a microscope for any signs of precipitate.
-
Solubility Test: Before your experiment, determine the solubility of PF-06424439 in your specific cell culture medium.
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved. Gentle warming and vortexing can help. Prepare fresh dilutions for each experiment to avoid issues from freeze-thaw cycles.
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating.
-
Plating Technique: Use a consistent and careful pipetting technique to dispense cells into each well.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the compound concentration.
-
Plate Layout: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Question: My MTT assay shows a significant decrease in viability, but the LDH assay shows minimal cell death. Why is this happening?
-
Answer and Troubleshooting Steps:
-
Different Cellular Endpoints: These assays measure different aspects of cell health.
-
MTT Assay: Measures metabolic activity, which can be affected by cytostatic effects or mitochondrial dysfunction without immediate cell membrane rupture.
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of necrosis or late apoptosis.
-
-
Investigate Apoptosis: It's possible PF-06424439 is inducing apoptosis. Early apoptotic cells have intact membranes and would not show an increase in LDH release.
-
Recommendation: Use an assay that specifically detects apoptosis, such as Annexin V/PI staining, to get a clearer picture of the cell death mechanism.[5]
-
-
Issue 3: Non-linear or biphasic dose-response curve.
-
Question: The cytotoxicity of PF-06424439 does not follow a typical sigmoidal curve. What could this indicate?
-
Answer and Troubleshooting Steps:
-
Compound Solubility: As mentioned, precipitation at higher concentrations can lead to a plateau or even a decrease in cytotoxicity, as the effective concentration of the compound is no longer increasing.
-
Complex Biological Response: The compound may be triggering multiple, opposing cellular responses at different concentrations.
-
Assay Artifacts: At very high concentrations, the compound might interfere with the assay chemistry, leading to a non-linear readout.
-
Recommendation: Carefully re-examine the solubility of your compound. Consider using a different assay to confirm the results. If the non-linear response is reproducible, it may represent a true biological effect that requires further investigation into the underlying mechanisms.
-
-
Experimental Protocols
Here are detailed protocols for key experiments to investigate the potential mechanisms of PF-06424439-induced cytotoxicity.
Protocol 1: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cells treated with PF-06424439 and appropriate controls.
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Induce apoptosis in your cells by treating with various concentrations of PF-06424439 for the desired time. Include a vehicle-only control.
-
Harvest the cells (both adherent and suspension) and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Protocol 2: Measuring Caspase-3/7 Activity
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.[4][7]
Materials:
-
Cells treated with PF-06424439 and appropriate controls.
-
Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).
-
White-walled 96-well plates (for luminescence).
-
Luminometer or fluorometer.
Procedure (example using a luminescent assay):
-
Seed cells in a white-walled 96-well plate and treat with PF-06424439 and controls.
-
After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add an equal volume of the caspase-3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
Data Interpretation:
-
An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample, indicating apoptosis.
Protocol 3: Assessing Mitochondrial Membrane Potential using JC-1
The JC-1 dye is a ratiometric probe that can be used to assess mitochondrial health.[8][9]
Materials:
-
Cells treated with PF-06424439 and appropriate controls.
-
JC-1 dye.
-
Cell culture medium.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Culture cells and treat with PF-06424439 and controls. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µg/mL in culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells with PBS or culture medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
Data Interpretation:
-
Healthy cells: JC-1 forms aggregates in the mitochondria, which fluoresce red.
-
Apoptotic cells: With a loss of mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm, fluorescing green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Protocol 4: Detecting Endoplasmic Reticulum (ER) Stress by Western Blot
This protocol allows for the detection of key ER stress marker proteins, such as BiP (Binding Immunoglobulin Protein) and CHOP (C/EBP Homologous Protein).[10][11]
Materials:
-
Cells treated with PF-06424439 and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against BiP, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with PF-06424439 and controls.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation:
-
An upregulation of BiP and CHOP protein levels in PF-06424439-treated cells compared to the control is indicative of ER stress.
Visualization of Experimental Workflows and Pathways
Experimental Workflow for Investigating Cytotoxicity
Caption: A logical workflow for troubleshooting and investigating the mechanism of unexpected cytotoxicity.
Potential Signaling Pathway of PF-06424439-Induced Cytotoxicity
Caption: A hypothesized signaling cascade for PF-06424439-induced apoptosis at high concentrations.
Quantitative Data Summary
| Cell Line | Assay | Concentration (µM) | Time (hours) | Effect | Reference |
| MCF7 | Cell Viability | 100 | 48 | Inhibition of cell viability | [3] |
| MCF7 | Cell Viability | 200 | 48 | Inhibition of cell viability | [3] |
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved January 16, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved January 16, 2026, from [Link]
-
JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]
-
What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 5). Retrieved January 16, 2026, from [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. (2019). Bio-protocol, 9(1), e3128. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience. (n.d.). Retrieved January 16, 2026, from [Link]
-
Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies. (2012). Frontiers in Genetics, 3, 159. [Link]
-
Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. (2009). Methods in Molecular Biology, 559, 25-42. [Link]
-
One-Step Cellular Caspase-3/7 Assay. (2006). BioTechniques, 40(5), 603-604. [Link]
-
Apoptosis vs Necrosis. (n.d.). Retrieved January 16, 2026, from [Link]
-
CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. (n.d.). Retrieved January 16, 2026, from [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Apoptosis or Necrosis What type of cell death am I looking at. (2018, March 30). YouTube. Retrieved January 16, 2026, from [Link]
-
Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). (2015). Journal of Medicinal Chemistry, 58(18), 7173–7187. [Link]
-
A quantitative real-time approach for discriminating apoptosis and necrosis. (2017). Scientific Reports, 7, 41119. [Link]
-
How do I determine the right slope in IC50 calculation? (2015, May 15). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Western blot analysis of the ER stress markers BiP and CHOP after... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration. (2007). Vision Research, 47(5), 624-631. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved January 16, 2026, from [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved January 16, 2026, from [Link]
-
DGAT2 stability is increased in response to DGAT1 inhibition in gene edited HepG2 cells. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Western blot analyses of BiP/GRP78 and CHOP RPE cells were incubated... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo. (2012). Methods in Enzymology, 513, 143-155. [Link]
-
Equation: Absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 16, 2026, from [Link]
-
DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. (2023). Cell Reports Medicine, 4(1), 100889. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 16, 2026, from [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). International Journal of Molecular Sciences, 22(18), 10102. [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. (n.d.). Boster Bio. Retrieved January 16, 2026, from [Link]
-
Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. (2011). Methods in Enzymology, 490, 73-92. [Link]
-
Flow Cytometry Troubleshooting Guide. (2023, October 3). FluoroFinder. Retrieved January 16, 2026, from [Link]
-
Troubleshooting - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved January 16, 2026, from [Link]
-
DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates. (2018). Cell Metabolism, 27(6), 1337-1345.e5. [Link]
-
Flow Cytometry (FACS) Troubleshooting Guide. (n.d.). Sino Biological. Retrieved January 16, 2026, from [Link]
-
DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. (2022). JASN, 33(11), 2056-2073. [Link]
-
Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (2014, August 14). BioWorld. Retrieved January 16, 2026, from [Link]
Sources
- 1. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 2. | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. stemcell.com [stemcell.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results with PF-06424439 treatment
Technical Support Center: PF-06424439
Introduction: Navigating the Nuances of DGAT2 Inhibition with PF-06424439
Welcome to the technical support resource for PF-06424439. As a highly potent, selective, and orally bioavailable inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2)[1][2][3], PF-06424439 is a critical tool for investigating the roles of lipid metabolism, specifically the final step of triglyceride (TG) synthesis, in a variety of biological contexts from metabolic disorders to oncology.[4][5]
While its specificity is a key asset, biological systems are complex. Unexpected results are not failures but rather opportunities for discovery. This guide is designed to provide you, our fellow researchers, with a structured framework for interpreting and troubleshooting such outcomes. It is built on the principles of validating target engagement, understanding the downstream cellular consequences, and systematically ruling out experimental artifacts.
Core Mechanism: The Role of DGAT2 in Triglyceride Synthesis
DGAT2 is a crucial enzyme that catalyzes the final and only committed step in the synthesis of triglycerides from diacylglycerol (DAG) and acyl-CoA.[6] This process is central to the formation of lipid droplets (LDs), which are not merely inert fat stores but dynamic organelles involved in energy homeostasis, membrane synthesis, and signaling.[7][8] Inhibition of DGAT2 by PF-06424439 is expected to decrease TG synthesis and reduce the number and size of cellular lipid droplets.
Caption: The canonical pathway of triglyceride synthesis, highlighting the terminal step catalyzed by DGAT2 and inhibited by PF-06424439.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common unexpected outcomes. Each scenario is followed by a logical workflow to diagnose the root cause.
Scenario 1: No Significant Change in Cell Viability or Proliferation Where Cytotoxicity Was Expected
You've treated a cancer cell line known to be dependent on lipid metabolism with PF-06424439, but see minimal effect on cell viability assays (e.g., MTT, PrestoBlue).
Initial Causality Check:
-
Target Engagement: Is the drug getting into the cells and binding to DGAT2?
-
Biological Dependence: Are these specific cells truly reliant on de novo TG synthesis for survival under your culture conditions?
-
Assay Sensitivity: Is your viability assay sensitive enough or measuring the right parameter (e.g., metabolic activity vs. cell number)?
Caption: Troubleshooting workflow for unexpectedly high cell viability after PF-06424439 treatment.
Scenario 2: Discrepancy Between Viability Assays (e.g., MTT vs. Direct Cell Count)
You observe a significant decrease in cell viability with an MTT assay, but a Trypan Blue exclusion assay or cell counter shows a much smaller effect on cell number.
Initial Causality Check:
-
Assay Principle: MTT and similar tetrazolium dyes measure metabolic activity, not necessarily cell number.[9][10] A reduction in signal could indicate a cytostatic (growth arrest) effect or metabolic slowdown rather than cytotoxicity (cell death).
-
Cellular State: Inhibition of TG synthesis might impair cellular metabolism without immediately compromising membrane integrity.
Troubleshooting Steps:
-
Distinguish Cytotoxic vs. Cytostatic Effects:
-
Action: Perform a cell cycle analysis using flow cytometry (e.g., Propidium Iodide staining). A G2/M arrest has been observed with PF-06424439 in some cell lines.[4]
-
Action: Conduct a clonogenic (colony formation) assay. This is a gold-standard test for assessing the long-term proliferative capacity of single cells after treatment.[11]
-
-
Assess Apoptosis: A lack of dead cells by Trypan Blue does not rule out programmed cell death.
| Assay Type | What It Measures | Potential Interpretation with PF-06424439 |
| MTT / XTT / PrestoBlue | Mitochondrial Reductase Activity (Metabolism) | Reduced signal may indicate decreased metabolism, cytostasis, or cell death.[7][9][16] |
| Trypan Blue / PI Staining | Membrane Integrity | Staining indicates late-stage apoptosis or necrosis; lack of staining doesn't rule out early apoptosis or cytostasis.[17][18] |
| Clonogenic Assay | Long-term Proliferative Integrity | A reduced number of colonies indicates either cytotoxic or sustained cytostatic effects.[11] |
| Annexin V Staining | Phosphatidylserine Exposure | A positive signal is a hallmark of early apoptosis.[12][13] |
Scenario 3: Unexpected Pro-Migratory or Pro-Invasive Effects
While expecting PF-06424439 to suppress cancer cell aggressiveness, you observe an increase in cell migration or invasion in a wound-healing or transwell assay. This is contrary to some published data showing inhibition of migration.[7][8]
Initial Causality Check:
-
Cellular Reprogramming: Inhibiting a primary metabolic pathway can sometimes force cells to adopt alternative, more aggressive survival strategies.
-
Lipid Signaling: The substrate for DGAT2 is DAG, a potent signaling molecule. Blocking its conversion to TG could lead to an accumulation of DAG, which can activate pathways like Protein Kinase C (PKC), potentially influencing migration.
-
Off-Target Effects: Although highly selective, at high concentrations, off-target kinase inhibition could occur.
Troubleshooting Steps:
-
Validate the On-Target Effect:
-
Action: Confirm that PF-06424439 is reducing lipid droplets in your specific cell line at the concentration used, as described in Scenario 1.
-
-
Investigate Downstream Signaling:
-
Action: Perform a Western blot to check the phosphorylation status of key proteins in migration pathways that could be affected by DAG accumulation (e.g., phospho-PKC substrates).
-
-
Rule Out Off-Target Effects:
-
Action: Conduct a dose-response curve. Off-target effects often appear only at higher concentrations.[19][20]
-
Action: Use a structurally different DGAT2 inhibitor to see if the phenotype is reproducible.[6] If the effect is unique to PF-06424439, it may be an off-target phenomenon.
-
Consideration: While comprehensive kinome scanning is resource-intensive, it is the most direct way to identify off-target kinases.[21][22]
-
Frequently Asked Questions (FAQs)
Q1: How can I be certain that PF-06424439 is engaging DGAT2 in my cells? A1: The gold standard for confirming target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[19][23] This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[24][25][26] By treating cells with PF-06424439, heating the lysate, and then quantifying the amount of soluble DGAT2 via Western blot, you can directly observe target stabilization.[27]
Q2: My results are inconsistent between experiments. What are common sources of variability? A2:
-
Compound Stability: Ensure your PF-06424439 stock solution in DMSO is stored correctly (desiccated at room temperature as per supplier recommendations) and that working solutions are freshly prepared. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: The lipid content of your serum can significantly impact results. Fetal Bovine Serum (FBS) contains lipids that cells can uptake, potentially masking the effects of DGAT2 inhibition. Consider using lipid-depleted serum for more consistent results.
-
Cell Confluency: Cell density can alter metabolic states. Standardize your seeding density and treatment time points rigorously.
Q3: Are there any known compensatory mechanisms to DGAT2 inhibition? A3: Yes. The primary compensatory enzyme is DGAT1. While DGAT1 and DGAT2 both synthesize triglycerides, they have different subcellular locations and substrate preferences and are not functionally redundant in all tissues.[28] If your cell line expresses high levels of DGAT1, it may be able to compensate for the loss of DGAT2 activity, leading to a muted phenotype. It is advisable to measure the relative expression of DGAT1 and DGAT2 in your model system via qPCR or Western blotting.
Q4: What is the recommended concentration range for PF-06424439 in cell culture? A4: The IC50 for human DGAT2 is approximately 14 nM.[2][29] However, the effective concentration in cell culture (EC50) will vary depending on cell type, permeability, and culture conditions. Studies have used concentrations ranging from 10 µM to 100 µM.[7] It is crucial to perform a dose-response curve for your specific cell line and assay, starting from a low nanomolar range and extending to the low micromolar range, to identify the optimal concentration that balances on-target efficacy with potential off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of PF-06424439 to DGAT2 within intact cells.
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the desired concentration of PF-06424439 and another with vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Carefully collect the supernatant (containing soluble proteins). Analyze the amount of soluble DGAT2 in each sample by Western blotting using a validated DGAT2 antibody.
-
Interpretation: In the vehicle-treated samples, the DGAT2 band intensity will decrease as the temperature increases. In the PF-06424439-treated samples, the protein will be stabilized and remain in the soluble fraction at higher temperatures, resulting in a "shift" in the thermal denaturation curve.[23][26]
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
Methodology:
-
Treatment: Seed cells in a 6-well plate and treat with PF-06424439 or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvesting: Collect both the floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately by flow cytometry.
References
-
Balasubramanian, K., et al. (2017). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. PLoS ONE, 12(4), e0174907. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Wang, Y., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine, 22(1), 269. [Link]
-
Wikipedia. Apoptosis. [Link]
-
Noto, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102. [Link]
-
Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. [Link]
-
OncLive. (2021). ALK Inhibitor Success Prompts Search for a Role Beyond NSCLC. [Link]
-
ResearchGate. (2015). Determination of apoptosis in cells after drug treatments. [Link]
-
Zhang, Y., et al. (2021). Apoptosis detection: a purpose-dependent approach selection. RSC Advances, 11(34), 20937-20951. [Link]
-
Okawa, Y., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports, 8(15), e14542. [Link]
-
Fujimoto, M., et al. (2020). Impact of ALK Inhibitors in Patients With ALK-Rearranged Nonlung Solid Tumors. JCO Precision Oncology, 4, 319-326. [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry, 58(19), 7619-7633. [Link]
-
AdooQ BioScience. PF-06424439 (CAS 1469284-79-4). [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Jimenez Munarriz, I. (2023). A new ALK inhibitor is not a game changer, but an older one is! Translational Lung Cancer Research, 12(11), 2410-2414. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
YouTube. (2025). Updates in ALK+ NSCLC: Panel Reflects on New Data From the IASLC World Conference on Lung Cancer. [Link]
-
Zhang, C., et al. (2023). Case Report: ALK rearranged locally advanced lung adenocarcinoma showing inconsistent radiographic findings and pathological responses during neoadjuvant alectinib therapy. Frontiers in Oncology, 13, 1204646. [Link]
-
ResearchGate. (2025). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
Noto, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10102. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Robers, M. B., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 999-1011. [Link]
-
Cokorinos, E., et al. (2019). Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 371(1), 163-172. [Link]
-
Peng, L., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416. [Link]
-
Noto, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. MDPI. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Zhang, Y., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Journal of Clinical Investigation, 133(15), e167098. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
BioWorld Science. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. [Link]
-
ResearchGate. The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. [Link]
-
Kim, D. H., et al. (2015). Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity. Biological & Pharmaceutical Bulletin, 38(1), 86-92. [Link]
Sources
- 1. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation [mdpi.com]
- 12. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 26. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. | BioWorld [bioworld.com]
Technical Support Center: Measuring DGAT2 Inhibition by PF-06424439
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06424439. This resource is designed to provide in-depth, field-proven insights and troubleshooting for accurately measuring the inhibition of DGAT2 in your experiments.
Introduction to DGAT2 and PF-06424439
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final step in triglyceride (TG) synthesis.[1] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1] Due to its role in lipid metabolism, DGAT2 is a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis.[1]
PF-06424439 is a potent and selective inhibitor of DGAT2, with a reported IC50 of 14 nM.[2][3][4] It functions as a slowly reversible, time-dependent inhibitor, acting noncompetitively with respect to the acyl-CoA substrate.[2][3][5] Understanding how to accurately measure its inhibitory effects is paramount for successful research and development.
Core Methodologies for Measuring DGAT2 Inhibition
There are several robust methods to quantify DGAT2 inhibition after treatment with PF-06424439. The choice of method will depend on your experimental system (e.g., isolated enzymes, cell culture, in vivo models) and available resources.
In Vitro Enzyme Activity Assays
These assays directly measure the catalytic activity of DGAT2 in a controlled environment, typically using microsomal fractions from cells or tissues.
Radiometric Assay
This is a classic and highly sensitive method.
-
Principle: Measures the incorporation of a radiolabeled substrate, such as [14C]oleoyl-CoA or [3H]glycerol, into triglycerides.[6] The resulting radiolabeled triglycerides are then separated, commonly by thin-layer chromatography (TLC), and quantified by scintillation counting.[7]
-
Causality: The amount of radioactivity incorporated into the triglyceride fraction is directly proportional to DGAT2 activity. A decrease in radioactivity in PF-06424439-treated samples compared to controls indicates inhibition.
Fluorescent Assay
A safer and more economical alternative to radiometric assays.
-
Principle: Utilizes a fluorescently labeled substrate, like NBD-palmitoyl CoA, which is incorporated into triglycerides by DGAT2.[7] The fluorescent triglyceride product is separated by TLC and quantified using a fluorescence imager.[7]
-
Causality: The intensity of the fluorescent signal from the triglyceride band corresponds to DGAT2 activity. Reduced fluorescence in the presence of PF-06424439 signifies inhibition.
Mass Spectrometry (MS)-Based Assay
Offers high specificity and the ability to directly measure the enzymatic product.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the non-labeled triglyceride product formed by the DGAT2 reaction.[8][9] This method is particularly advantageous as it can be performed with impure enzyme preparations and at substrate concentrations at or below the Michaelis constant (Km).[9]
-
Causality: A decrease in the abundance of the specific triglyceride product peak in the mass spectrum of treated samples indicates DGAT2 inhibition.
Cell-Based Assays
These assays assess DGAT2 inhibition within a more physiologically relevant cellular context.
Lipid Droplet Staining with BODIPY 493/503
A widely used method to visualize and quantify neutral lipid accumulation in cells.
-
Principle: BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids, primarily triglycerides, within lipid droplets.[10][11][][13][14] The fluorescence intensity can be measured by fluorescence microscopy or flow cytometry.[10][11]
-
Causality: DGAT2 inhibition by PF-06424439 is expected to reduce triglyceride synthesis, leading to a decrease in the number and/or size of lipid droplets, and consequently, a reduction in BODIPY 493/503 fluorescence.[15][16][17]
Metabolic Labeling with Stable Isotopes
A powerful technique to trace the flow of substrates into triglycerides.
-
Principle: Cells are incubated with stable isotope-labeled precursors, such as [13C]-glycerol or [13C]-oleic acid.[8][18][19] The incorporation of these isotopes into triglycerides is then quantified by LC-MS.[8][18]
-
Causality: A reduction in the amount of isotope-labeled triglycerides in PF-06424439-treated cells demonstrates inhibition of triglyceride synthesis. This method can also help differentiate the activities of DGAT1 and DGAT2, as they may have different substrate preferences.[18]
Cellular Thermal Shift Assay (CETSA)
This technique confirms direct target engagement of PF-06424439 with DGAT2 in intact cells.[20][21][22]
-
Principle: Ligand binding can alter the thermal stability of a protein.[23][24] In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or mass spectrometry.[20][23]
-
Causality: If PF-06424439 binds to DGAT2, it will likely increase its thermal stability, resulting in more soluble DGAT2 protein at higher temperatures compared to untreated control cells.[23][24]
In Vivo and Ex Vivo Analysis
For preclinical studies, it's crucial to assess DGAT2 inhibition in whole organisms.
Lipidomics Analysis
Provides a comprehensive profile of lipid species in tissues and plasma.
-
Principle: Tissues (e.g., liver, intestine) or plasma are collected from animals treated with PF-06424439.[25] Lipids are extracted and analyzed by advanced mass spectrometry techniques to quantify different triglyceride species.[26][27][28][29][30]
-
Causality: A significant reduction in the levels of various triglyceride species in the treated group compared to the vehicle control group would indicate effective in vivo DGAT2 inhibition.[31]
Troubleshooting Guides & FAQs
FAQs
Q1: I'm not seeing a significant decrease in lipid droplets with BODIPY staining after PF-06424439 treatment. What could be the issue?
A1:
-
Insufficient Treatment Time or Concentration: Ensure you are using an appropriate concentration and incubation time for your specific cell line. A 72-hour treatment has been shown to be effective in reducing lipid droplet content in MCF7 cells.[16][17]
-
Cell Line Variability: Different cell lines may have varying levels of DGAT2 expression and dependence on DGAT2 for triglyceride synthesis. Consider verifying DGAT2 expression in your cell line.
-
Compensatory Mechanisms: Inhibition of DGAT2 might lead to compensatory upregulation of other lipid synthesis pathways or DGAT1 activity in some cell types.[32] Consider co-treatment with a DGAT1 inhibitor if necessary.
-
Staining Protocol: Review your BODIPY 493/503 staining protocol. Ensure proper dye concentration (typically 1-5 µM), incubation time (15-30 minutes), and adequate washing to remove background fluorescence.[][13]
Q2: My in vitro enzyme assay results are inconsistent. What are some common pitfalls?
A2:
-
Substrate Quality and Concentration: Ensure the quality and concentration of your substrates (diacylglycerol and acyl-CoA) are optimal. DGAT2 activity can be sensitive to substrate concentrations.[33]
-
Microsomal Preparation Quality: The quality of your microsomal fraction is critical. Ensure it is prepared fresh or properly stored to maintain enzyme activity.
-
Assay Buffer Conditions: DGAT2 activity is sensitive to factors like MgCl2 concentration. High concentrations (>50 mM) can suppress DGAT2 activity.[33]
-
Inhibitor Solubility: PF-06424439 is a chemical compound. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your assay does not affect enzyme activity.
Q3: How can I be sure that the observed effects are specific to DGAT2 inhibition?
A3:
-
Selectivity Data: PF-06424439 is reported to be highly selective for DGAT2 over DGAT1 and other acyltransferases.
-
Genetic Knockdown/Knockout: To confirm specificity, you can use siRNA or CRISPR/Cas9 to reduce DGAT2 expression in your cells. The phenotypic effects should mimic those of PF-06424439 treatment.
-
Rescue Experiments: In a DGAT2 knockout or knockdown background, expressing a resistant mutant of DGAT2 (if available) should rescue the phenotype even in the presence of the inhibitor.
-
CETSA: As mentioned earlier, CETSA provides direct evidence of target engagement in a cellular context.[21][22]
Troubleshooting Guide: BODIPY 493/503 Staining for Lipid Droplets
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of excess dye. | Increase the number of wash steps (2-3 times) with pre-warmed imaging medium after staining.[13] |
| Autofluorescence from cells or media. | Include an unstained control to determine the baseline fluorescence. Use a phenol red-free medium for imaging if possible. | |
| Weak or No Signal | Low lipid droplet content in cells. | Use a positive control, such as treating cells with oleic acid, to induce lipid droplet formation.[11] |
| Insufficient dye concentration or incubation time. | Optimize the BODIPY 493/503 concentration (start with 1-5 µM) and incubation time (15-30 minutes at 37°C).[][13] | |
| Photobleaching. | Minimize exposure of stained cells to light. Use an anti-fade mounting medium for fixed cells.[] | |
| Uneven Staining | Cell clumping or uneven dye distribution. | Ensure a single-cell suspension for flow cytometry. For microscopy, ensure the staining solution covers the entire cell monolayer. |
| Cell fixation issues (if applicable). | If staining fixed cells, ensure proper fixation with a suitable agent like 4% paraformaldehyde.[] |
Experimental Protocols
Protocol 1: BODIPY 493/503 Staining of Lipid Droplets in Cultured Cells
This protocol is adapted from established methods for visualizing and quantifying neutral lipid droplets.[10][11][][13]
Materials:
-
Cells cultured on coverslips (for microscopy) or in plates (for flow cytometry)
-
PF-06424439
-
BODIPY 493/503 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional, for fixed-cell imaging)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PF-06424439 or vehicle control for the specified duration (e.g., 72 hours).
-
Preparation of Staining Solution: Prepare a fresh working solution of BODIPY 493/503 at a final concentration of 1-2 µM in pre-warmed live-cell imaging medium.[] Protect the solution from light.
-
Washing: Aspirate the culture medium and wash the cells once with pre-warmed PBS to remove any residual medium and serum.[]
-
Staining: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.[13]
-
Imaging/Analysis:
-
Microscopy: For live-cell imaging, immediately proceed to a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~493/503 nm).[13] For fixed-cell imaging, fix the cells after washing, mount the coverslips with an anti-fade mounting medium, and then image.
-
Flow Cytometry: After washing, detach the cells (e.g., with trypsin), resuspend them in PBS or flow cytometry buffer, and analyze them on a flow cytometer.
-
Protocol 2: In Vitro DGAT2 Radiometric Assay
This protocol provides a general framework for a radiometric DGAT assay. Optimization for specific enzyme sources may be required.
Materials:
-
Microsomal fractions containing DGAT2
-
PF-06424439
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
1,2-Dioleoyl-sn-glycerol
-
[14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
MgCl2
-
Reaction stop solution (e.g., isopropanol:heptane:water)
-
TLC plates (e.g., silica gel)
-
TLC solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1)[6]
-
Scintillation cocktail
Procedure:
-
Assay Preparation: Prepare the assay mixture containing buffer, BSA, MgCl2 (e.g., 1 mM for DGAT2 specificity), and 1,2-dioleoyl-sn-glycerol.[6]
-
Inhibitor Incubation: Add PF-06424439 or vehicle control to the microsomal samples and pre-incubate for a specified time.
-
Reaction Initiation: Start the reaction by adding [14C]oleoyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system to separate triglycerides from other lipids.[6]
-
Quantification: Scrape the silica corresponding to the triglyceride band into a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
Visualizations
Experimental Workflow for Measuring DGAT2 Inhibition
Caption: Workflow for cell-based and in vitro assays.
DGAT2 Inhibition Pathway
Caption: PF-06424439 inhibits DGAT2, blocking triglyceride synthesis.
References
-
BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016). National Institutes of Health. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
-
BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. [Link]
-
BODIPY 493/503 staining protocol stains neutral lipids in the major... ResearchGate. [Link]
-
Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. (2021). ACS Publications. [Link]
-
Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. ResearchGate. [Link]
-
The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2. (2015). National Institutes of Health. [Link]
-
Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. (2021). National Institutes of Health. [Link]
-
Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. (2021). PubMed. [Link]
-
The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. (2024). PubMed Central. [Link]
-
A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. (2010). National Institutes of Health. [Link]
-
DGAT enzymes and triacylglycerol biosynthesis. (2005). PubMed Central. [Link]
-
Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. (2020). PubMed. [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). PubMed Central. [Link]
-
Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). (2015). PubMed. [Link]
-
The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2. (2015). PubMed. [Link]
-
Biochemical Activity of DGAT Enzymes in Vitro. ResearchGate. [Link]
-
The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2. ResearchGate. [Link]
-
The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. (2017). National Institutes of Health. [Link]
-
DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. (2023). National Institutes of Health. [Link]
-
Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. (2021). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis. (2013). National Institutes of Health. [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). MDPI. [Link]
-
Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). (2018). ACS Publications. [Link]
-
Identification of DGAT2 Inhibitors Using Mass Spectrometry. ResearchGate. [Link]
-
Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. (2011). National Institutes of Health. [Link]
-
Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (2014). BioWorld. [Link]
-
The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 25. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 28. researchgate.net [researchgate.net]
- 29. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06424439 Mesylate In Vivo Delivery
Welcome to the technical support resource for the in vivo application of PF-06424439 Mesylate, a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights for successful experimentation. As Senior Application Scientists, we have compiled and validated the following information to address common challenges and ensure the scientific integrity of your studies.
I. Core Concepts & Mechanism of Action
PF-06424439 is an orally bioavailable imidazopyridine that acts as a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2, with an IC50 of 14 nM.[1][4] DGAT2 is a critical enzyme in the terminal step of triglyceride (TG) synthesis.[4][5] By inhibiting DGAT2, PF-06424439 effectively reduces TG synthesis, leading to decreased plasma and hepatic lipid levels in rodent models of dyslipidemia.[6][7][8]
II. Troubleshooting Guide: In Vivo Delivery
This section addresses common issues encountered during the preparation and administration of this compound for in vivo studies.
Issue 1: Compound Precipitation in Formulation
Symptoms:
-
Visible particulate matter or cloudiness in the dosing solution after preparation.
-
Crystallization of the compound in the syringe upon cooling.
-
Inconsistent dosing leading to high variability in experimental results.
Root Cause Analysis & Solutions:
The mesylate salt of PF-06424439 has improved aqueous solubility compared to the parent compound, but challenges can still arise, particularly at higher concentrations.[3][8]
-
Causality: The solubility of this compound is highly dependent on the vehicle composition and temperature. Organic solvents like DMSO are excellent for initial solubilization, but the compound may crash out when aqueous components are added.
-
Solution Workflow:
-
Ensure High-Quality Solvents: Use fresh, anhydrous grade DMSO. Hygroscopic DMSO can significantly impact solubility.[1][2]
-
Sequential Solvent Addition: Follow a validated protocol for solvent addition. A common method is to first dissolve the compound in a small volume of DMSO and then slowly add co-solvents and aqueous vehicles while vortexing.[1][2]
-
Apply Gentle Heat and Sonication: If precipitation occurs, warming the solution to 37-60°C and using a bath sonicator can aid in re-dissolving the compound.[1][2][9] Caution: Ensure the final formulation is at an appropriate temperature for administration to the animals.
-
Consider Alternative Vehicles: If precipitation persists, evaluate different vehicle compositions. Options are detailed in the protocols section below.
-
Issue 2: Vehicle-Related Toxicity or Adverse Events
Symptoms:
-
Animals exhibit signs of distress post-administration (e.g., lethargy, ruffled fur, ataxia).
-
Localized irritation or inflammation at the injection site (for parenteral routes).
-
Unexpected weight loss or mortality in the vehicle control group.
Root Cause Analysis & Solutions:
-
Causality: Certain solvents, particularly at high concentrations, can cause toxicity. For example, high percentages of DMSO or PEG300 can lead to hemolysis, renal toxicity, or neurological effects.
-
Solution Workflow:
-
Minimize Organic Solvents: Keep the percentage of DMSO and other organic solvents to the minimum required for solubility. A common target is ≤10% DMSO in the final formulation.[1][2]
-
Run a Vehicle Toxicity Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals and monitor them closely for 24-48 hours.
-
Select Biocompatible Excipients: Consider using vehicles with better safety profiles, such as cyclodextrins (e.g., SBE-β-CD) which can enhance solubility with lower toxicity.[1][2] Corn oil is a suitable vehicle for oral administration of lipophilic compounds.[1][2]
-
Issue 3: Inconsistent Pharmacodynamic (PD) Effects
Symptoms:
-
High variability in plasma triglyceride levels or other biomarkers among animals in the same treatment group.
-
Lack of a clear dose-response relationship.
Root Cause Analysis & Solutions:
-
Causality: Inconsistent PD effects often stem from issues with formulation stability, dosing accuracy, or the compound's intrinsic pharmacokinetic properties. PF-06424439 has a reported short half-life in rats (t½ = 1.39 h), which can contribute to variability if dosing is not precise.[1][9]
-
Solution Workflow:
-
Verify Formulation Homogeneity: Ensure the dosing solution is a clear solution or a homogenous suspension immediately before each administration. If using a suspension, vortex thoroughly before drawing each dose.
-
Refine Dosing Technique: For oral gavage, ensure the compound is delivered directly to the stomach, avoiding reflux. For intravenous injections, administer slowly and consistently.
-
Assess Pharmacokinetics (PK): If variability persists, consider conducting a pilot PK study in your specific animal model to understand the absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the optimal dosing frequency and time points for PD assessment.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable starting dose for in vivo efficacy studies? A1: A commonly cited oral dose in dyslipidemic mice (Ldlr-/-) is 60 mg/kg, administered daily for 3 days, which has been shown to reduce plasma TG and cholesterol levels.[1][2] For intravenous administration in rats, a dose of 1 mg/kg has been used for pharmacokinetic studies.[1][9] It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific model and endpoint.
Q2: Which administration route is recommended? A2: PF-06424439 is orally bioavailable and has been shown to be effective when administered via oral gavage (p.o.).[6][7] This is generally the preferred route for mimicking clinical applications. Intravenous (i.v.) administration can be used for pharmacokinetic profiling or when direct systemic exposure is required.[1][9]
Q3: How should I prepare the dosing solution? A3: Several vehicle formulations have been successfully used. The choice depends on the required concentration, administration route, and desired stability. Please refer to the detailed protocols in Section V. Always prepare the formulation fresh daily unless stability data for your specific vehicle demonstrates otherwise.[11]
Q4: Can I store the prepared dosing solution? A4: It is strongly recommended to use the mixed solution immediately for optimal results.[11] If short-term storage is necessary, keep the solution at 4°C and protected from light. Before use, allow it to return to room temperature and vortex thoroughly to ensure homogeneity. For stock solutions in DMSO, storage at -20°C for up to 6 months or -80°C for up to one year is generally acceptable, but always refer to the manufacturer's guidelines.[2]
Q5: Is PF-06424439 selective for DGAT2? A5: Yes, PF-06424439 is highly selective for DGAT2. It exhibits no significant activity against DGAT1 or the monoacylglycerol acyltransferases (MGAT1-3).[3][8] This selectivity is important for minimizing potential off-target effects, such as the gastrointestinal side effects associated with DGAT1 inhibition.[12]
IV. Data & Formulation Summary
Table 1: Solubility and Vehicle Compositions
| Protocol | Vehicle Composition (v/v) | Achievable Concentration (Mesylate Salt) | Notes | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A common formulation for achieving a clear solution. | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Cyclodextrin-based vehicle, may improve stability and reduce toxicity. | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for oral administration. Ensure thorough mixing. | [2] |
| 4 | Water | Soluble to 100 mM (53.6 mg/mL) | High solubility of the mesylate salt in water is reported. | [8][13] |
| 5 | DMSO | Soluble to 100 mM (53.6 mg/mL) | For preparing high-concentration stock solutions. | [8][13] |
Note: The listed concentrations are based on supplier data and may vary depending on the specific batch of the compound and excipients used. Always perform a small-scale test to confirm solubility and stability.
V. Experimental Protocols & Workflows
Protocol 1: Preparation of Oral Dosing Solution (Aqueous Co-solvent System)
This protocol is adapted from a widely used formulation for achieving a clear solution suitable for oral or parenteral administration.[2]
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the total mass of this compound needed based on the number of animals, dose (mg/kg), and dosing volume. It is advisable to prepare a 10-20% excess to account for transfer losses.
-
Initial Solubilization: Weigh the calculated amount of this compound into a sterile conical tube. Add the required volume of DMSO (to make up 10% of the final volume) and vortex until the compound is fully dissolved. Gentle warming (37°C) or brief sonication can be used if needed.
-
Add Co-solvents: Sequentially add PEG300 (40% of final volume) and Tween-80 (5% of final volume) to the DMSO solution. Vortex thoroughly after each addition until the solution is clear and homogenous.
-
Final Aqueous Addition: Slowly add the saline (45% of final volume) to the mixture while continuously vortexing.
-
Final Inspection: The final formulation should be a clear solution. Visually inspect for any signs of precipitation before administration.
Workflow Diagram: Dosing Solution Preparation
Caption: Decision tree for troubleshooting variable in vivo results.
VI. References
-
The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). PubMed. Retrieved January 16, 2026, from [Link]
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). MDPI. Retrieved January 16, 2026, from [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. (2021). PubMed. Retrieved January 16, 2026, from [Link]
-
Pabst, B., et al. (2018). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). PubMed. Retrieved January 16, 2026, from [Link]
-
Pharmacokinetics and Drug Interactions. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
Avoiding PF-06424439 precipitation in cell culture media
Welcome to the technical support center for PF-06424439. This guide is designed for researchers, scientists, and drug development professionals to help prevent and resolve issues related to compound precipitation during in-vitro cell culture experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with PF-06424439 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: I observed a cloudy precipitate in my cell culture medium after adding PF-06424439. What is the likely cause?
A: Precipitation of PF-06424439 in aqueous cell culture media is most commonly due to its physicochemical properties and its interaction with the complex buffer system. While soluble in organic solvents like DMSO, its solubility can be dramatically reduced upon dilution into the aqueous, buffered environment of cell culture media.[1] This is a common challenge with many small molecule inhibitors.[2]
Q2: My stock solution of PF-06424439 in DMSO is clear. Why does it precipitate when I add it to my cell culture plate?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of media can cause the compound's solubility limit to be exceeded, leading to precipitation.[1] This phenomenon is often referred to as kinetic solubility, where the compound does not have sufficient time to establish a stable, dissolved state in the new environment.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. While the primary concern is often cellular toxicity, high concentrations of DMSO can also influence compound solubility. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.
Q4: Can components of the cell culture medium, such as serum or proteins, affect the solubility of PF-06424439?
A: Yes, the components of your cell culture medium can significantly impact the solubility of PF-06424439. Serum proteins, for example, can sometimes bind to small molecules, which may either increase or decrease their apparent solubility. The pH of the medium is also a critical factor, as the ionization state of the compound can change with pH, affecting its solubility.[3][4][5]
Troubleshooting Precipitation
If you are experiencing precipitation with PF-06424439, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Review Your Stock Solution Preparation
The first step in troubleshooting precipitation is to ensure your stock solution is prepared correctly.
Protocol 1: Preparing a PF-06424439 Stock Solution
-
Select the appropriate solvent. Based on supplier datasheets, PF-06424439 is soluble in both DMSO and water.[6]
-
Ensure complete dissolution. Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming or sonication can also be employed to aid dissolution, especially for higher concentrations.[8][9]
-
Store the stock solution appropriately. For DMSO stocks, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] Aqueous stocks should also be stored frozen in aliquots.[7]
Step 2: Optimize the Dilution into Cell Culture Medium
The manner in which you dilute your stock solution into the cell culture medium can greatly impact the final solubility of the compound.
Workflow for Diluting PF-06424439 into Cell Culture Medium
Caption: Recommended workflow for diluting PF-06424439.
Recommended Dilution Protocol:
-
Prepare an intermediate dilution. Instead of adding a small volume of highly concentrated stock directly to your final culture volume, first prepare an intermediate dilution in a smaller volume of your cell culture medium.
-
Add the intermediate dilution to the final volume. Gently mix the intermediate dilution into the final volume of cell culture medium. This two-step process allows for a more gradual change in solvent polarity, which can help to prevent precipitation.
Step 3: Evaluate the Impact of Media Components
If precipitation persists, consider the composition of your cell culture medium.
Experimental Protocol: Testing Media Component Effects
-
Prepare different media formulations.
-
Basal medium (e.g., DMEM, RPMI-1640) without any supplements.
-
Basal medium + Fetal Bovine Serum (FBS) at your typical concentration.
-
Basal medium + any other supplements you routinely use.
-
-
Test the solubility of PF-06424439 in each formulation. Add PF-06424439 to each medium at your desired final concentration.
-
Observe for precipitation. Visually inspect the media immediately after adding the compound and after a period of incubation at 37°C. You can also use a spectrophotometer to measure absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) for a more quantitative assessment.
Data Summary: PF-06424439 Solubility
The following table summarizes the solubility of PF-06424439 in various solvents as reported by different suppliers. Note that the exact solubility may vary depending on the specific lot of the compound and the experimental conditions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | ≥ 2.5 | ≥ 5.68 | MedChemExpress[11] |
| DMSO | 53.6 | 100 | Tocris Bioscience[6][12] |
| Water | 53.6 | 100 | Tocris Bioscience[6][12] |
| Water | - | 18.65 (stock solution) | Chiarella et al., 2021[7] |
| Saline | 50 | 93.27 | MedChemExpress[8] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 5.68 | MedChemExpress[11] |
Advanced Troubleshooting: Characterizing Precipitation
For persistent issues, a more in-depth analysis may be required.
Decision Tree for Advanced Troubleshooting
Caption: Decision tree for troubleshooting PF-06424439 precipitation.
References
-
PF-06424439 HCl. BioChemPartner. [Link]
-
PF 06424439. Bio-Techne. [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual. NCBI Bookshelf. [Link]
-
4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]
-
Chiarella, E., Nisticò, C., Marafioti, M. G., Aversa, I., Bond, H. M., & Malara, N. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences, 22(18), 10008. [Link]
-
Factors influencing (affecting) on solubility of drugs in solvent. SlideShare. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Factors Affecting Drug Solubility. Scribd. [Link]
-
Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Assay Troubleshooting. Molecular Pathology Laboratory Network. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. scribd.com [scribd.com]
- 6. PF 06424439 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 7. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
Validation & Comparative
Topic: PF-06424439 Mesylate vs. Other DGAT2 Inhibitors
An In-Depth Comparative Guide for Researchers
A Senior Application Scientist's Guide to a Key Metabolic Target
In the ever-evolving field of metabolic disease therapeutics, Diacylglycerol O-acyltransferase 2 (DGAT2) has solidified its position as a high-value target. As the enzyme catalyzing the terminal and committed step in triglyceride (TG) synthesis, its inhibition offers a direct mechanism to combat the hepatic steatosis that underpins non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] This guide provides a comprehensive comparison of PF-06424439, a potent and selective DGAT2 inhibitor, with other significant players in this therapeutic class. We will dissect their mechanisms, compare their performance based on available data, and detail the rigorous experimental methodologies required for their evaluation.
The Scientific Rationale: Why Target DGAT2?
DGAT2 and its isoform, DGAT1, both catalyze the esterification of diacylglycerol to form triglycerides. However, they are products of different gene families and exhibit distinct subcellular locations and substrate specificities.[2][3] DGAT2 is the predominant isoform in the liver, playing a critical role in hepatic TG homeostasis.[4] Its inhibition is hypothesized to not only reduce the synthesis and accumulation of fat in the liver but also to beneficially modulate the expression of genes involved in de novo lipogenesis, in part through effects on the transcription factor SREBP1c.[2][5][6] This dual action makes DGAT2 a compelling target for reversing steatosis, a foundational element in the progression of NASH.
Figure 1: The role of DGAT2 in catalyzing the final step of triglyceride synthesis, leading to lipid droplet formation and hepatic steatosis, and the point of intervention for DGAT2 inhibitors.
Lead Candidate Profile: PF-06424439
PF-06424439 is a potent, selective, and orally bioavailable imidazopyridine-based inhibitor of DGAT2 developed by Pfizer.[7][8] In vitro studies have established its high potency, with an IC50 of 14 nM for human DGAT2.[7][9] Mechanistically, it acts as a slowly reversible, time-dependent inhibitor that is noncompetitive with respect to its acyl-CoA substrate.[9] Preclinical evaluation in dyslipidemic rodent models demonstrated that oral administration of PF-06424439 leads to a significant reduction in both circulating and hepatic lipids.[10] These promising characteristics positioned it as a strong candidate for addressing metabolic disorders characterized by excess lipid accumulation.
The Competitive Landscape: A Comparative Overview
The pursuit of DGAT2 inhibition has yielded several candidates, each with a unique profile. The table below summarizes key competitors, highlighting the different therapeutic modalities being explored.
| Inhibitor Name | Developer / Originator | Modality | Highest Development Stage | Key Characteristics & Notes |
| PF-06424439 | Pfizer | Small Molecule | Preclinical/Phase I | Potent (IC50 = 14 nM), selective imidazopyridine inhibitor. Reduces plasma and hepatic lipids in rodent models.[8][10] |
| Ervogastat (PF-06865571) | Pfizer / Madrigal Pharma | Small Molecule | Phase 2 | Orally administered. Showed dose-dependent reductions in liver fat in patients with NAFLD.[2][5] Recently licensed by Madrigal Pharmaceuticals.[11] |
| IONIS-DGAT2-LRx | Ionis Pharmaceuticals | Antisense Oligonucleotide | Phase 2 | Targets DGAT2 mRNA to reduce enzyme production. Significantly reduced liver fat content in a Phase 2 study.[12] |
| Compound 122 | Unspecified Academic | Small Molecule | Preclinical | Identified via high-throughput screening; acts competitively against oleoyl-CoA.[13] |
| Pyrazolopyridine/ Triazolopyridine Derivatives | Unspecified Patent | Small Molecule | Preclinical | Novel chemical scaffolds showing efficacy in reducing lipogenic gene expression in preclinical models.[4] |
Table 1. Comparative summary of selected DGAT2 inhibitors.
A critical distinction in this field is the therapeutic modality. Small molecules like PF-06424439 and Ervogastat offer the convenience of oral administration and act by directly inhibiting enzyme function. In contrast, IONIS-DGAT2-LRx is an antisense oligonucleotide (ASO) that prevents the DGAT2 protein from being synthesized in the first place by targeting its messenger RNA (mRNA). While both approaches aim for the same outcome—reduced DGAT2 activity—they differ significantly in terms of pharmacology, dosing frequency, and potential off-target effects.
It is also vital to distinguish DGAT2 inhibitors from DGAT1 inhibitors. While both enzymes catalyze the same reaction, pharmacologic inhibition of DGAT1 has been frequently associated with significant gastrointestinal adverse events, limiting its clinical development.[2] DGAT2 inhibitors, conversely, have generally demonstrated a more favorable safety profile in early clinical studies, making DGAT2 the preferred isoform for therapeutic intervention in liver disease.[2]
Core Experimental Workflows for Inhibitor Evaluation
The robust evaluation of any DGAT2 inhibitor relies on a tiered system of assays, from direct enzymatic assessment to complex in vivo models. The causality behind this multi-step approach is to first establish direct, on-target potency and then to validate that this activity translates into the desired physiological effect in increasingly complex biological systems.
Workflow 1: In Vitro Enzyme Inhibition Assay
This is the foundational experiment to quantify the direct inhibitory potency of a compound against the DGAT2 enzyme. The self-validating nature of this protocol comes from including both positive (known inhibitor) and negative (vehicle) controls, which define the dynamic range of the assay.
Detailed Protocol:
-
Enzyme Source: Utilize microsomal fractions prepared from Sf9 insect cells overexpressing recombinant human DGAT2. A parallel preparation from mock-transfected cells serves as a crucial negative control.[13][14]
-
Substrate Preparation: Prepare a solution of 1,2-dioleoyl-sn-glycerol (DAG) and radiolabeled [³H]oleoyl-CoA in the assay buffer. The concentrations should be at or near the Michaelis constant (Km) to ensure sensitive detection of competitive inhibitors.[14]
-
Compound Titration: Prepare serial dilutions of the test compound (e.g., PF-06424439) in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the DGAT2-containing microsomes, the diluted test compound, and allow a brief pre-incubation (10-15 minutes). Initiate the enzymatic reaction by adding the substrate mix.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) within the established linear range of the assay.
-
Reaction Termination & Extraction: Stop the reaction by adding a solution of isopropanol/dicholoromethane/formic acid. This step also serves to extract the lipids, including the newly synthesized radiolabeled triglycerides.[15]
-
Quantification: Quantify the amount of [³H]-triglyceride product formed using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Standard workflow for determining the IC50 of a DGAT2 inhibitor using an in vitro enzymatic assay.
Workflow 2: Cell-Based Lipid Accumulation Assay
This secondary assay is critical to confirm that the inhibitor can access its target within a living cell and exert a functional effect on lipid metabolism. The causality here is linking direct enzyme inhibition to a cellular phenotype.
Detailed Protocol:
-
Cell Culture: Plate a human hepatocyte cell line (e.g., HepG2 or Huh7) in 96-well plates and allow them to adhere overnight.[16][17]
-
Induction of Steatosis: Wash the cells and incubate them in a medium supplemented with a mixture of oleic and palmitic acids (e.g., 0.1 mM oleate / 0.05 mM palmitate) complexed to BSA. This mimics the fatty acid overload that drives steatosis in vivo.[16]
-
Inhibitor Treatment: Concurrently with the fatty acid treatment, add the DGAT2 inhibitor at a range of concentrations.
-
Incubation: Incubate the cells for 24 hours to allow for lipid accumulation.
-
Cytotoxicity Assessment (Optional but Recommended): Before lipid staining, assess cell viability using an assay like CCK-8 to ensure that any reduction in lipids is not due to cell death.[16]
-
Lipid Droplet Staining: Fix the cells and stain intracellular neutral lipids using a specific fluorescent dye such as BODIPY 493/503 or Nile Red.[16]
-
Quantification: Measure the total fluorescence intensity per well using a plate reader. Normalize this signal to cell number, which can be determined by a nuclear counterstain like DAPI.
-
Data Analysis: Determine the concentration-dependent reduction in lipid accumulation and calculate the EC50 value.
Figure 3: Workflow for assessing a DGAT2 inhibitor's effect on cellular lipid accumulation.
Conclusion and Forward Outlook
PF-06424439 stands as a well-characterized, potent, and selective preclinical DGAT2 inhibitor that has helped validate the therapeutic hypothesis. The clinical progression of other DGAT2 inhibitors like Ervogastat and IONIS-DGAT2-LRx further underscores the promise of this target for treating NAFLD and NASH.[2][12] The key differentiators among these compounds lie in their modality (small molecule vs. ASO), pharmacokinetic profiles, and specific clinical performance data as it emerges.
The future of NASH therapy will likely involve combination regimens. The rationale for the MIRNA clinical trial, which evaluates a DGAT2 inhibitor (Ervogastat) co-administered with an ACC inhibitor, is a prime example of this forward-thinking strategy.[5] By targeting two distinct nodes in the lipid metabolism pathway, such combinations may offer synergistic efficacy in reducing steatosis, inflammation, and fibrosis. For researchers in this space, a deep understanding of the comparative pharmacology of these inhibitors and the robust experimental workflows used to evaluate them is paramount to advancing the next generation of therapies for metabolic liver disease.
References
-
Cheng, D., et al. (2015). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. Journal of Lipid Research. Available at: [Link]
-
Patsnap Synapse. (2024). What are DGAT2 inhibitors and how do they work?. Patsnap. Available at: [Link]
-
Loomba, R., et al. (2023). Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. Clinical Therapeutics. Available at: [Link]
-
Al-Sallami, H., et al. (2024). Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Madrigal Pharmaceuticals, Inc. (2026). Madrigal Expands its MASH Pipeline with Exclusive Global License Agreement for Ervogastat, a Phase 2 Oral DGAT-2 Inhibitor. Madrigal Pharmaceuticals, Inc.. Available at: [Link]
-
Linden, D., et al. (2021). Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis. Science Translational Medicine. Available at: [Link]
-
Cheng, D., et al. (2015). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. Journal of Lipid Research. Available at: [Link]
-
Wang, Y., et al. (2024). A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation. Heliyon. Available at: [Link]
-
Clarivate. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. BioWorld Science. Available at: [Link]
-
Cimini, F. A., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences. Available at: [Link]
-
Grimm, D. R., et al. (2012). Identification of DGAT2 Inhibitors Using Mass Spectrometry. SLAS DISCOVERY. Available at: [Link]
-
Cimini, F. A., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. MDPI. Available at: [Link]
-
Loomba, R., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ Open. Available at: [Link]
-
Loomba, R., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ Open. Available at: [Link]
-
Fine, A. S., et al. (2023). DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants. Journal of the American Society of Nephrology. Available at: [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, J., et al. (2022). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Journal of Lipid Research. Available at: [Link]
-
Lee, K., et al. (2014). Discovery of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors with a 1H-Pyrrolo[2,3-b]Pyridine Core. Journal of Medicinal Chemistry. Available at: [Link]
-
Dow, R. L., et al. (2017). Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile. MedChemComm. Available at: [Link]
-
Yang, L., et al. (2012). Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Iijima, Y., et al. (2005). Selectivity of DGAT inhibitors of natural origin toward acyl-CoA:diacylglycerol acyltransferase isozymes. The Journal of Antibiotics. Available at: [Link]
-
ACS. (n.d.). Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases. ACS Publications. Available at: [Link]
-
Loomba, R., et al. (2018). Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice. Gastroenterology. Available at: [Link]
-
Zhang, X., et al. (2022). Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis. Acta Pharmaceutica Sinica B. Available at: [Link]
-
De Luca, L., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences. Available at: [Link]
-
Oben, J. A., et al. (2015). Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. BMC Complementary and Alternative Medicine. Available at: [Link]
-
De Luca, L., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences. Available at: [Link]
-
Belew, G. D., et al. (2023). Dual targeting of hepatocyte DGAT2 and stellate cell FASN alleviates nonalcoholic steatohepatitis in mice. Nature Communications. Available at: [Link]
Sources
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Madrigal Expands its MASH Pipeline with Exclusive Global License Agreement for Ervogastat, a Phase 2 Oral DGAT-2 Inhibitor | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction: Targeting Triglyceride Synthesis in Metabolic Disease
An In-Depth Comparative Analysis of PF-06424439 (a DGAT2 Inhibitor) and DGAT1 Inhibitors in Modulating Triglyceride Metabolism
Metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity are characterized by dysregulated lipid metabolism, frequently leading to the ectopic accumulation of triglycerides in tissues like the liver and muscle. A key therapeutic strategy is to mitigate this lipid burden by targeting the enzymes responsible for triglyceride synthesis. Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final, committed step in this pathway, making them prime targets for pharmacological intervention. Two primary isoforms, DGAT1 and DGAT2, carry out this function but exhibit distinct tissue distribution and physiological roles. This guide provides a detailed comparison of the efficacy of PF-06424439, a potent and selective DGAT2 inhibitor, with the broader class of DGAT1 inhibitors, supported by preclinical and clinical data.
Distinct Mechanisms of Action: DGAT1 vs. DGAT2 Inhibition
DGAT1 and DGAT2, despite catalyzing the same reaction, are encoded by different genes and share limited sequence homology. Their distinct tissue expression profiles are central to their differing pharmacological effects upon inhibition.
-
DGAT1 is predominantly expressed in the small intestine, where it plays a crucial role in the re-esterification of dietary fatty acids into triglycerides for absorption and packaging into chylomicrons.[1][2] DGAT1 inhibitors, therefore, primarily act in the gut to reduce the absorption of dietary fats, leading to a significant decrease in postprandial (after-meal) triglyceride levels.[3][4]
-
DGAT2 is the dominant isoform in the liver and is essential for hepatic triglyceride synthesis.[5] DGAT2 utilizes newly synthesized fatty acids from de novo lipogenesis to form triglycerides that are either stored in lipid droplets or secreted as very-low-density lipoproteins (VLDL). PF-06424439 is a potent and selective inhibitor of DGAT2, with an IC50 of 14 nM.[6][7] Its primary mechanism is to reduce triglyceride synthesis within hepatocytes, directly addressing the hepatic steatosis that is a hallmark of NAFLD.[5][6]
The following diagram illustrates the triglyceride synthesis pathway and the distinct points of intervention for DGAT1 and DGAT2 inhibitors.
Caption: Workflow for an Oral Fat Tolerance Test (OFTT).
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats for at least one week.
-
Fasting: Fast the animals for 4-6 hours prior to the experiment to establish a baseline triglyceride level.
-
Baseline Blood Collection: Collect a small volume of blood (e.g., 25 µL) from the tail vein (t=0).
-
Compound Administration: Administer the DGAT inhibitor (e.g., A-922500 at 0.03-3 mg/kg) or vehicle control via oral gavage (p.o.). [4]5. Lipid Challenge: After 30-60 minutes, administer a lipid bolus (e.g., 10 mL/kg of corn oil) via oral gavage.
-
Time-Course Blood Collection: Collect blood samples at specified intervals post-lipid challenge (e.g., 1, 2, 3, and 4 hours). [4]7. Triglyceride Measurement: Centrifuge blood samples to isolate plasma and measure triglyceride concentrations using a commercial enzymatic assay kit.
-
Data Analysis: Plot plasma triglyceride concentration versus time and calculate the area under the curve (AUC) to quantify the total postprandial triglyceride excursion. A significant reduction in AUC for the inhibitor-treated group compared to the vehicle group indicates efficacy.
Protocol 2: Quantification of Hepatic Triglyceride Content
This assay is essential for determining the efficacy of DGAT2 inhibitors like PF-06424439 in reducing hepatic steatosis.
Methodology:
-
Animal Treatment: Treat animals (e.g., db/db mice or diet-induced obese mice) with the inhibitor (e.g., H128 at 10 mg/kg/day) or vehicle for a specified duration (e.g., 4 weeks). [8]2. Tissue Harvest: At the end of the treatment period, euthanize the animals and excise the liver. Weigh the liver and immediately freeze a portion in liquid nitrogen or fix in formalin.
-
Lipid Extraction (Folch Method):
-
Homogenize a pre-weighed piece of frozen liver tissue (e.g., 50-100 mg) in a 2:1 chloroform:methanol solution.
-
Agitate the mixture for 20 minutes and then centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Triglyceride Quantification:
-
Re-suspend the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
Measure the triglyceride concentration using a commercial colorimetric or fluorometric assay kit.
-
-
Data Normalization: Express the results as milligrams (mg) of triglyceride per gram (g) of liver tissue. A significant decrease in the inhibitor-treated group indicates a reduction in hepatic steatosis.
Conclusion and Future Directions
The comparison between PF-06424439 and DGAT1 inhibitors highlights a critical lesson in drug development: isoform selectivity and tissue distribution are paramount.
-
DGAT1 inhibitors have demonstrated clear proof-of-concept in reducing postprandial hyperlipidemia. [9][10]However, their clinical utility is severely hampered by mechanism-based gastrointestinal side effects that are poorly tolerated. [2]This has largely stalled their development for widespread metabolic diseases.
-
PF-06424439 , a selective DGAT2 inhibitor, represents a more promising therapeutic strategy, particularly for NAFLD and NASH. By targeting the primary site of pathogenic triglyceride synthesis in the liver, DGAT2 inhibitors can directly address hepatic steatosis without the dose-limiting GI toxicity associated with DGAT1 inhibition. [11]Clinical data for other DGAT2 inhibitors supports this favorable profile, showing robust reductions in liver fat with good tolerability. [12] In conclusion, while both DGAT1 and DGAT2 are valid targets for modulating triglyceride metabolism, the pharmacological profile of DGAT2 inhibition, as exemplified by compounds like PF-06424439, presents a more viable and tolerable approach for treating chronic liver disease. Future research will likely focus on optimizing the liver-targeting properties of DGAT2 inhibitors and exploring their potential in combination therapies to address the multifaceted nature of metabolic disease.
References
-
Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work?[Link]
-
Chen, H. C., et al. (2012). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action. PubMed. [Link]
-
Enayetallah, A. E., et al. (2011). Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform. PLOS ONE. [Link]
-
Chen, H. C., et al. (2012). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release—Potential insight into mechanism of action. Semantic Scholar. [Link]
-
King, A. J., et al. (2010). In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia. European Journal of Pharmacology. [Link]
-
Lindkvist, E., et al. (2014). Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. Diabetes, Obesity and Metabolism. [Link]
-
Tarantino, G., & Citro, V. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences. [Link]
-
Clas, S. D., et al. (2015). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology. [Link]
-
Tarantino, G., & Citro, V. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. MDPI. [Link]
-
Trivedi, M., & Hu, B. (2015). Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ye, J., et al. (2012). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta Pharmacologica Sinica. [Link]
-
Okumura, T., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports. [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. [Link]
-
Sun, Z., et al. (2014). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters. [Link]
-
Esler, W. P., et al. (2021). ACC inhibitor alone or co-administered with a DGAT2 inhibitor in patients with non-alcoholic fatty liver disease: two parallel, placebo-controlled, randomized phase 2a trials. Nature Medicine. [Link]
-
Chen, G., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine. [Link]
-
BioWorld Science. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences. [Link]
-
Wang, C., et al. (2021). Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. Journal of Lipid Research. [Link]
-
Esler, W. P., et al. (2021). ACC inhibitor alone or co-administered with a DGAT2 inhibitor in patients with non-alcoholic fatty liver disease: two parallel, placebo-controlled, randomized phase 2a trials. ResearchGate. [Link]
-
Goedeke, L., et al. (2018). Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. Hepatology. [Link]
-
GWAS Stories. (2024). Looking back at a failed drug pipeline through the lens of human genetics. [Link]
-
Nisticò, C., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. PubMed Central. [Link]
-
Wang, S., et al. (2022). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. ResearchGate. [Link]
-
Li, X., et al. (2021). The effect of DGAT1 and DGAT2 inhibitor on lipid synthesis in calf primary hepatocytes. ResearchGate. [Link]
-
Perry, R. J., & Shulman, G. I. (2018). Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. Hepatology. [Link]
-
Brown, M. S., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Proceedings of the National Academy of Sciences. [Link]
-
Sacks, F. M., et al. (2023). Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology. Clinical Therapeutics. [Link]
Sources
- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gwasstories.com [gwasstories.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. | BioWorld [bioworld.com]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating DGAT2 Function: Pharmacological Inhibition with PF-06424439 Mesylate Versus Genetic Knockout
This guide provides a comprehensive comparison between two powerful methodologies for studying the function of Diacylglycerol O-acyltransferase 2 (DGAT2): pharmacological inhibition using the selective inhibitor PF-06424439 Mesylate and genetic ablation through knockout models. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting data in the context of metabolic research and drug development.
Introduction: DGAT2, a Key Player in Triglyceride Metabolism
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism. Localized primarily to the endoplasmic reticulum, it catalyzes the final and committed step in the synthesis of triglycerides (TGs), the primary form of energy storage in eukaryotes.[1][2] This process involves the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA.[1] Due to its central role, dysregulation of DGAT2 activity is implicated in various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, making it an attractive therapeutic target.[1][3]
Investigating the precise physiological and pathophysiological roles of DGAT2 requires methods to perturb its function. This guide will dissect two primary approaches: the acute, reversible inhibition with the small molecule PF-06424439 and the chronic, complete ablation of the gene via knockout technologies.
The Triglyceride Synthesis Pathway and DGAT2's Role
The synthesis of triglycerides is a fundamental metabolic process. The diagram below illustrates the canonical pathway, highlighting the final step catalyzed by DGAT1 and DGAT2. While both enzymes perform the same reaction, they are encoded by different genes, share no sequence homology, and have distinct physiological roles.[4][5]
Sources
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Two Modalities for Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition: The Small Molecule PF-06424439 Versus Antisense Oligonucleotide-Mediated Knockdown
Introduction: The Therapeutic Rationale for Targeting DGAT2 in Metabolic Disease
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final, committed step in the synthesis of triglycerides (TGs).[1][2] This process is central to energy storage; however, its dysregulation, particularly in the liver, is a key driver in the pathophysiology of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH).[3][4] The accumulation of hepatic TGs, known as steatosis, can lead to lipotoxicity, inflammation, cellular injury, and fibrosis, ultimately progressing to cirrhosis and liver failure.[5][6] Consequently, the inhibition of DGAT2 has emerged as a promising therapeutic strategy to mitigate hepatic steatosis and its downstream consequences.[7][8]
This guide provides a comparative analysis of two distinct and leading-edge approaches to DGAT2 inhibition: PF-06424439, a potent small molecule inhibitor, and antisense oligonucleotide (ASO)-mediated knockdown of DGAT2 expression. We will delve into their respective mechanisms of action, pharmacological profiles, and the experimental data supporting their efficacy, offering researchers a comprehensive framework for evaluating these modalities in the context of metabolic disease research and drug development.
Modality 1: Small Molecule Inhibition with PF-06424439
PF-06424439 is a potent and selective, orally bioavailable small molecule inhibitor of DGAT2.[9][10] Developed by Pfizer, this imidazopyridine-based compound has been instrumental in preclinical investigations into the acute and chronic effects of direct DGAT2 enzyme inhibition.[10][11]
Mechanism of Action
PF-06424439 functions as a slowly reversible, time-dependent inhibitor of the DGAT2 enzyme.[12] It follows a two-step binding mechanism, initially forming an enzyme-inhibitor complex that then undergoes an isomerization to a much higher affinity state.[12] This results in a prolonged residence time on the target enzyme, which can translate to a durable pharmacodynamic effect. The inhibition is noncompetitive with respect to the acyl-CoA substrate.[12] By directly binding to and inactivating the DGAT2 enzyme, PF-06424439 effectively blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides.[8]
Caption: Mechanism of PF-06424439 action.
Preclinical Efficacy
In preclinical studies, PF-06424439 has demonstrated robust efficacy in various models:
-
In Vitro: It potently reduces triglyceride synthesis in human hepatocytes with a reported IC50 of 14 nM.[9]
-
In Vivo: Oral administration to dyslipidemic rodent models leads to a significant decrease in circulating and hepatic lipids.[10] In mouse models, PF-06424439 has been shown to suppress SREBP-1 cleavage, leading to reduced fatty acid synthesis and a subsequent decrease in liver triglycerides.[8] Studies have also shown its effectiveness in reducing lipid droplet formation and cell invasion in breast cancer cell lines.[13]
Modality 2: ASO-Mediated DGAT2 Knockdown
Antisense oligonucleotides are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence. This binding event prevents the translation of the mRNA into a functional protein, effectively "knocking down" the expression of the target gene. Several ASOs targeting DGAT2 have been developed, with IONIS-DGAT2Rx (also known as ION224) being a prominent example that has advanced into clinical trials.[3][5][14]
Mechanism of Action
DGAT2-targeting ASOs are designed to be complementary to the DGAT2 mRNA sequence. Following administration, the ASO distributes to target tissues, such as the liver, and enters the cells. Inside the cell, the ASO binds to the DGAT2 mRNA. This ASO:mRNA duplex is recognized by RNase H, an intracellular enzyme that cleaves the mRNA strand of the duplex. The degradation of the mRNA prevents it from being translated by ribosomes, thus reducing the synthesis of new DGAT2 enzyme. This leads to a sustained decrease in the overall cellular DGAT2 protein levels and, consequently, a reduction in triglyceride synthesis.[4][15]
Caption: Mechanism of ASO-mediated DGAT2 knockdown.
Preclinical and Clinical Efficacy
ASO-mediated DGAT2 knockdown has shown significant promise in both animal models and human clinical trials:
-
Preclinical: In high-fat diet-induced obese mice, DGAT2 ASO treatment reduced DGAT2 mRNA levels in the liver and fat by over 75%.[16] This led to a marked reduction in hepatic triglyceride content, improved hepatic steatosis, and lowered plasma triglyceride levels.[16][17] These effects were accompanied by a reduction in the expression of several hepatic lipogenic genes.[16]
-
Clinical: A phase 2 trial of IONIS-DGAT2Rx in patients with type 2 diabetes and NAFLD demonstrated a significant reduction in liver fat content compared to placebo after 13 weeks of treatment.[14] The mean absolute reduction in liver fat was -5.2% in the treatment group versus -0.6% in the placebo group.[3] Importantly, these improvements were not associated with adverse effects on plasma lipids or liver enzymes.[14] More recent Phase 2 data for ION224 in patients with MASH showed that it met its primary endpoint of achieving liver histologic improvement and the secondary endpoint of MASH resolution.[4][18]
Comparative Analysis: PF-06424439 vs. DGAT2 ASO
| Feature | PF-06424439 (Small Molecule) | ASO-Mediated Knockdown (e.g., ION224) |
| Target | DGAT2 Enzyme Activity | DGAT2 mRNA (leading to reduced protein) |
| Mechanism | Direct, reversible enzymatic inhibition | Inhibition of protein synthesis via mRNA degradation |
| Specificity | High selectivity for DGAT2 over DGAT1 and other acyltransferases reported.[9] | High sequence-specific binding to DGAT2 mRNA; potential for off-target binding to other RNAs.[16][19] |
| Route of Admin. | Oral.[9][10] | Subcutaneous injection.[14][20] |
| Dosing Frequency | Likely daily, based on preclinical half-life in rodents (1.4 hours).[11] | Less frequent (e.g., weekly or monthly) due to long half-life of ASOs in tissue.[14][20] |
| Onset of Action | Rapid, directly inhibits existing enzyme. | Slower, requires turnover of existing mRNA and protein. |
| Duration of Effect | Dependent on drug clearance and target residence time.[12] | Prolonged, due to sustained reduction of target protein synthesis. |
| Clinical Data | Preclinical data available.[10][11] | Positive Phase 2 data in NAFLD and MASH.[5][14][20] |
Experimental Protocols
To aid researchers in the comparative evaluation of these two modalities, we provide the following validated experimental workflows.
Workflow for Comparative Efficacy Study
Caption: Workflow for a preclinical comparative study.
Protocol 1: In Vitro DGAT2 Activity Assay (Radiometric)
This protocol measures the enzymatic activity of DGAT2 in microsomal fractions isolated from cultured cells or tissues.[1][21]
-
Microsome Isolation:
-
Homogenize cells or tissue in a buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[22]
-
Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to remove nuclei and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction.[23]
-
Resuspend the microsomal pellet in a suitable buffer and determine protein concentration (e.g., via BCA assay).
-
-
DGAT2 Assay Reaction:
-
Prepare a reaction mixture in a final volume of 200 µL containing:
-
100 mM Tris-HCl (pH 7.4)
-
10-25 mM MgCl₂
-
100 µM 1,2-dioleoyl-sn-glycerol (DAG)
-
25 µM [¹⁴C]oleoyl-CoA (as a tracer)
-
5-10 µg of microsomal protein.[22]
-
For inhibitor studies, pre-incubate microsomes with PF-06424439 or vehicle control for a specified time before adding substrates.
-
-
Initiate the reaction by adding the [¹⁴C]oleoyl-CoA.
-
Incubate at 37°C for 10-20 minutes. The reaction time should be within the linear range of product formation.[23]
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica TLC plate.
-
Separate the lipids using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[22]
-
Visualize the triglyceride band (e.g., with iodine vapor or by running a TG standard in parallel) and scrape the corresponding silica.
-
Quantify the radioactivity using liquid scintillation counting.
-
Protocol 2: Quantification of DGAT2 mRNA by RT-qPCR
This protocol is essential for assessing the knockdown efficiency of the DGAT2 ASO.
-
RNA Extraction:
-
Homogenize liver tissue (~30 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, typically involving chloroform separation and isopropanol precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers specific for DGAT2
-
A suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative expression of DGAT2 mRNA using the ΔΔCt method.
-
Protocol 3: Lipid Profiling by Mass Spectrometry
This protocol provides a global view of the changes in the lipidome in response to treatment.[24][25]
-
Lipid Extraction:
-
Homogenize liver tissue or use plasma samples.
-
Perform a lipid extraction using a standard method like Folch (chloroform:methanol) or Bligh-Dyer.[24]
-
Include a cocktail of internal standards (deuterated or odd-chain lipids) for quantification.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Analyze the sample using liquid chromatography-mass spectrometry (LC-MS).[26]
-
Use a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate lipid classes.
-
Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a broad range of lipid species.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify and quantify lipid species based on their accurate mass and fragmentation patterns.
-
Perform statistical analysis (e.g., t-test, ANOVA, principal component analysis) to identify lipids that are significantly altered by the treatments.
-
Conclusion and Future Directions
Both the small molecule inhibitor PF-06424439 and ASO-mediated knockdown represent highly effective and specific strategies for targeting DGAT2. The choice between these modalities depends on the specific research question or therapeutic goal.
-
PF-06424439 offers the advantages of oral administration and rapid onset of action, making it an excellent tool for acute pharmacological studies and potentially for chronic oral therapy. Its direct enzymatic inhibition allows for a precise interrogation of the immediate consequences of blocking triglyceride synthesis.
-
DGAT2 ASOs provide a modality with a prolonged duration of action, allowing for infrequent dosing, which can be advantageous for chronic disease management. The robust clinical data for ION224 in MASH patients underscores the therapeutic potential of this approach.[4]
The comparative data suggest that inhibiting the DGAT2 node, either at the protein activity or protein expression level, is a valid and potent strategy for reducing hepatic steatosis. Future research should focus on long-term safety profiles, the potential for combination therapies (e.g., with GLP-1 receptor agonists), and the impact of these interventions on the full spectrum of MASH pathology, including inflammation and fibrosis. The experimental frameworks provided herein offer a robust starting point for researchers to conduct these critical investigations.
References
-
Loomba, R., et al. (2020). Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial. The Lancet Gastroenterology & Hepatology. Available at: [Link]
-
Yu, X.X., et al. (2005). Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice. Hepatology. Available at: [Link]
-
Stull, R.A., et al. (1993). Predicting antisense oligonucleotide inhibitory efficacy: a computational approach using histograms and thermodynamic indices. Nucleic Acids Research. Available at: [Link]
-
Elsevier. (2020). InBrief: Lancet Gastroenterology and Hepatology: innovative antisense therapy shows potential to be safe and efficacious for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Available at: [Link]
-
Yu, X.X., et al. (2005). Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice. Semantic Scholar. Available at: [Link]
-
Ionis Pharmaceuticals. (2024). Ionis reports positive data from Phase II MASH treatment trial. Clinical Trials Arena. Available at: [Link]
-
Loomba, R., et al. (2025). Antisense oligonucleotide DGAT-2 inhibitor, ION224, for metabolic dysfunction-associated steatohepatitis (ION224-CS2): results of a 51-week, multicentre, randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet. Available at: [Link]
-
Yu, X.X., et al. (2005). Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice. ResearchGate. Available at: [Link]
-
Chiba, H., et al. (2023). Ensemble-Learning and Feature Selection Techniques for Enhanced Antisense Oligonucleotide Efficacy Prediction in Exon Skipping. MDPI. Available at: [Link]
-
Osawa, M., et al. (2022). Sensitive and Specific Quantification of Antisense Oligonucleotides Using Probe Alteration-linked Self-assembly Reaction Technology. Taylor & Francis Online. Available at: [Link]
-
Springer Healthcare. (2025). DGAT2 inhibition with ION224 shows MASH treatment potential. springermedicine.com. Available at: [Link]
-
Wang, F., et al. (2019). Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction. Nucleic Acid Therapeutics. Available at: [Link]
-
Synapse. (n.d.). IONIS-DGAT2Rx - Drug Targets, Indications, Patents. Available at: [Link]
-
Stone, S.J., et al. (2006). Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis. Journal of Biological Chemistry. Available at: [Link]
-
Ionis Pharmaceuticals. (2024). BIOTECH (135) Ionis Pharmaceuticals: ION224 (Ionis-DGAT2rx) for MASH Phase 2 Result. LinkedIn. Available at: [Link]
-
Ionis Pharmaceuticals. (2024). Ionis announces positive results from Phase 2 study of ION224, an investigational medicine demonstrating clinical efficacy in the treatment of NASH/MASH. PR Newswire. Available at: [Link]
-
Liu, Y., et al. (2008). Knockdown of acyl-CoA:diacylglycerol acyltransferase 2 with antisense oligonucleotide reduces VLDL TG and ApoB secretion in mice. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
-
Olga, L., et al. (2022). Lipid profiling analyses from mouse models and human infants. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial. Available at: [Link]
-
TNO Repository. (2022). Lipid profiling analyses from mouse models and human infants. Available at: [Link]
-
McFie, P.J., et al. (2011). Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. Journal of Biological Chemistry. Available at: [Link]
-
Chitraju, C., et al. (2017). The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Journal of Lipid Research. Available at: [Link]
-
Li, Y., et al. (2024). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine. Available at: [Link]
-
Vester, B., & Wengel, J. (2004). Managing the sequence-specificity of antisense oligonucleotides in drug discovery. Nucleic Acids Research. Available at: [Link]
-
HCP Live. (2024). Antisense Molecule against MASH from Ionis Meets Primary Endpoint in Phase 2 Trial. Available at: [Link]
-
Choi, C.S., et al. (2007). Suppression of Diacylglycerol Acyltransferase-2 (DGAT2), but Not DGAT1, with Antisense Oligonucleotides Reverses Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Biological Chemistry. Available at: [Link]
-
Coccè, V., et al. (2021). Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences. Available at: [Link]
-
Rong, X., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Journal of Lipid Research. Available at: [Link]
-
Pauter, M., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. Available at: [Link]
-
Yang, K., & Han, X. (2016). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Trends in Biochemical Sciences. Available at: [Link]
-
Okumura, T., et al. (2020). Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice. Physiological Reports. Available at: [Link]
-
Harris, T.E., et al. (2011). A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity. Journal of Lipid Research. Available at: [Link]
-
Futatsugi, K., et al. (2015). Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Journal of Medicinal Chemistry. Available at: [Link]
-
Olga, L., et al. (2022). Lipid profiling analyses from mouse models and human infants. STAR Protocols. Available at: [Link]
-
Futatsugi, K., et al. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. Clarivate. Available at: [Link]
-
ResearchGate. (n.d.). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. Available at: [Link]
-
Litchfield, J., et al. (2019). Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry. Available at: [Link]
-
Lee, S., & Corey, D.R. (2016). Antisense-mediated transcript knockdown triggers premature transcription termination. Nucleic Acids Research. Available at: [Link]
-
Arrowhead Pharmaceuticals. (n.d.). Clinical Trials, Science & Innovation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knockdown of acyl-CoA:diacylglycerol acyltransferase 2 with antisense oligonucleotide reduces VLDL TG and ApoB secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.ionis.com [ir.ionis.com]
- 4. jinsoolim.com [jinsoolim.com]
- 5. Ionis reports positive data from Phase II MASH treatment trial [clinicaltrialsarena.com]
- 6. Antisense oligonucleotide DGAT-2 inhibitor, ION224, for metabolic dysfunction-associated steatohepatitis (ION224-CS2): results of a 51-week, multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice | Semantic Scholar [semanticscholar.org]
- 18. patientcareonline.com [patientcareonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. DGAT2 inhibition with ION224 shows MASH treatment potential | springermedicine.com [springermedicine.com]
- 21. Functional and Topological Analysis of Yeast Acyl-CoA:Diacylglycerol Acyltransferase 2, an Endoplasmic Reticulum Enzyme Essential for Triacylglycerol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity | MDPI [mdpi.com]
- 25. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of DGAT Inhibition in Oncology: A Comparative Guide to the Efficacy of PF-06424439 and Selective DGAT1 Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer metabolism, the enzymes Diacylglycerol O-Acyltransferase 1 and 2 (DGAT1 and DGAT2) have emerged as critical regulators of lipid homeostasis, presenting novel therapeutic targets. These enzymes catalyze the final step in triglyceride synthesis, leading to the formation of lipid droplets, which cancer cells exploit for energy storage, membrane synthesis, and protection against lipotoxicity. This guide provides a comprehensive comparison of the efficacy of PF-06424439, a selective DGAT2 inhibitor, with that of selective DGAT1 inhibitors across various cancer cell lines, supported by experimental data and protocols.
The Dichotomy of DGAT Inhibition: A Tale of Two Enzymes
DGAT1 and DGAT2, while catalyzing the same reaction, exhibit distinct subcellular localizations and substrate preferences, leading to different biological outcomes upon their inhibition in cancer cells. DGAT1 is primarily located in the endoplasmic reticulum (ER) and is associated with the esterification of exogenous fatty acids. In contrast, DGAT2 is found on both the ER and the surface of lipid droplets and preferentially utilizes endogenously synthesized fatty acids.[1] This distinction is crucial, as it dictates the divergent anti-cancer strategies that can be employed by targeting each enzyme.
Inhibition of DGAT1 often leads to a direct cytotoxic effect. By preventing the storage of excess fatty acids into lipid droplets, DGAT1 inhibitors can induce a state of "lipotoxicity," characterized by the accumulation of free fatty acids, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or ferroptosis.[2][3][4] Conversely, the inhibition of DGAT2 with agents like PF-06424439 appears to exert its anti-cancer effects primarily through sensitizing cancer cells to other therapies, such as radiation, and by impeding their metastatic potential.[5][6][7]
PF-06424439: A DGAT2 Inhibitor's Impact on Breast and Gastric Cancer
PF-06424439 is a potent and selective inhibitor of DGAT2.[8] Its anti-cancer properties have been most notably investigated in breast and gastric cancer models.
Breast Cancer: Enhancing Radiosensitivity in MCF-7 Cells
In the MCF-7 breast cancer cell line, which expresses higher levels of DGAT2 than DGAT1, PF-06424439 demonstrates a nuanced efficacy profile.[1] As a monotherapy, 72 hours of treatment with PF-06424439 reduces lipid droplet content and inhibits cell migration without significantly affecting cell proliferation.[6][9][10] However, its true potential is unlocked when used as a pre-treatment to radiation therapy. This combination significantly enhances the radiosensitivity of MCF-7 cells.[1][6][7][9][10]
The proposed mechanism involves the PF-06424439-mediated reduction in lipid droplets, which are thought to be functional markers for cancer stem cells and contribute to radioresistance.[6][7][9][10] The combination treatment also interferes with the expression of genes related to lipid metabolism and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][6] Furthermore, pre-treatment with PF-06424439 followed by irradiation leads to a reduction in the transcript levels of cancer stem cell markers such as CD44.[5]
Table 1: Efficacy of PF-06424439 in MCF-7 Breast Cancer Cells
| Treatment | Endpoint | Observation | Citation |
| PF-06424439 (10 µM, 72h) | Cell Proliferation | No significant effect | [6][9][10] |
| PF-06424439 (10 µM, 72h) | Cell Migration | Inhibited | [6][9][10] |
| PF-06424439 (10 µM, 72h) | Lipid Droplet Content | Reduced | [6][9][10] |
| PF-06424439 pre-treatment + Radiation | Radiosensitivity | Enhanced | [1][6][7][9][10] |
| PF-06424439 pre-treatment + Radiation | Clonogenic Ability | Reduced | [7] |
| PF-06424439 pre-treatment + Radiation | CSC Marker (CD44) Expression | Reduced | [5] |
Gastric Cancer: Thwarting Metastasis
In gastric cancer cell lines such as BGC823 and HGC27, PF-06424439 has demonstrated significant anti-metastatic effects. Treatment with PF-06424439 effectively blocks the formation of lipid droplets.[11] In vivo studies have shown that PF-06424439 significantly reduces mesenteric metastasis.[11] Knockdown of DGAT2 in a gastric cancer mouse model also resulted in reduced metastatic nodules.[5] This suggests a critical role for DGAT2-mediated lipid metabolism in the metastatic cascade of gastric cancer.
A Comparative Look: DGAT1 Inhibitors as Direct Anti-Cancer Agents
In contrast to the chemo/radio-sensitizing and anti-metastatic effects of the DGAT2 inhibitor PF-06424439, selective DGAT1 inhibitors, such as A922500 and AZD3988, often exhibit direct anti-proliferative and pro-apoptotic activity across a broader range of cancer cell lines.
Table 2: Comparative Efficacy of Selective DGAT1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Efficacy | Mechanism | Citation |
| A922500 | MDA-MB-231 (Breast) | Reduced proliferation and migration | Downregulation of Cyclin D1 and Zeb1 | [5] |
| A922500 | Glioblastoma cells | Suppressed proliferation, induced apoptosis | Upregulation of CPT1A, increased ROS | [2][5] |
| AZD3988, A922500, T863 | Melanoma cells | Suppressed proliferation and cell cycle progression | Increased cleaved caspase-3 | [5][12] |
| A922500 | Prostate cancer cells | Reduced proliferation, induced G1 arrest and autophagy | - | [5] |
| A922500 | MKN45 (Gastric) | Induced apoptosis | - | [5] |
The primary mechanism of action for DGAT1 inhibitors in these contexts is the induction of lipotoxicity. By preventing the buffering of excess fatty acids into triglycerides, these inhibitors cause an accumulation of free fatty acids that can lead to the generation of reactive oxygen species (ROS), mitochondrial damage, and ultimately, cell death.[2][3][4] This direct cytotoxic effect makes DGAT1 inhibitors promising candidates for monotherapy in cancers that are highly dependent on this enzyme for survival.
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT/XTT Assay)
This assay is fundamental for assessing the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the DGAT inhibitor (e.g., PF-06424439 or a DGAT1 inhibitor) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing/Scratch Assay for Cell Migration
This assay provides a straightforward method to assess the effect of a compound on cancer cell migration.
Protocol:
-
Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound (e.g., PF-06424439) or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Lipid Droplet Staining (Nile Red or BODIPY 493/503)
Visualizing and quantifying lipid droplets is crucial for studying the effects of DGAT inhibitors.
Protocol:
-
Culture cancer cells on glass coverslips in a 24-well plate and treat them with the DGAT inhibitor or vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with a fluorescent neutral lipid dye such as Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 1 µg/mL) for 10-15 minutes.
-
Counterstain the nuclei with DAPI if desired.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number and size of lipid droplets per cell using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: Divergent mechanisms of DGAT1 and DGAT2 inhibitors in cancer.
Caption: General experimental workflow for evaluating DGAT inhibitors.
Conclusion and Future Directions
The selective inhibition of DGAT1 and DGAT2 presents two distinct, yet complementary, strategies for cancer therapy. The DGAT2 inhibitor PF-06424439 shows promise as a modulator of the tumor microenvironment and a sensitizer to conventional therapies, particularly in breast and gastric cancers. Its ability to inhibit metastasis is a significant advantage. In contrast, DGAT1 inhibitors act as direct cytotoxic agents across a variety of cancer types by inducing lipotoxicity.
Future research should focus on identifying predictive biomarkers to determine which tumors are most susceptible to either DGAT1 or DGAT2 inhibition. Combination therapies, such as pairing DGAT1 inhibitors with agents that exacerbate oxidative stress or DGAT2 inhibitors with a broader range of cytotoxic agents, warrant further investigation. The nuanced roles of these two enzymes in cancer metabolism underscore the importance of a targeted approach to effectively exploit lipid metabolism for therapeutic gain.
References
-
The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. Journal of Translational Medicine. [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. International Journal of Molecular Sciences. [Link]
-
A novel role for DGATs in cancer. Frontiers in Oncology. [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. PubMed Central. [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. Oncology and Radiotherapy. [Link]
-
Full article: DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy. Taylor & Francis Online. [Link]
-
DGAT1 Inhibition Enhances Olaparib-Induced Lipotoxic Apoptosis in Metastatic Castration-Resistant Prostate Cancer. PubMed. [Link]
-
DGAT1: a promising metabolic target for cancer therapy. (a, b)... ResearchGate. [Link]
-
DGAT1 is a lipid metabolism oncoprotein that enables cancer cells to accumulate fatty acid while avoiding lipotoxicity. bioRxiv. [Link]
-
The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. ResearchGate. [Link]
-
(PDF) Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. ResearchGate. [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation. MDPI. [Link]
-
Targeting DGAT1 inhibits prostate cancer cells growth by inducing autophagy flux blockage via oxidative stress. PubMed. [Link]
-
Lipid droplets are required for lipid mediator production and cancer cell proliferation. The EMBO Journal. [Link]
-
The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation. MDPI. [Link]
-
The role of DGAT1 and DGAT2 in tumor progression via fatty acid metabolism: A comprehensive review. SciProfiles. [Link]
-
What are DGAT2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. SciSpace. [Link]
-
DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy. PubMed Central. [Link]
-
Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DGAT1 is a lipid metabolism oncoprotein that enables cancer cells to accumulate fatty acid while avoiding lipotoxicity | bioRxiv [biorxiv.org]
A Guide to the Reproducibility of PF-06424439's Effects on Plasma Lipids: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease therapeutics, the reproducibility of a compound's effects is paramount. This guide provides an in-depth, objective comparison of the plasma lipid-lowering effects of PF-06424439, a potent and selective diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. We will delve into its mechanism of action, present a detailed experimental protocol to assess its efficacy with high fidelity, and compare its performance against alternative lipid-modulating agents, supported by experimental data.
Introduction: The Rationale for Targeting DGAT2
Metabolic disorders characterized by dyslipidemia, such as non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia, represent a significant global health burden. A key enzyme in the synthesis of triglycerides (TGs) is diacylglycerol acyltransferase (DGAT). Mammals have two isoforms, DGAT1 and DGAT2, which catalyze the final step of TG synthesis.[1] While both are involved in this crucial process, they have distinct roles and tissue distribution. DGAT2 is the predominant isoform in the liver and is primarily responsible for synthesizing TGs from endogenously synthesized fatty acids.[2] Its inhibition has been shown to reduce hepatic TG synthesis, decrease liver fat content, and lower circulating TG levels.[3][4]
PF-06424439 is a potent and selective inhibitor of DGAT2, with an IC50 of 14 nM.[5] Its mechanism of action involves a slowly reversible, time-dependent inhibition, where it binds to the enzyme in a noncompetitive manner with respect to the acyl-CoA substrate.[6] This targeted inhibition of DGAT2 makes PF-06424439 a promising therapeutic candidate for metabolic diseases associated with elevated plasma lipids.
Signaling Pathway of DGAT2 Inhibition
The inhibition of DGAT2 by PF-06424439 directly impacts the final, committed step in triglyceride synthesis. This not only reduces the production of new triglycerides but also has downstream effects on lipid metabolism.
Caption: Mechanism of PF-06424439 action on triglyceride synthesis.
A Reproducible Protocol for Assessing PF-06424439's Effects on Plasma Lipids in a Preclinical Model
To ensure the reproducibility of findings, a well-defined and controlled experimental protocol is essential. The following step-by-step methodology is designed for a preclinical rodent model of dyslipidemia, such as the Ldlr-/- mouse model fed a high-fat diet.
Experimental Workflow
Caption: A standardized workflow for preclinical evaluation of PF-06424439.
Detailed Methodology
2.1. Animal Model and Husbandry:
-
Model: Male Ldlr-/- mice, 8-10 weeks old.
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 12 weeks to induce dyslipidemia and hepatic steatosis.
-
Acclimatization: Allow a one-week acclimatization period to the housing conditions and diet before the start of the experiment.
2.2. Experimental Groups and Dosing:
-
Groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
PF-06424439 (e.g., 30 mg/kg, administered orally once daily)[5]
-
Positive control (e.g., a clinically relevant statin like Atorvastatin, 10 mg/kg)
-
-
Dosing: Administer compounds by oral gavage at the same time each day for a period of 4 weeks.
2.3. Sample Collection:
-
Baseline: Collect a small volume of blood (e.g., 50 µL) from the tail vein after a 4-hour fast, prior to the first dose.
-
Weekly: Collect blood samples weekly to monitor changes in plasma lipids.
-
Terminal: At the end of the 4-week treatment period, perform a terminal blood collection via cardiac puncture under anesthesia after an overnight fast. Collect blood into EDTA-coated tubes.
2.4. Plasma Lipid Analysis:
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Lipid Extraction: A robust and reproducible lipid extraction method is critical. The methyl-tert-butyl ether (MTBE) method is recommended for its efficiency and suitability for high-throughput lipidomics.[7]
-
To 20 µL of plasma, add 225 µL of cold methanol.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds and then shake for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and resuspend in a suitable solvent for analysis (e.g., methanol/chloroform 1:1).
-
-
Lipid Profiling by LC-MS/MS: Employ a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of major plasma lipid classes, including triglycerides (TGs), total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).[8][9] Use of internal standards for each lipid class is essential for accurate quantification.
2.5. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of PF-06424439 with the vehicle and positive control groups. A p-value of <0.05 is typically considered statistically significant.
Comparative Efficacy: PF-06424439 vs. Alternative Lipid-Lowering Agents
To provide a comprehensive understanding of PF-06424439's potential, its effects on plasma lipids should be compared with other established and emerging therapies.
Quantitative Comparison of Lipid-Lowering Effects
The following table summarizes reported data on the effects of PF-06424439 and comparator compounds on key plasma lipid parameters. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosing regimens, and study durations.
| Compound Class | Compound | Model | Key Findings on Plasma Lipids | Reference |
| DGAT2 Inhibitor | PF-06424439 | Ldlr-/- mice | Reduces plasma triglycerides and cholesterol.[5] | [5] |
| Ervogastat (PF-06865571) | Humans with NAFLD | Dose-dependent reductions in liver fat and fasting serum triglycerides. | [1] | |
| DGAT1 Inhibitor | PF-04620110 | Healthy volunteers | Limited clinical development due to gastrointestinal adverse events. | [1] |
| Statins | Atorvastatin | Humans | Significant reduction in LDL-C (up to 51.1% at 80 mg/day).[10] | [10] |
| Rosuvastatin | Humans | Most efficacious statin for LDL-C reduction (up to 55% at 40 mg/day).[10] | [10] | |
| PCSK9 Inhibitors | Evolocumab | Humans | Potent LDL-C reduction, often used in combination with statins.[11] | [11] |
Mechanistic Differences and Clinical Implications
While both DGAT inhibitors and statins lower plasma lipids, their mechanisms of action are fundamentally different.
-
PF-06424439 (DGAT2 inhibitor): Directly inhibits the synthesis of triglycerides in the liver, leading to reduced VLDL secretion and consequently lower plasma TG levels.[3][12] It also has a secondary effect of reducing SREBP-1c expression, a key regulator of lipogenesis.[4][13] This dual action makes it a promising therapeutic for conditions characterized by both hypertriglyceridemia and hepatic steatosis.
-
Statins (HMG-CoA Reductase Inhibitors): Inhibit the rate-limiting step in cholesterol biosynthesis. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation. Their primary effect is on LDL-C, with more modest effects on triglycerides.
The distinct mechanisms suggest that combination therapies could be a viable strategy. For instance, combining a DGAT2 inhibitor with a statin could provide a more comprehensive lipid-lowering effect, targeting both triglycerides and LDL-cholesterol.
Ensuring Trustworthiness and Reproducibility
The credibility of any scientific finding hinges on its reproducibility. The protocol outlined in this guide is designed to be a self-validating system through several key features:
-
Use of a well-characterized animal model: The Ldlr-/- mouse on a high-fat diet is a widely accepted model for studying dyslipidemia.
-
Inclusion of a positive control: Comparing the effects of PF-06424439 to a known lipid-lowering agent like atorvastatin provides a benchmark for its efficacy.
-
Robust analytical methods: The use of LC-MS/MS for lipid analysis offers high sensitivity and specificity, allowing for accurate quantification of a wide range of lipid species.[8]
-
Detailed reporting of methodology: Clear and detailed documentation of all experimental procedures is crucial for others to replicate the study.
Conclusion
PF-06424439, as a potent and selective DGAT2 inhibitor, demonstrates a clear mechanism for reducing plasma triglycerides and cholesterol. The provided experimental protocol offers a robust framework for reproducibly evaluating its effects in a preclinical setting. When compared to other lipid-lowering agents, PF-06424439 presents a unique and targeted approach, particularly for metabolic disorders characterized by elevated triglyceride synthesis. Future research should continue to explore its long-term efficacy and safety, as well as its potential in combination therapies to address the multifaceted nature of dyslipidemia.
References
-
What are DGAT2 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]
-
Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed. (2023-01-21). [Link]
-
DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - NIH. [Link]
-
Madrigal Expands its MASH Pipeline with Exclusive Global License Agreement for Ervogastat, a Phase 2 Oral DGAT-2 Inhibitor. (2026-01-09). [Link]
-
DGAT inhibition at the post‐absorptive phase reduces plasma FA by increasing FA oxidation. (2023-10-04). [Link]
-
How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center. (2024-02-29). [Link]
-
Targeting diacylglycerol acyltransferase 2 for the treatment of nonalcoholic steatohepatitis | Request PDF - ResearchGate. [Link]
-
Recent Analytical Methodologies in Lipid Analysis - PMC - PubMed Central. [Link]
-
Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases - PMC - NIH. [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed Central. (2021-09-18). [Link]
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - NIH. (2024-08-21). [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids | Agilent. (2018-07-17). [Link]
-
LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS | Waters. [Link]
-
Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed. (2015-09-24). [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - MDPI. [Link]
-
Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease. (2014-08-14). [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed. (2021-09-18). [Link]
-
Lipid‐Lowering Trials Are Not Representative of Patients Managed in Clinical Practice: A Systematic Review and Meta‐Analysis of Exclusion Criteria - American Heart Association Journals. (2022-12-24). [Link]
-
Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed. (2018-12-26). [Link]
-
PF 06424439 (6348) by Tocris, Part of Bio-Techne. [Link]
-
The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in - ResearchGate. [Link]
-
Effect of DGAT inhibition on lipid droplets and total cellular... - ResearchGate. [Link]
-
(PDF) Lipid-Lowering Trials Are Not Representative of Patients Managed in Clinical Practice: A Systematic Review and Meta-Analysis of Exclusion Criteria - ResearchGate. (2022-12-24). [Link]
-
DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine. (2024-02-12). [https://www.bioworld.com/articles/728873-dgat2-blockade-ameliorates-hepatic-steatosis-by-rebalancing-phosphatidylethanolamine]([Link] ameliorates-hepatic-steatosis-by-rebalancing-phosphatidylethanolamine)
-
Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk. [Link]
-
Efficacy and Safety of Lipid-Lowering Drugs of Different Intensity on Clinical Outcomes - NIH. [Link]
-
Network Meta‐Analysis of Randomized Trials Evaluating the Comparative Efficacy of Lipid‐Lowering Therapies Added to Maximally Tolerated Statins for the Reduction of Low‐Density Lipoprotein Cholesterol. (2022-09-08). [Link]
-
New medication reduced high triglyceride levels, improved cholesterol and liver health. (2025-11-08). [Link]
-
DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates - PubMed. (2018-06-05). [Link]
-
Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed. [Link]
-
DGAT2-MOGAT2 SNPs and Gene-Environment Interactions on Serum Lipid Profiles and the Risk of Ischemic Stroke - Frontiers. [Link]
-
A 12 Week, 3-Period Study to Evaluate the Effects of a Dietary Supplement on Lipid Metabolism | TrialScreen. [Link]
-
Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC - NIH. (2016-06-23). [Link]
-
Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. (2021-06-18). [Link]
Sources
- 1. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Plasma Lipidomics: An Introduction - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]
A Head-to-Head Mechanistic and Preclinical Comparison: PF-06424439 Mesylate and Other Lipid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of lipid-lowering therapies, the pursuit of novel mechanisms of action remains a cornerstone of cardiovascular drug discovery. This guide provides a comprehensive, data-driven comparison of PF-06424439 Mesylate, a potent and selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, with established classes of lipid-lowering agents, including statins, fibrates, and PCSK9 inhibitors. By examining their distinct mechanisms, preclinical efficacy, and available safety data, this document aims to equip researchers and drug development professionals with a thorough understanding of the potential positioning of DGAT2 inhibition in the management of dyslipidemia.
The Central Role of Triglyceride Synthesis in Lipid Homeostasis and the Emergence of DGAT2 Inhibition
Triglycerides are the primary form of energy storage in the body, and their synthesis is a critical metabolic process. Diacylglycerol O-acyltransferases (DGATs) catalyze the final and rate-limiting step of triglyceride synthesis. Two isoforms, DGAT1 and DGAT2, have been identified, with DGAT2 being the predominant isoform in the liver.[1] By targeting DGAT2, this compound offers a direct approach to reducing the production of triglycerides, thereby impacting circulating lipid levels and hepatic lipid accumulation.[1] This mechanism is distinct from existing therapies that primarily target cholesterol synthesis or lipoprotein metabolism.
This compound: A Profile of a Selective DGAT2 Inhibitor
This compound is an orally bioavailable, potent, and selective inhibitor of DGAT2 with an IC50 of 14 nM.[2] Its selectivity for DGAT2 over DGAT1 is a key feature, as the inhibition of both isoforms has been associated with adverse gastrointestinal effects in preclinical models.
Mechanism of Action
This compound directly binds to and inhibits the enzymatic activity of DGAT2, thereby blocking the conversion of diacylglycerol and acyl-CoA to triglycerides. This targeted inhibition is expected to reduce the assembly and secretion of very-low-density lipoprotein (VLDL) from the liver, a primary transporter of triglycerides in the bloodstream.
Figure 1: Mechanism of action of this compound in the hepatocyte.
Preclinical Efficacy
Preclinical studies in rodent models of dyslipidemia have demonstrated the lipid-lowering potential of PF-06424439. Oral administration of the compound led to a significant reduction in both circulating and hepatic triglycerides and cholesterol levels.[2] In vitro studies using human hepatoma cells have also shown that DGAT2 inhibition by PF-06424439 reduces cellular lipid droplet content.[3][4]
| Parameter | Preclinical Model | Dosage | Effect | Reference |
| Plasma Triglycerides | Dyslipidemic Rodent Models | Not specified | Decreased | [2] |
| Plasma Cholesterol | Dyslipidemic Rodent Models | Not specified | Decreased | [2] |
| Hepatic Lipids | Dyslipidemic Rodent Models | Not specified | Decreased | [2] |
| Lipid Droplet Content | Human Hepatoma Cells (in vitro) | 72h treatment | Reduced | [3][4] |
Table 1: Summary of Preclinical Efficacy of this compound
Head-to-Head Comparison with Established Lipid-Lowering Agents
While direct head-to-head clinical trials are not yet available for this compound, a comparative analysis based on mechanism and established clinical data for other lipid-lowering classes provides valuable insights for the research and development community.
Statins (HMG-CoA Reductase Inhibitors)
Statins, such as atorvastatin and rosuvastatin, are the first-line therapy for hypercholesterolemia. They competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Primary Target: LDL-Cholesterol (LDL-C)
-
Efficacy: High-intensity statin therapy can reduce LDL-C by 50% or more.[5]
-
Mechanism vs. PF-06424439: Statins primarily impact cholesterol synthesis, while PF-06424439 targets triglyceride synthesis. This suggests a potential for complementary mechanisms of action.
Fibrates (PPARα Agonists)
Fibrates, including fenofibrate and gemfibrozil, are primarily used to treat hypertriglyceridemia. They act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
-
Primary Target: Triglycerides
-
Efficacy: Fibrates can lower triglycerides by 20-50% and increase HDL-C.[6]
-
Mechanism vs. PF-06424439: While both target triglycerides, fibrates have a broader transcriptional effect, influencing multiple aspects of lipid and lipoprotein metabolism. PF-06424439 offers a more direct and specific inhibition of triglyceride synthesis.
PCSK9 Inhibitors (Monoclonal Antibodies)
PCSK9 inhibitors, such as evolocumab and alirocumab, are injectable monoclonal antibodies that prevent the degradation of LDL receptors in the liver.
-
Primary Target: LDL-Cholesterol (LDL-C)
-
Efficacy: Can lower LDL-C by an additional 50-60% on top of statin therapy.[7]
-
Mechanism vs. PF-06424439: PCSK9 inhibitors enhance the clearance of LDL-C from the circulation, a mechanism distinct from the synthesis-inhibiting action of PF-06424439.
| Drug Class | Primary Target | Mechanism of Action | Typical Efficacy |
| This compound (DGAT2 Inhibitor) | Triglycerides | Inhibits the final step of triglyceride synthesis. | Preclinical data shows reduction in plasma TG and cholesterol.[2] |
| Statins | LDL-C | Inhibit HMG-CoA reductase, reducing cholesterol synthesis. | LDL-C reduction of 30-50%+.[5] |
| Fibrates | Triglycerides | Activate PPARα, regulating genes in lipid metabolism. | Triglyceride reduction of 20-50%.[6] |
| PCSK9 Inhibitors | LDL-C | Inhibit PCSK9, increasing LDL receptor recycling and LDL-C clearance. | LDL-C reduction of 50-60% on top of statins.[7] |
Table 2: Comparative Overview of Lipid-Lowering Agents
Experimental Protocols for Evaluating Lipid-Lowering Agents
To ensure the robust evaluation of novel lipid-lowering agents like this compound, standardized and validated experimental protocols are essential.
In Vitro DGAT2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT2.
Protocol:
-
Enzyme Source: Utilize recombinant human DGAT2 or microsomes from cells overexpressing DGAT2.
-
Substrates: Use radiolabeled or fluorescently tagged diacylglycerol and acyl-CoA.
-
Incubation: Incubate the enzyme, substrates, and test compound (e.g., PF-06424439) at various concentrations.
-
Detection: Quantify the formation of the triglyceride product using methods like scintillation counting or fluorescence detection.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Figure 2: Workflow for an in vitro DGAT2 inhibition assay.
Cellular Lipid Accumulation Assay (Oil Red O Staining)
This cell-based assay visualizes and quantifies the accumulation of neutral lipids within cells.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2) and induce lipid accumulation using oleic acid.
-
Treatment: Treat cells with the test compound (e.g., PF-06424439) for a specified duration.
-
Fixation: Fix the cells with a suitable fixative (e.g., 10% formalin).[8]
-
Staining: Stain the cells with Oil Red O solution, which specifically stains neutral lipids.[8][9]
-
Imaging and Quantification: Visualize lipid droplets using microscopy. For quantitative analysis, the stain can be extracted and measured spectrophotometrically.
Figure 3: Workflow for Oil Red O staining to assess cellular lipid accumulation.
In Vivo Dyslipidemia Animal Model
Animal models are crucial for evaluating the in vivo efficacy and safety of lipid-lowering agents.
Protocol:
-
Model Selection: Utilize a relevant animal model of dyslipidemia, such as the high-fat diet-fed C57BL/6J mouse or genetically modified models like the ApoE-/- or LDLR-/- mouse.[10]
-
Acclimatization and Baseline: Acclimatize the animals and obtain baseline blood samples for lipid profiling.
-
Treatment Administration: Administer the test compound (e.g., PF-06424439) and comparator drugs orally or via another appropriate route for a defined period.
-
Monitoring: Monitor animal health, body weight, and food intake throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides), hepatic lipid content, and gene expression.
Safety and Tolerability Considerations
A critical aspect of drug development is the safety profile. Preclinical studies with combined DGAT1 and DGAT2 inhibitors have shown potential for gastrointestinal side effects, such as diarrhea. The selectivity of PF-06424439 for DGAT2 is therefore a key design feature to potentially mitigate this risk. Further clinical investigation is necessary to fully characterize the safety and tolerability profile of this compound in humans.
Future Perspectives and the Role of DGAT2 Inhibition
The distinct mechanism of action of this compound, directly targeting triglyceride synthesis, positions it as a potentially valuable therapeutic option, particularly for conditions characterized by hypertriglyceridemia, such as familial chylomicronemia syndrome and severe hypertriglyceridemia. Its potential for use in combination with other lipid-lowering agents, such as statins, to address residual cardiovascular risk, is an exciting area for future research. The progression of DGAT2 inhibitors into clinical trials will provide crucial data to fully elucidate their efficacy and safety in managing dyslipidemia and related metabolic disorders.[1][11]
References
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed. (2021-09-18). Retrieved from [Link]
-
Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed Central. (2021-09-18). Retrieved from [Link]
-
Fenofibrate of gemfibrozil for treatment of types IIa and IIb primary hyperlipoproteinemia: a randomized, double-blind, crossover study - PubMed. Retrieved from [Link]
-
A Comparative Study on the Safety and Efficacy of Rosuvastatin vs. Atorvastatin in Lowering LDL Cholesterol Levels | European Journal of Cardiovascular Medicine. Retrieved from [Link]
-
Efficacy and Safety of Evolocumab in Reducing Lipids and Cardiovascular Events. (2025-08-10). Retrieved from [Link]
-
Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed. (2015-09-24). Retrieved from [Link]
-
Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC - PubMed Central - NIH. (2022-03-29). Retrieved from [Link]
-
What are DGAT2 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]
-
A novel mouse model of familial combined hyperlipidemia and atherosclerosis - PMC - NIH. (2024-03-08). Retrieved from [Link]
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - NIH. (2024-08-21). Retrieved from [Link]
-
Exploring the Efficacy of Alirocumab and Evolocumab in Reducing Low-Density Lipoprotein (LDL) Cholesterol Levels in Patients With Familial Hypercholesterolemia: A Systematic Review - NIH. (2022-09-08). Retrieved from [Link]
-
Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. Retrieved from [Link]
-
Comparison of Gemfibrozil and Fenofibrate in Patients with Dyslipidemic Coronary Heart Disease - ResearchGate. (2025-08-05). Retrieved from [Link]
-
Lipid (Oil Red O) Staining Kit. Retrieved from [Link]
-
Rosuvastatin-Based Lipid-Lowering Therapy for the Control of LDL Cholesterol in Patients at High Vascular Risk - NIH. Retrieved from [Link]
-
How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center. (2024-02-28). Retrieved from [Link]
-
Identification of DGAT2 Inhibitors Using Mass Spectrometry - ResearchGate. Retrieved from [Link]
-
Effects of Alirocumab and Evolocumab on Cardiovascular Mortality and LDL-C: Stratified According to the Baseline LDL-C Levels - ResearchGate. (2025-08-06). Retrieved from [Link]
-
An optimized method for Oil Red O staining with the salicylic acid ethanol solution - NIH. Retrieved from [Link]
-
Comparing the effectiveness of Rosuvastatin and Atorvastatin on changes in LDL, TG and HDL: A systematic review and meta-analysis | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - MDPI. (2024-08-21). Retrieved from [Link]
-
Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PubMed Central. Retrieved from [Link]
-
Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC. Retrieved from [Link]
-
DGAT2 Inhibition Potentiates Lipid Droplet Formation To Reduce Cytotoxicity in APOL1 Kidney Risk Variants - NIH. Retrieved from [Link]
-
Efficacy of Alirocumab, Evolocumab, and Inclisiran in Patients with Hypercholesterolemia at Increased Cardiovascular Risk - MDPI. (2024-07-12). Retrieved from [Link]
-
Real-World Data on Comparison of Lipid-Lowering Effects between Alirocumab and Evolocumab in Patients with Hypercholesterolemia - NIH. Retrieved from [Link]
-
Hypertriglyceridemia Therapy: Past, Present and Future Perspectives - MDPI. (2024-09-08). Retrieved from [Link]
-
Comparative Effectiveness of Fish Oil Versus Fenofibrate, Gemfibrozil, and Atorvastatin on Lowering Triglyceride Levels Among HIV-Infected Patients in Routine Clinical Care - eScholarship.org. Retrieved from [Link]
-
Procedures for the staining of lipid droplets with Oil Red O - Protocols.io. (2018-04-15). Retrieved from [Link]
-
Comparison of benefits and risks of rosuvastatin versus atorvastatin from a meta-analysis of head-to-head randomized controlled trials - PubMed. (2008-12-15). Retrieved from [Link]
-
Dyslipidemia and Atherosclerosis Mouse Models - Charles River Laboratories. Retrieved from [Link]
-
Oil Red O Staining for Cultured Cells. (2022-10-31). Retrieved from [Link]
-
Hypertriglyceridaemia – is fenofibrate all we have? - GP Voice. (2024-08-24). Retrieved from [Link]
-
Madrigal pays Pfizer $50M for MASH drug with combo potential - Fierce Biotech. (2026-01-09). Retrieved from [Link]
-
Effects of Simvastatin on Lipid Metabolism in Wild-Type Mice and Mice with Muscle PGC-1α Overexpression - MDPI. (2021-05-07). Retrieved from [Link]
-
Meta-analysis of Comparative Efficacy of Increasing Dose of Atorvastatin Versus Rosuvastatin Versus Simvastatin on Lowering Levels of Atherogenic Lipids (from VOYAGER) | Request PDF - ResearchGate. (2025-08-09). Retrieved from [Link]
-
New medication reduced high triglyceride levels, improved cholesterol and liver health. (2025-11-08). Retrieved from [Link]
Sources
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study on the Safety and Efficacy of Rosuvastatin vs. Atorvastatin in Lowering LDL Cholesterol Levels | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. criver.com [criver.com]
- 11. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of PF-06424439 Mesylate
For the diligent researcher, the lifecycle of a chemical compound extends beyond its application in an experiment; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of PF-06424439 Mesylate, a potent and selective DGAT2 inhibitor.[1][2][3][4][5] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
The information herein is synthesized from established best practices in hazardous waste management and is intended to empower researchers, scientists, and drug development professionals with the knowledge to handle this final, critical phase of their work with confidence and precision.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. This document contains critical information regarding potential hazards, necessary personal protective equipment (PPE), and specific handling instructions. While this guide provides a comprehensive framework, the SDS remains the primary source for compound-specific safety data.
Core Principles of Laboratory Waste Management:
-
Categorization is Critical: The first step in proper waste disposal is accurate categorization. All waste containing this compound must be classified as chemical waste.[6]
-
Containment Matters: Use appropriate, chemically-resistant containers for waste collection.[6]
-
Labeling for Safety: Every waste container must be clearly and accurately labeled.[6]
-
Storage Savvy: Designate specific, well-ventilated areas for hazardous waste storage, ensuring incompatible materials are segregated.[6][7]
-
Regular Removal: Establish a consistent schedule for waste pickup by a certified hazardous waste disposal service.[6]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound, from the research bench to final pickup.
Part 1: Waste Segregation and Collection
-
Identify Waste Streams: Differentiate between the following waste types that may contain this compound:
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips).
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions, experimental media). Note that this compound is soluble in water and DMSO.[2]
-
Sharps: Contaminated needles, syringes, or other sharp objects.
-
-
Select Appropriate Waste Containers:
-
Proper Labeling: All waste containers must be labeled with a completed hazardous waste tag before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations)
-
All other chemical constituents and their approximate percentages
-
The date the first waste was added (accumulation start date)
-
The associated hazards (e.g., "Toxic," "Irritant" - consult the SDS)
-
Part 2: Handling of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: For containers that held acute hazardous waste, they must be triple rinsed with a suitable solvent.[9] The rinseate (the rinsing solvent) must be collected and disposed of as hazardous chemical waste.[8][9]
-
Defacing Labels: All original labels on the empty container must be completely removed or defaced.[8][9]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[8]
Part 3: Storage and Final Disposal
-
Satellite Accumulation Areas (SAA): Laboratories that generate hazardous waste must establish a designated SAA.[7] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Requirements:
-
Keep waste containers securely closed except when adding waste.[7][8]
-
Segregate incompatible wastes. For example, store acids and bases separately.[7]
-
Do not store more than 10 gallons of hazardous waste in your lab's SAA.[8]
-
Conduct and document weekly inspections of the SAA for any signs of leakage.[10]
-
-
Scheduling Pickup: Once a waste container is full, or within one year of the accumulation start date (for partially filled containers), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]
Crucial "Don'ts" of Chemical Waste Disposal:
-
NEVER dispose of this compound down the sink or in the regular trash.[8][9]
-
NEVER dispose of hazardous waste by evaporation in a fume hood or biosafety cabinet.[7][9]
-
NEVER mix incompatible wastes in the same container.[8]
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Procedure for the proper disposal of empty this compound containers.
Data Summary for Safe Handling and Disposal
| Parameter | Information | Source |
| Chemical Name | [(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanone methanesulfonate | [1][2] |
| Molecular Formula | C22H26ClN7O.CH4O3S | [2] |
| Molecular Weight | 536.05 g/mol | [1][2] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
| Storage | Desiccate at room temperature | [2] |
| Intended Use | For laboratory research use only | [1][2] |
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of chemical reagents like this compound is a non-negotiable aspect of rigorous scientific practice. By adhering to these guidelines, researchers not only ensure the safety of themselves and their colleagues but also uphold their responsibility to protect the environment. This commitment to a complete and conscientious experimental lifecycle is the hallmark of a trustworthy and authoritative research enterprise. Always remember to consult your institution's specific waste management policies and the manufacturer's SDS for the most comprehensive and up-to-date information.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Tocris Bioscience. PF 06424439 (6348).
- R&D Systems. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors.
- MedChemExpress. PF-06424439 | Acyltransferase Inhibitor.
- MedChemExpress. PF-06424439 methanesulfonate | DGAT2 Inhibitor.
- TargetMol. PF-06424439 methanesulfonate | Acyltransferase.
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-06424439 methanesulfonate | Acyltransferase | TargetMol [targetmol.com]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling PF-06424439 Mesylate
Operational Safety & Handling Guide: PF-06424439 Mesylate
A Senior Application Scientist's Guide to Personal Protective Equipment, Handling, and Disposal
This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for the handling of this compound. As a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2), this compound requires stringent handling procedures to ensure personnel safety and experimental integrity.[1][2][3] Adherence to these guidelines is critical to minimize exposure risk and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent, biologically active compound.[1] While a comprehensive toxicological profile is not publicly available, its mechanism as a specific enzyme inhibitor necessitates that it be handled as a hazardous substance. The mesylate salt form may also present its own unique handling considerations.[4]
The primary routes of occupational exposure include:
-
Inhalation: Aerosolization of the solid powder during weighing or transfer.
-
Dermal Contact: Direct skin contact with the solid or solutions, leading to absorption.
-
Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.[5][6]
-
Ocular Exposure: Splashes of solutions or contact with airborne powder.
Given the lack of specific occupational exposure limit (OEL) data, a conservative approach based on the principles of handling potent or cytotoxic compounds is mandatory.[7] Engineering controls, such as fume hoods or ventilated balance enclosures, are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).[8][9]
Core Directive: Personal Protective Equipment (PPE)
A robust PPE protocol is required for all activities involving this compound. The selection of PPE is task-dependent, with more stringent requirements for handling the solid compound compared to dilute solutions. All PPE must be donned before entering the designated work area and removed before exiting.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
|---|---|---|---|
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade (ASTM D6978 tested), powder-free. The outer glove cuff should extend over the gown sleeve.[8] | Prevents skin absorption, which is a primary exposure route.[6] Double gloving provides an extra layer of protection and allows for immediate removal of the outer glove if contaminated.[5][10] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[5] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.[11] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or concentrated solutions. | Protects against splashes and aerosolized particles entering the eyes or face.[5][12] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. A fit test is required before use. | Mandatory when handling the solid compound outside of a certified containment system (e.g., ventilated balance enclosure, fume hood) to prevent inhalation of fine particulates.[5][8] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area. Long hair must be tied back.[9] |
Procedural Workflow: Safe Handling & Preparation
The following diagram and protocol outline the necessary steps for safely preparing a stock solution of this compound. This workflow is designed to minimize exposure at every stage.
Caption: PPE selection workflow based on the physical form of the compound being handled.
Experimental Protocol: Preparation of a Stock Solution
This protocol assumes the preparation of a 10 mM stock solution in DMSO.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood. Cover the work surface with disposable plastic-backed absorbent paper.[6]
-
Assemble all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes with disposable tips.
-
Don all required PPE as specified for handling solids (Table 1), including an N95 respirator.
-
-
Weighing the Compound:
-
Perform all weighing activities within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.
-
Carefully transfer the required amount of this compound to a tared microcentrifuge tube. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Inside the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.[2][13]
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, ensuring the container remains sealed.[3]
-
Clearly label the stock solution tube with the compound name, concentration, solvent, date, and your initials.
-
-
Post-Procedure Decontamination:
-
Wipe down all surfaces, equipment, and the outside of the primary container with a suitable decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, absorbent paper, outer gloves) in the designated solid hazardous waste container.
-
Decontamination and Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[5]
Table 2: Decontamination and Waste Disposal
| Waste Type | Examples | Disposal Container | Final Disposal Method |
|---|---|---|---|
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[5] | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container.[5] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste.[5] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Spills: Evacuate the area. For small spills, use a chemical spill kit with appropriate PPE. Absorb liquids with an inert material and collect all contaminated materials in a sealed hazardous waste container. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
POGO Satellite Manual. Personal Protective Equipment. Available from: [Link]
-
Pharmaceutical Technology. Considerations for personal protective equipment when handling cytotoxic drugs. Available from: [Link]
-
Unknown Source. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH. Available from: [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]
-
ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. ecetoc.org [ecetoc.org]
- 8. gerpac.eu [gerpac.eu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. pogo.ca [pogo.ca]
- 11. pharmtech.com [pharmtech.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
